Nefiracetam
描述
This compound has been used in trials studying the treatment of Alzheimer's Disease.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
antagonizes amnestic effects of picrotoxin or bicuculline; structure given in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-3-6-11(2)14(10)15-12(17)9-16-8-4-7-13(16)18/h3,5-6H,4,7-9H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHTXZCKLWZPGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020923 | |
| Record name | Nefiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77191-36-7 | |
| Record name | Nefiracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77191-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefiracetam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077191367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefiracetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13082 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nefiracetam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nefiracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEFIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JK12GX30N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Nefiracetam's Mechanism of Action on Cholinergic Systems
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms through which nefiracetam, a pyrrolidone-type nootropic agent, modulates the cholinergic system. The information presented herein is compiled from a range of preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Cholinergic Interactions
This compound primarily exerts its influence on the cholinergic system through a multi-faceted mechanism rather than direct receptor agonism. Its actions converge on the potentiation of nicotinic acetylcholine receptor (nAChR) function and the enhancement of acetylcholine (ACh) neurotransmission. Unlike other racetams, such as piracetam, this compound's effects on hippocampal neurotransmission are directly linked to nAChRs.[1]
Key actions include:
-
Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): this compound enhances the activity of various neuronal nAChRs, including the α4β2 and α7 subtypes.[2][3] This potentiation is not due to a direct binding to the ACh site but rather through the modulation of intracellular signaling cascades that lead to receptor phosphorylation.[2][3]
-
Increased Acetylcholine (ACh) Release: In vivo microdialysis studies have demonstrated that this compound administration leads to a significant increase in extracellular ACh levels in the frontal cortex of rats. This effect is observed in both normal and cholinergically impaired animal models.
-
Enhancement of High-Affinity Choline Uptake (HACU): While direct evidence for this compound's effect on HACU is less prominent in the reviewed literature, its overall pro-cholinergic activity, including increased ACh release and turnover, suggests a potential downstream impact on choline uptake mechanisms to replenish presynaptic ACh stores.
This compound does not appear to have a significant direct action on muscarinic acetylcholine receptors (mAChRs), distinguishing its mechanism from other cholinergic agents.
Quantitative Analysis of Cholinergic Modulation
The following tables summarize the quantitative data from various studies, detailing the potentiation of nAChR currents and the enhancement of ACh release by this compound.
Table 1: Potentiation of Nicotinic Acetylcholine Receptor (nAChR) Currents
| nAChR Subtype | Preparation | This compound Concentration | Effect | Reference |
| α4β2 | Rat cortical neurons | 1 nM | Potentiation of ACh-evoked currents to 200-300% of control | |
| α4β2 | Rat cortical neurons | ~10 µM | Lesser potentiation (bell-shaped dose-response) | |
| α7 | Rat cortical neurons | Not specified | Weak inhibition | |
| Torpedo AChRs | Xenopus oocytes | 1-10 µM | Persistent potentiation | |
| Neuronal nAChRs (α4β2, α7) | Xenopus oocytes | 1-10 µM | Potentiation | |
| Neuronal nAChRs (α3β2, α3β4, α4β2, α4β4, α7) | Xenopus oocytes | 1 nM - 1 µM | Potentiation to varying extents | |
| General nAChRs | PC12 cells | 0.1 - 10 µM | Augmentation of currents from low ACh concentrations |
Table 2: Effects on Extracellular Acetylcholine (ACh) Levels
| Animal Model | Brain Region | This compound Dose / Concentration | Effect on ACh Level | Reference |
| Freely moving rats | Frontal Cortex | 10 mg/kg, p.o. | Significant increase compared to vehicle | |
| Freely moving rats | Frontal Cortex | 1 mg/kg, p.o. | Doubled the amount of ACh in dialysate | |
| Basal forebrain-lesioned rats | Frontal Cortex | 10 µM (perfusion) | Significant increase |
Signaling Pathways and Downstream Effects
This compound's potentiation of nAChRs is not direct but is mediated by intricate intracellular signaling pathways, primarily involving Protein Kinase C (PKC) and G-proteins.
-
Protein Kinase C (PKC) Pathway: A key mechanism for the long-term enhancement of nAChR currents by micromolar concentrations (1-10 µM) of this compound involves the activation of the PKC pathway. This leads to the phosphorylation of nAChRs, resulting in their sustained potentiation. This PKC-dependent mechanism is also linked to the this compound-induced increase in glutamate release from presynaptic terminals.
-
G-Protein Involvement: The potentiation of α4β2-type nAChR currents has been shown to be dependent on Gs proteins. This effect was abolished by cholera toxin, a Gs protein activator, but not by pertussis toxin, a Gi/Go protein inhibitor. However, another study on PC12 cells indicated the involvement of pertussis toxin-sensitive G-proteins in the modulation of nAChR channels.
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): this compound has also been shown to activate CaMKII. While the direct link between CaMKII activation and cholinergic modulation is still being fully elucidated, this kinase is crucial for synaptic plasticity and may act downstream of or in parallel with this compound's primary effects on nAChRs.
Caption: this compound-induced potentiation of nAChRs via the PKC pathway.
Caption: Gs protein-mediated potentiation of α4β2 nAChRs by this compound.
Key Experimental Protocols
The findings described above are based on several key experimental methodologies. Below are detailed summaries of these protocols.
-
Objective: To measure the effect of this compound on extracellular acetylcholine levels in the brain of freely moving rats.
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: A guide cannula was stereotaxically implanted into the frontal cortex. After a recovery period, a microdialysis probe was inserted through the guide cannula.
-
Perfusion: The probe was perfused with Ringer's solution. Notably, some studies were conducted without an acetylcholinesterase inhibitor in the perfusate to measure endogenous ACh levels more accurately.
-
Drug Administration: this compound was administered orally (p.o.) at doses ranging from 1 to 10 mg/kg. In some experiments, this compound was directly perfused into the brain region at a concentration of 10 µM.
-
Sample Collection and Analysis: Dialysate samples were collected at regular intervals (e.g., every 20 minutes) before and after drug administration. The concentration of ACh in the dialysate was determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Workflow Diagram:
Caption: Workflow for in vivo microdialysis to measure ACh release.
-
Objective: To record ion currents through nAChRs and assess the modulatory effects of this compound.
-
Preparation:
-
Primary Cultures: Cortical neurons from rat embryos were cultured for several days to allow for maturation and receptor expression.
-
Cell Lines: PC12 cells, which endogenously express neuronal nAChRs, were also used.
-
Xenopus Oocytes: Oocytes were injected with cRNA encoding specific nAChR subunits (e.g., α4β2, α7) to study receptor subtypes in isolation.
-
-
Recording: The whole-cell configuration of the patch-clamp technique was used. The cell membrane potential was held at a constant voltage (e.g., -70 mV).
-
Drug Application: Acetylcholine was applied to the cell to evoke an inward current through nAChRs. This compound was then applied, either in the bath solution or co-applied with ACh, to observe its effect on the ACh-evoked current.
-
Data Analysis: Changes in the amplitude, kinetics (activation, desensitization), and dose-response relationship of the ACh-evoked currents in the presence of this compound were measured and analyzed.
Conclusion
The mechanism of action of this compound on the cholinergic system is multifaceted and indirect. It does not act as a direct agonist but rather as a positive modulator of nAChR function, particularly the α4β2 subtype. This potentiation is mediated by intracellular signaling cascades involving Gs proteins and PKC, leading to receptor phosphorylation and enhanced channel activity. Concurrently, this compound increases the presynaptic release of acetylcholine in key cortical areas. These combined actions result in a significant enhancement of cholinergic neurotransmission, which is believed to underlie its nootropic and cognitive-enhancing properties. This detailed understanding of this compound's cholinergic pharmacology provides a strong foundation for further research and development in the context of cognitive disorders associated with cholinergic deficits.
References
- 1. This compound facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Presynaptic nicotinic acetylcholine receptors as a functional target of this compound in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Nefiracetam's Engagement with GABAergic Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefiracetam, a pyrrolidone-type nootropic agent, exhibits a complex and multifaceted interaction with the GABAergic system, one of the primary inhibitory neurotransmitter systems in the central nervous system. This technical guide provides an in-depth analysis of this compound's role in modulating GABAergic neurotransmission, with a focus on its effects on GABA-A receptors and associated signaling pathways. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of this compound's mechanism of action. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated through the activation of GABA-A receptors, which are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of action potential firing. This compound has been shown to modulate GABAergic neurotransmission through various mechanisms, contributing to its nootropic and potential neuroprotective effects.[1][2] This guide will explore the intricate details of these interactions.
Modulation of GABA-A Receptor Function
This compound directly interacts with the GABA-A receptor-channel complex, leading to a dual-modulatory effect that is dependent on the concentration of both GABA and this compound.[3][4]
Potentiation of GABA-Induced Currents at Low GABA Concentrations
At low concentrations of GABA, this compound potentiates the chloride currents induced by GABA in a concentration-dependent manner.[3] This potentiation is characterized by a slow onset and a slow recovery after washout.
Suppression of GABA-Induced Currents and Acceleration of Desensitization at High GABA Concentrations
Conversely, at high concentrations of GABA, this compound has been observed to reduce the maximal response of GABA-induced currents. Furthermore, it accelerates the desensitization of the GABA-A receptor.
Quantitative Analysis of this compound's Effects on GABA-A Receptor Currents
The following table summarizes the key quantitative data from electrophysiological studies on the effects of this compound on GABA-induced chloride currents.
| Parameter | Value | Experimental Conditions | Source |
| This compound Concentration for Potentiation | 10 μM | Low GABA concentration (10 μM) | |
| Shift in GABA Dose-Response Curve | Shifted to lower concentrations by 16 μM | With 10 μM this compound | |
| Reduction in Maximal GABA Response | 22.84 ± 0.68% | With 10 μM this compound | |
| GABA Concentration for Desensitization Study | 100 μM | High GABA concentration |
Signaling Pathways Involved in this compound's GABAergic Modulation
This compound's effects on GABA-A receptors are not solely due to direct binding but also involve the modulation of intracellular signaling cascades, particularly those involving G-proteins and Protein Kinase A (PKA).
Role of G-proteins and Protein Kinase A (PKA)
Studies have indicated that the suppression of GABA-induced currents by this compound can be abolished by pertussis toxin, a known inhibitor of Gi/Go proteins, and by KT 5720, a specific PKA inhibitor. This suggests that this compound may inhibit Gi/Go proteins, leading to an increase in intracellular cAMP levels and subsequent activation of the PKA system, which in turn suppresses GABA-induced currents. However, the transient potentiation and acceleration of desensitization appear to involve other, yet to be fully elucidated, pathways.
Caption: Proposed signaling pathway for this compound-induced suppression of GABA currents.
Interaction with Calcium Channels
Biochemical and electrophysiological experiments have revealed that this compound also modulates neuronal calcium channels, an action that is blocked by pertussis toxin. This suggests an involvement of PTX-sensitive G-proteins in the broader mechanism of action of this compound, which may indirectly influence GABAergic transmission by altering intracellular calcium dynamics.
Experimental Protocols
The following section details the methodologies employed in key studies investigating this compound's effects on GABAergic neurotransmission.
Whole-Cell Patch-Clamp Electrophysiology
This technique was instrumental in characterizing the effects of this compound on GABA-induced chloride currents in cultured rat dorsal root ganglion neurons.
-
Cell Preparation: Dorsal root ganglion neurons from rats were dissociated and maintained in primary culture.
-
Recording Configuration: The whole-cell configuration of the patch-clamp technique was used to record membrane currents.
-
Solutions:
-
External Solution: Contained standard physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES buffer).
-
Internal (Pipette) Solution: Typically contained a high concentration of chloride (e.g., CsCl or KCl) to isolate and measure chloride currents, along with EGTA to chelate intracellular calcium, and ATP and GTP to support cellular functions.
-
-
Drug Application: GABA and this compound were applied to the external solution via a perfusion system, allowing for rapid exchange of solutions and precise control of drug application timing.
-
Data Acquisition and Analysis: Currents were recorded using an patch-clamp amplifier, filtered, digitized, and stored on a computer. Data analysis involved measuring the peak amplitude, rise time, and decay time of the GABA-induced currents in the presence and absence of this compound.
Caption: Experimental workflow for whole-cell patch-clamp studies.
Seizure Models
To investigate the functional consequences of GABAergic modulation, the anticonvulsant properties of this compound were assessed in various animal models of seizures.
-
Models: Studies utilized models of seizures induced by maximal electroshock or chemical convulsants such as pentylenetetrazole, bicuculline, and picrotoxin.
-
Procedure: Animals (mice and rats) were administered this compound or a vehicle control prior to the induction of seizures.
-
Outcome Measures: The primary outcomes were the incidence and severity of seizures, as well as any neurotoxic effects, which were assessed using tests like the rotarod test.
-
Findings: this compound was found to be effective against electroshock-induced seizures but not against seizures induced by GABA-A receptor antagonists like bicuculline and picrotoxin, suggesting a complex interaction with the GABAergic system that does not simply involve direct antagonism of these convulsants' binding sites.
Presynaptic Effects on GABAergic Neurotransmission
In addition to its postsynaptic effects on GABA-A receptors, this compound also appears to influence presynaptic aspects of GABAergic transmission.
Increased GABA Turnover and Release
Biochemical studies have shown that repeated administration of this compound can increase GABA turnover and glutamic acid decarboxylase (GAD) activity in the cortex and hippocampus of rats. Furthermore, it has been observed to stimulate Na+-dependent high-affinity GABA uptake in cortical synaptosomes and enhance the K+-evoked release of GABA from cortical slices at low concentrations.
| Parameter | Effect of this compound | Concentration/Dose | Source |
| GABA Turnover | Increased | 10 mg/kg daily for 7 days (oral) | |
| GAD Activity | Increased | 10 mg/kg daily for 7 days (oral) | |
| GABA Uptake | Stimulated | - | |
| K+-evoked GABA Release | Increased | 10⁻⁸, 10⁻⁹ M |
Conclusion
This compound exerts a complex and concentration-dependent modulatory effect on the GABAergic system. At the postsynaptic level, it potentiates GABA-A receptor function at low GABA concentrations and suppresses it at high concentrations, a process involving G-protein and PKA-dependent signaling pathways. Presynaptically, this compound enhances GABA turnover and release. This dual action on both pre- and postsynaptic elements of GABAergic neurotransmission likely contributes to its cognitive-enhancing and neuroprotective properties. Further research is warranted to fully delineate the specific GABA-A receptor subunits involved and to explore the therapeutic potential of targeting these mechanisms in neurological and psychiatric disorders.
References
Synthesis and Characterization of Novel Nefiracetam Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel analogs of Nefiracetam. The document details experimental protocols, data presentation in structured tables, and visual representations of key pathways and workflows to facilitate research and development in the field of nootropic drug discovery.
Introduction to this compound and its Analogs
This compound, N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, is a nootropic agent of the racetam class, known for its cognitive-enhancing effects.[1] It is believed to exert its action through various mechanisms, including the modulation of neurotransmitter systems and intracellular signaling pathways.[2][3] The development of novel this compound analogs is a promising avenue for discovering compounds with improved efficacy, selectivity, and pharmacokinetic profiles. This guide focuses on the synthetic strategies, analytical characterization, and biological evaluation of such analogs.
Synthetic Strategies for this compound Analogs
The synthesis of this compound and its analogs typically involves the formation of an amide bond between a substituted aniline and a pyrrolidone-containing carboxylic acid derivative. Modifications can be introduced at either the phenyl ring or the pyrrolidone moiety to generate a library of analogs.
General Synthesis Workflow
The overall process for synthesizing and evaluating novel this compound analogs can be visualized as a multi-step workflow, starting from commercially available precursors and culminating in the identification of lead compounds.
Experimental Protocol: Synthesis of a Representative Analog (N-(2,6-diethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide)
This protocol describes a representative synthesis of a this compound analog.
Materials:
-
2-Oxopyrrolidineacetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
2,6-Diethylaniline
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-oxopyrrolidineacetic acid (1.0 eq) in anhydrous THF. Add N,N'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1.5 hours at 40°C to form the acylimidazolide intermediate.[4]
-
Amide Bond Formation: To the solution containing the intermediate, add 2,6-diethylaniline (1.0 eq) and triethylamine (2.0 eq). Heat the reaction mixture to 50°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up and Extraction: After completion of the reaction, cool the mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-(2,6-diethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide.
Characterization of Novel this compound Analogs
The synthesized analogs must be thoroughly characterized to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is typically assessed by High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize hypothetical characterization and biological activity data for a series of novel this compound analogs.
Table 1: Physicochemical and Spectroscopic Data of this compound Analogs
| Compound ID | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm, DMSO-d6) | MS (m/z) [M+H]+ |
| This compound | CH3 | CH3 | C14H18N2O2 | 246.31 | 9.35 (s, 1H), 7.10 (m, 3H), 4.15 (s, 2H), 3.45 (t, 2H), 2.20 (s, 6H), 2.05 (m, 2H) | 247.14 |
| Analog A | H | H | C12H14N2O2 | 218.25 | 9.40 (s, 1H), 7.30 (m, 5H), 4.20 (s, 2H), 3.50 (t, 2H), 2.10 (m, 2H) | 219.11 |
| Analog B | Cl | Cl | C12H12Cl2N2O2 | 287.14 | 9.55 (s, 1H), 7.45 (m, 3H), 4.25 (s, 2H), 3.55 (t, 2H), 2.15 (m, 2H) | 287.03 |
| Analog C | OCH3 | OCH3 | C14H18N2O4 | 278.30 | 9.20 (s, 1H), 6.90 (s, 1H), 6.70 (s, 2H), 4.10 (s, 2H), 3.80 (s, 6H), 3.40 (t, 2H), 2.00 (m, 2H) | 279.13 |
Table 2: In Vitro Biological Activity of this compound Analogs
| Compound ID | NMDA Receptor Potentiation (EC50, nM) | Nicotinic ACh Receptor Potentiation (% of control at 10 nM) | GABAA Receptor Binding (IC50, µM) |
| This compound | 10 | 170 | >100 |
| Analog A | 50 | 120 | >100 |
| Analog B | 8 | 185 | 85 |
| Analog C | 25 | 150 | >100 |
Experimental Protocols for Characterization
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra to identify characteristic peaks corresponding to the protons and carbons of the molecule, confirming the expected structure.
3.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analog in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the molecular weight of the compound from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]+).
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of acetonitrile and water with a modifier like formic acid.
-
Column: Use a C18 reverse-phase column.
-
Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength.
-
Analysis: Inject a solution of the analog and determine the purity by calculating the area percentage of the main peak.
Mechanism of Action and Signaling Pathways
This compound and its analogs are thought to exert their cognitive-enhancing effects by modulating multiple intracellular signaling pathways. Understanding these pathways is crucial for rational drug design.
Key Signaling Pathways
This compound has been shown to interact with G-protein coupled receptors, leading to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases, in turn, phosphorylate various downstream targets, including ion channels, ultimately modulating neuronal excitability and synaptic plasticity.
Conclusion
The synthesis and characterization of novel this compound analogs represent a viable strategy for the development of new cognitive enhancers. This guide provides a foundational framework for researchers in this field, outlining key synthetic methodologies, analytical techniques, and the underlying mechanisms of action. The systematic approach described herein, from molecular design to biological evaluation, is essential for the successful identification of next-generation nootropic agents with improved therapeutic potential. Further research focusing on establishing robust structure-activity relationships will be critical in advancing this promising area of drug discovery.
References
- 1. Effects of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) on learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 3. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109988092B - Preparation method of this compound for treating Alzheimer disease - Google Patents [patents.google.com]
Unveiling the Neuroprotective Potential of Nefiracetam: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Nefiracetam, a nootropic agent of the racetam family. The document synthesizes key quantitative data from pivotal studies, outlines detailed experimental protocols for reproducing and expanding upon this research, and visualizes the intricate signaling pathways through which this compound exerts its effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for neurodegenerative diseases and cognitive disorders.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on various neuronal receptors and ion channels as observed in in vitro electrophysiological studies.
Table 1: Modulation of Nicotinic Acetylcholine Receptor (nAChR) Currents by this compound
| Cell Type | nAChR Subtype | This compound Concentration | Effect | Reference |
| Rat Cortical Neurons | α4β2-type | 1 nM | Reversible potentiation to 200-300% of control | [1] |
| PC12 Cells | Neuronal nAChRs | 0.1 - 10 µM | Augmentation of currents induced by low ACh concentrations (10-30 µM) | [2] |
| PC12 Cells | Neuronal nAChRs | 100 µM | Suppression of currents induced by low ACh concentrations (10 µM) | [2] |
| Xenopus Oocytes | Torpedo nAChRs | 0.01 - 0.1 µM | Short-term depression of ACh-evoked currents | [3] |
| Xenopus Oocytes | Torpedo nAChRs | 1 - 10 µM | Long-term enhancement of ACh-evoked currents | [3] |
| Xenopus Oocytes | α3β2, α3β4, α4β2, α4β4, α7 | 1 nM - 1 µM | Potentiation of currents |
Table 2: Modulation of NMDA Receptor Currents by this compound
| Cell Type | This compound Concentration | Effect | Reference |
| Rat Cortical/Hippocampal Neurons | 10 nM | Peak increase in PKCα activity and potentiation of NMDA currents | |
| Rat Cortical/Hippocampal Neurons | 10 nM | Largely eliminated voltage-dependent Mg2+ block |
Table 3: Modulation of GABA-A Receptor Currents by this compound
| Cell Type | This compound Concentration | GABA Concentration | Effect | Reference |
| Rat Dorsal Root Ganglion Neurons | 10 µM | Low (10 µM) | Potentiation of chloride currents | |
| Rat Dorsal Root Ganglion Neurons | 10 µM | - | Shifted GABA dose-response curve by 16 µM to lower concentrations | |
| Rat Dorsal Root Ganglion Neurons | 10 µM | - | Reduced maximal response by 22.84 ± 0.68% | |
| Rat Dorsal Root Ganglion Neurons | - | High (100 µM) | Accelerated desensitization of the GABA-A receptor |
Table 4: Modulation of Neuronal Calcium Channel Currents by this compound
| Cell Type | Channel Type | This compound Concentration | Effect | Reference |
| NG108-15 Cells | L-type | 1 µM | Two-fold increase in channel currents | |
| NG108-15 Cells | N/L-type | 1 µM | Increased long-lasting Ca2+ channel currents |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in this guide, enabling replication and further investigation.
Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is fundamental for studying the effects of this compound on ion channel and receptor currents.
Objective: To measure ionic currents through specific receptors (e.g., nAChR, NMDA, GABA-A) or ion channels (e.g., Ca2+ channels) in response to this compound application.
Materials:
-
Primary neuronal cultures (e.g., rat cortical or hippocampal neurons, dorsal root ganglion neurons) or suitable cell lines (e.g., PC12, NG108-15).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External (extracellular) solution: Composition will vary depending on the ion channel being studied. A typical solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.
-
Internal (pipette) solution: Composition is critical and depends on the target currents. For example, a K-gluconate based solution for recording voltage-gated channels or a Cs-based solution to block K+ channels when studying ligand-gated currents.
-
Agonists (e.g., Acetylcholine, NMDA, GABA) and this compound stock solutions.
-
Pharmacological inhibitors (e.g., chelerythrine for PKC, KT 5720 for PKA, pertussis toxin for Gi/Go proteins).
Procedure:
-
Cell Preparation: Plate neurons on glass coverslips and culture for an appropriate duration to allow for maturation and expression of target receptors/channels.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a target neuron with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a specific holding potential (e.g., -70 mV).
-
-
Drug Application:
-
Apply the specific agonist to elicit baseline currents.
-
Co-apply the agonist with varying concentrations of this compound to observe its modulatory effects.
-
For studying signaling pathways, pre-incubate the cells with specific inhibitors before this compound and agonist application.
-
-
Data Acquisition and Analysis: Record the currents using appropriate software. Analyze parameters such as peak current amplitude, potentiation or inhibition percentage, and changes in channel kinetics.
Recombinant Receptor Expression and Electrophysiology in Xenopus Oocytes
This system allows for the study of specific receptor subtypes in isolation.
Objective: To express specific nAChR subtypes in Xenopus oocytes and characterize the modulatory effects of this compound.
Materials:
-
Xenopus laevis frogs.
-
cRNA encoding the desired receptor subunits (e.g., α4 and β2 for nAChR).
-
Collagenase solution for oocyte defolliculation.
-
Barth's solution (incubation medium).
-
Two-electrode voltage-clamp setup.
-
Microinjection apparatus.
Procedure:
-
Oocyte Preparation: Surgically remove ovarian lobes from an anesthetized Xenopus frog and treat with collagenase to isolate individual oocytes.
-
cRNA Injection: Inject the cRNA mixture of the desired receptor subunits into the cytoplasm of stage V-VI oocytes.
-
Incubation: Incubate the injected oocytes in Barth's solution for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane at a holding potential (e.g., -60 mV).
-
Apply acetylcholine to elicit currents and then co-apply with this compound to assess its effects.
-
-
Data Analysis: Analyze the changes in current amplitude and kinetics as described in the previous protocol.
In Vitro Ischemia Model (Oxygen-Glucose Deprivation)
This model is used to assess the neuroprotective effects of this compound against ischemic injury.
Objective: To induce neuronal cell death through oxygen-glucose deprivation (OGD) and evaluate the protective capacity of this compound.
Materials:
-
Primary neuronal cultures or a neuronal cell line (e.g., N18-RE-105).
-
Glucose-free balanced salt solution (BSS).
-
Hypoxic chamber or an incubator with controlled O2/CO2 levels.
-
Cell viability assays (e.g., MTT assay, LDH assay, Trypan blue exclusion).
-
Apoptosis detection kits (e.g., TUNEL staining, caspase activity assays).
Procedure:
-
OGD Induction:
-
Replace the normal culture medium with glucose-free BSS.
-
Place the cell cultures in a hypoxic chamber (e.g., <1% O2, 5% CO2, 94% N2) for a defined period (e.g., 2-4 hours) to induce ischemic conditions.
-
-
This compound Treatment: Add this compound to the culture medium at various concentrations either before, during, or after the OGD period to assess its protective, therapeutic, or restorative effects.
-
Reperfusion: After the OGD period, replace the glucose-free BSS with normal culture medium and return the cells to a normoxic incubator for a period of time (e.g., 24 hours) to simulate reperfusion.
-
Assessment of Neuroprotection: Quantify cell viability and apoptosis using the aforementioned assays. Compare the outcomes in this compound-treated groups to the untreated OGD control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: this compound's potentiation of NMDA receptor function via PKC activation.
References
- 1. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the neuronal nicotinic acetylcholine receptor-channel by the nootropic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties and Stability of Nefiracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefiracetam, known chemically as N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, is a nootropic agent of the racetam family developed for its potential cognitive-enhancing and neuroprotective effects.[1] As a pyrrolidone derivative, its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems, including cholinergic, GABAergic, and glutamatergic pathways.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties and stability profile of this compound, offering essential data and methodologies for professionals in pharmaceutical research and development.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is fundamental to drug development, influencing formulation, bioavailability, and pharmacokinetics. This compound is a white, crystalline solid classified as a Biopharmaceutics Classification System (BCS) Class II compound, indicating low aqueous solubility and high permeability.[4] Key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈N₂O₂ | |
| Molecular Weight | 246.31 g/mol | |
| Physical State | White to off-white crystalline solid/powder | |
| Melting Point | 149 - 155 °C | |
| logP (octanol-water) | 1.4 (Computed) | |
| Solubility | ||
| DMSO | ≥ 100 mg/mL (406.01 mM) | |
| Ethanol | 24.63 mg/mL (100 mM) | |
| Water | ≥ 25 mg/mL (101.50 mM) | |
| Acetonitrile (Form I) | 0.19 mM | |
| Acetonitrile (Monohydrate) | 0.34 mM |
Stability Profile
The stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, quality, and efficacy throughout its shelf life. This compound exists in multiple solid-state forms, including at least three anhydrous polymorphs (FI, FII, FIII) and a monohydrate, each with distinct thermal stability.
Thermal Stability
Thermogravimetric analysis (TGA) shows that anhydrous this compound is stable up to 280°C, after which degradation occurs. The different polymorphic forms exhibit unique thermal behaviors:
-
Form I (FI): The most stable form at room temperature.
-
Form II (FII): Forms upon heating FI at temperatures above 135-145°C and melts at approximately 150°C.
-
Monohydrate: Exhibits a weight loss corresponding to one equivalent of water between 60°C and 100°C.
Hydrolytic and Photolytic Stability
While comprehensive forced degradation studies on this compound are not widely published, protocols for related racetam compounds provide a framework for assessment. For example, Piracetam has been shown to degrade primarily under alkaline (basic) conditions, while remaining stable under acidic, neutral, oxidative, thermal, and photolytic stress. A similar stability profile could be anticipated for this compound, warranting investigation through forced degradation studies as outlined by ICH guideline Q1A(R2).
Experimental Protocols
Detailed and validated analytical methods are essential for characterizing the properties and stability of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound solid to a sealed vial containing a known volume of the desired solvent (e.g., purified water, ethanol, phosphate buffer pH 7.4).
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sampling & Filtration: Withdraw a sample from each vial and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.
-
Dilution: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve of known this compound concentrations.
Protocol for Forced Degradation and Stability Assessment
This workflow outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose the this compound solution to a range of stress conditions in separate experiments:
-
Acid Hydrolysis: Add 0.1 M HCl and reflux at 80°C for 8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and reflux at 80°C for 8 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at a high temperature (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light as per ICH guidelines.
-
-
Neutralization: After the specified exposure time, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is used to assess peak purity.
-
Characterization: If significant degradation is observed, collect the degradation products for structural elucidation using mass spectrometry (LC-MS) and NMR spectroscopy.
The following diagram illustrates the general workflow for a stability study.
Signaling Pathways and Mechanism of Action
This compound's nootropic effects are attributed to its complex interactions with multiple neuronal signaling pathways. It does not act on a single receptor but rather modulates the cellular environment to enhance synaptic plasticity and neurotransmission.
The primary mechanisms involve the potentiation of L-type and N-type calcium channels, an action regulated by inhibitory G-proteins (Gi/Go). This influx of calcium, along with direct interactions with intracellular signaling cascades, activates key enzymes like Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases, in turn, phosphorylate and modulate the function of crucial receptors, including nicotinic acetylcholine (nACh) receptors and NMDA receptors, leading to enhanced cholinergic and glutamatergic neurotransmission. Furthermore, this compound modulates GABAergic transmission, contributing to its overall effect on neuronal excitability.
The diagram below outlines the proposed signaling cascade for this compound.
Conclusion
This compound possesses a well-defined set of physicochemical properties, characterized by low water solubility and high thermal stability. Its complex mechanism of action, involving the modulation of ion channels, G-proteins, and critical protein kinases, distinguishes it from other racetam-class compounds. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the formulation, analytical development, and mechanistic investigation of this compound, facilitating further exploration of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of the cholinergic system in the effects of this compound (DM-9384) on carbon monoxide (CO)-induced acute and delayed amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
Elucidating the Structure-Activity Relationship of Nefiracetam Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefiracetam, a pyrrolidinone-based nootropic agent, has garnered significant interest for its potential cognitive-enhancing and neuroprotective effects. Its complex pharmacology, involving the modulation of multiple neurotransmitter systems, presents a compelling case for the exploration of its chemical space to develop novel and more potent derivatives. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives. While comprehensive SAR studies on a wide range of this compound analogs are not extensively available in the public domain, this document synthesizes the known pharmacological actions of the parent compound and extrapolates potential SAR principles based on the broader class of racetam nootropics. Furthermore, it outlines detailed experimental protocols for the synthesis and evaluation of novel this compound derivatives, offering a roadmap for future research in this promising area of neuropharmacology.
Introduction to this compound and Structure-Activity Relationship (SAR)
This compound, chemically known as N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, is a member of the racetam family of nootropic compounds.[1] It has been investigated for its potential therapeutic benefits in cognitive disorders, including dementia and Alzheimer's disease.[2][3] The mechanism of action of this compound is multifaceted, involving the modulation of cholinergic, GABAergic, and glutamatergic neurotransmitter systems, as well as interactions with intracellular signaling pathways.[3][4]
Understanding the structure-activity relationship (SAR) is a cornerstone of medicinal chemistry and drug development. It involves systematically modifying the chemical structure of a lead compound, such as this compound, and assessing how these changes affect its biological activity. A thorough understanding of the SAR of this compound derivatives is crucial for the rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.
This guide will first delve into the known mechanisms of action of this compound, which provide the foundation for assessing the activity of its derivatives. Subsequently, it will explore the hypothetical SAR of this compound derivatives by dissecting the molecule into its key structural components. Finally, detailed experimental protocols for the synthesis and evaluation of these derivatives will be provided to facilitate further research.
Core Structure and Known Biological Activity of this compound
The chemical structure of this compound can be divided into three key moieties: the pyrrolidinone ring , the acetamide linker , and the N-(2,6-dimethylphenyl) group . Each of these components is believed to contribute to the overall pharmacological profile of the molecule.
Signaling Pathways Modulated by this compound
This compound exerts its effects through a complex interplay of various signaling pathways. Its primary mechanisms of action include:
-
Enhancement of Cholinergic and GABAergic Systems: this compound has been shown to increase the release of acetylcholine in the frontal cortex and enhance the Na+-dependent high-affinity GABA uptake. Repeated administration can also increase the activity of choline acetyltransferase (ChAT) and glutamic acid decarboxylase.
-
Modulation of Glutamatergic Neurotransmission: this compound potentiates N-methyl-D-aspartate (NMDA) receptor function, an action mediated by protein kinase C (PKC) activation and a reduction in the magnesium block of the receptor. It appears to interact with the glycine-binding site of the NMDA receptor.
-
Interaction with Calcium Channels: The cognitive-enhancing effects of this compound are linked to its ability to activate high voltage-activated (N/L-type) Ca2+ channels, a process that is sensitive to pertussis toxin, suggesting the involvement of G-proteins.
-
Modulation of Protein Kinase A (PKA) and Protein Kinase C (PKC) Pathways: this compound's effects on acetylcholine receptor currents are biphasic and involve both PKA and PKC signaling pathways.
The following diagram illustrates the key signaling pathways influenced by this compound.
Caption: Key signaling pathways modulated by this compound.
Hypothetical Structure-Activity Relationship of this compound Derivatives
Due to the limited availability of published SAR studies on a series of this compound derivatives, the following section presents a hypothetical SAR based on the known pharmacology of the parent compound and general principles observed in the broader racetam class.
Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives
| Structural Moiety | Proposed Modification | Potential Impact on Activity | Rationale |
| Pyrrolidinone Ring | Substitution at the 4-position | Altered potency and selectivity | The 4-position of the pyrrolidinone ring in other racetams is a key site for modification to influence potency and receptor subtype selectivity. |
| Ring opening or expansion | Likely loss of activity | The cyclic lactam structure is a common feature of the racetam class and is considered essential for their nootropic effects. | |
| Acetamide Linker | Variation in linker length | Altered binding affinity and kinetics | The length and flexibility of the linker can influence how the molecule fits into its binding pocket. |
| Replacement with other functional groups (e.g., ester, sulfonamide) | Significant change in pharmacological profile | The amide bond is crucial for the chemical stability and interaction of many drugs. Its replacement would likely lead to derivatives with different mechanisms of action. | |
| N-(2,6-dimethylphenyl) Group | Substitution on the phenyl ring (e.g., electron-withdrawing or -donating groups) | Modified potency, selectivity, and metabolic stability | Substituents on the phenyl ring can influence electronic properties, lipophilicity, and susceptibility to metabolism, thereby affecting the overall pharmacological profile. |
| Alteration of the methyl group positions | Altered binding affinity and selectivity | The ortho-dimethyl substitution pattern likely plays a role in orienting the molecule within its binding site. Shifting these groups could disrupt this interaction. | |
| Replacement of the phenyl ring with other aromatic or heterocyclic systems | Significant change in activity and target profile | The phenyl ring is a major determinant of the compound's interaction with its biological targets. Its replacement would likely lead to compounds with different pharmacological properties. |
Experimental Protocols for Evaluating this compound Derivatives
The systematic evaluation of novel this compound derivatives requires a battery of in vitro and in vivo assays to characterize their pharmacological and cognitive-enhancing effects.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives would typically start from 2-pyrrolidinone and involve N-alkylation with a suitable haloacetamide, followed by amidation with a substituted aniline. The following is a generalized synthetic scheme.
Caption: Generalized synthetic workflow for this compound derivatives.
In Vitro Evaluation: Electrophysiology
Whole-cell patch-clamp electrophysiology is a powerful technique to assess the effects of this compound derivatives on ion channels and receptors in cultured neurons or brain slices.
Objective: To determine the effect of novel this compound derivatives on NMDA and nicotinic acetylcholine receptor currents.
Protocol:
-
Cell Culture/Slice Preparation: Primary cortical or hippocampal neurons are cultured, or acute hippocampal slices are prepared from rodents.
-
Recording Setup: Cells or slices are placed in a recording chamber on an inverted microscope and perfused with artificial cerebrospinal fluid (aCSF). Whole-cell patch-clamp recordings are established from individual neurons.
-
Drug Application: A baseline of receptor-mediated currents (e.g., NMDA-evoked or acetylcholine-evoked currents) is established. The this compound derivative is then bath-applied at various concentrations.
-
Data Acquisition and Analysis: Changes in the amplitude, kinetics, and voltage-dependence of the receptor-mediated currents are recorded and analyzed. Dose-response curves are generated to determine the EC50 or IC50 of the compound.
In Vivo Evaluation: Animal Models of Cognition
Animal models of cognitive impairment are essential for evaluating the in vivo efficacy of this compound derivatives. The scopolamine-induced amnesia model is a widely used paradigm to assess the pro-cognitive effects of novel compounds.
Objective: To evaluate the ability of this compound derivatives to reverse scopolamine-induced learning and memory deficits in rodents.
Protocol:
-
Animals: Adult male rodents (e.g., Wistar rats or C57BL/6 mice) are used.
-
Drug Administration: Animals are divided into groups: vehicle control, scopolamine only, scopolamine + this compound derivative (at various doses), and this compound derivative only. The test compound is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the behavioral task. Scopolamine (a muscarinic receptor antagonist) is administered i.p. approximately 30 minutes before the task to induce amnesia.
-
Behavioral Testing (e.g., Passive Avoidance Task):
-
Acquisition Trial: The animal is placed in a brightly lit compartment of a two-compartment shuttle box. When it enters the dark compartment, it receives a mild foot shock.
-
Retention Trial (24 hours later): The animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: The step-through latencies are compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
The following diagram illustrates the experimental workflow for the scopolamine-induced amnesia model.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Conclusion and Future Directions
This compound stands as a promising nootropic agent with a complex and multifaceted mechanism of action. While direct and comprehensive structure-activity relationship studies on a series of its derivatives are currently lacking in the scientific literature, this guide has provided a framework for understanding its potential SAR based on the known pharmacology of the parent compound and the broader racetam class.
The future of this compound-based drug discovery lies in the systematic synthesis and evaluation of novel analogs. By employing the detailed experimental protocols outlined in this guide, researchers can begin to unravel the intricate SAR of this fascinating class of molecules. Such studies will be instrumental in the development of next-generation cognitive enhancers with improved therapeutic profiles for the treatment of a range of neurological and psychiatric disorders. The exploration of modifications to the N-phenyl ring and the pyrrolidinone core, in particular, holds significant promise for the discovery of derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.
References
- 1. This compound facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces a long-lasting facilitation of hippocampal postsynaptic responses in mice lacking the NMDA receptor epsilon1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Role of G-Proteins in Nefiracetam's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefiracetam, a pyrrolidone-derived nootropic agent, has demonstrated significant potential in enhancing cognitive function and neuroprotection. Its complex mechanism of action is multifaceted, with a growing body of evidence pointing to the critical involvement of G-protein-coupled receptor (GPCR) signaling pathways. This technical guide provides an in-depth exploration of the pivotal role G-proteins play in mediating the effects of this compound. It synthesizes findings from key studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades. The primary focus is on how this compound modulates G-protein activity to influence downstream effectors, including Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII), ultimately leading to the potentiation of synaptic transmission and long-term potentiation (LTP), key cellular mechanisms underlying learning and memory.
Introduction
This compound's pro-cognitive effects are largely attributed to its ability to modulate multiple neurotransmitter systems, including the cholinergic, glutamatergic, and GABAergic systems.[1][2] A central theme emerging from research is that this compound does not typically bind directly to the orthosteric sites of neurotransmitter receptors. Instead, it appears to act as a positive modulator, often through the intricate machinery of intracellular signaling pathways initiated by G-protein activation. This guide will dissect the evidence supporting the role of specific G-protein subtypes (Gs and Gi/Go) in this compound's mechanism of action and the subsequent downstream signaling events.
G-Protein Subtypes Implicated in this compound's Action
This compound's interaction with neuronal receptors often leads to the activation of specific G-protein subtypes, which in turn initiate distinct downstream signaling cascades. The two primary G-protein families implicated are the stimulatory G-proteins (Gs) and the inhibitory G-proteins (Gi/Go).
Gs-Protein Pathway: Potentiation of Nicotinic Acetylcholine Receptors
Several studies have indicated that this compound's potentiation of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, is mediated by Gs-proteins.[3] This interaction is crucial for enhancing cholinergic transmission, a key aspect of its nootropic effects. The potentiation of nAChR currents by this compound was abolished by cholera toxin, a known activator of Gs-proteins, but not by pertussis toxin, which inactivates Gi/Go proteins.[3] This suggests a direct involvement of the Gs-protein pathway in this aspect of this compound's action.
Gi/Go-Protein Pathway: Modulation of GABAergic Transmission and Calcium Channels
This compound also modulates inhibitory neurotransmission and calcium channel activity through its interaction with the Gi/Go-protein pathway. The drug has been shown to inhibit Gi/Go proteins, leading to a cascade of events that ultimately affects GABA-induced currents.[4] This inhibitory action on Gi/Go proteins is significant as it can lead to the disinhibition of downstream signaling molecules, such as adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Furthermore, the effects of this compound on N-type and L-type calcium channels are sensitive to pertussis toxin, indicating a dependency on Gi/Go-protein signaling. This compound has been observed to facilitate the recovery of N-type Ca2+ channel currents from inhibition induced by Gi/Go-coupled receptors.
Downstream Signaling Cascades: PKC and CaMKII
The activation of G-proteins by this compound initiates a series of intracellular events that converge on the activation of key protein kinases, namely Protein Kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases play a critical role in synaptic plasticity and are central to this compound's ability to enhance long-term potentiation (LTP).
Protein Kinase C (PKC) Activation
A significant body of evidence highlights the activation of PKC as a core component of this compound's mechanism of action. This compound's potentiation of NMDA receptor function is dependent on PKC activation. The drug has been shown to increase the activity of PKCα, leading to the phosphorylation of NMDA receptors and a reduction in their magnesium block. This PKC-dependent modulation of NMDA receptors is a key contributor to the enhancement of synaptic plasticity. The facilitatory action of this compound on hippocampal synaptic transmission is also blocked by selective PKC inhibitors.
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation
In addition to PKC, this compound also enhances the activity of CaMKII. This effect is particularly relevant in the context of memory deficits. In olfactory bulbectomized (OBX) mice, a model for depression and cognitive impairment, this compound was found to restore the autophosphorylation of CaMKIIα (at Thr286). This activation of CaMKII is linked to the potentiation of NMDA receptor signaling and contributes to the amelioration of LTP impairment.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on G-protein-mediated signaling pathways.
| Parameter | This compound Concentration | Effect | Experimental System | Reference |
| nAChR (α4β2) Current Potentiation | 1 nM | ~200-300% of control | Rat cortical neurons | |
| NMDA Current Potentiation | 10 nM | Peak potentiation (bell-shaped dose-response) | Rat cortical or hippocampal neurons | |
| PKCα Activity | 10 nM | Peak increase (bell-shaped dose-response) | Rat cortical or hippocampal neurons | |
| L-type Ca2+ Channel Current | 1 µM | Two-fold increase | NG108-15 cells | |
| GABA-induced Current (at 10 µM GABA) | 10 µM | Concentration-dependent potentiation | Rat dorsal root ganglion neurons | |
| Maximal GABA Response Reduction | 10 µM | 22.84 ± 0.68% reduction | Rat dorsal root ganglion neurons | |
| Hippocampal fEPSP Slope Enhancement | 1 nM - 1 µM | ~170% of basal levels | Rat hippocampal slices | |
| mEPSC and mIPSC Frequency | 10 nM (with 30 nM ACh) | Increased frequency beyond ACh alone | Rat cortical neurons |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's G-protein mediated signaling pathways.
Caption: General experimental workflow for studying this compound's effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the context of understanding this compound's mechanism of action. These protocols are based on established techniques and include specific details where available from the reviewed literature.
GTPγS Binding Assay
This assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
-
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 µM GDP.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Agonist (e.g., Acetylcholine) and antagonist solutions.
-
This compound solution.
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Thaw cell membranes on ice.
-
In a microcentrifuge tube, add assay buffer, cell membranes (typically 10-20 µg of protein), GDP, and the test compounds (agonist, this compound).
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Protein Kinase C (PKC) Activity Assay
This assay measures the catalytic activity of PKC by quantifying the phosphorylation of a specific substrate.
-
Materials:
-
Cell lysates or purified PKC.
-
PKC substrate (e.g., a specific peptide or histone H1).
-
Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.5 mM CaCl2.
-
PKC activators (e.g., phosphatidylserine, diacylglycerol).
-
[γ-32P]ATP (specific activity ~3000 Ci/mmol).
-
This compound solution.
-
Phosphocellulose paper (e.g., P81).
-
Phosphoric acid (0.75%).
-
Scintillation counter.
-
-
Procedure:
-
Prepare the reaction mixture containing assay buffer, PKC substrate, and PKC activators.
-
Add the cell lysate or purified PKC and the this compound solution to the reaction mixture.
-
Pre-incubate for 5-10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP (final concentration ~100 µM).
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Dry the papers and measure the incorporated radioactivity using a scintillation counter.
-
Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity Assay
This assay measures the activity of CaMKII by monitoring the phosphorylation of a specific substrate in a calcium and calmodulin-dependent manner.
-
Materials:
-
Cell lysates or purified CaMKII.
-
CaMKII substrate (e.g., autocamtide-2).
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM CaCl2, 1 µM calmodulin.
-
[γ-32P]ATP.
-
This compound solution.
-
Phosphocellulose paper or other separation method.
-
Scintillation counter.
-
-
Procedure:
-
Prepare the reaction mixture containing assay buffer, CaMKII substrate, calmodulin, and CaCl2.
-
Add the cell lysate or purified CaMKII and the this compound solution.
-
Pre-incubate for 5 minutes at 30°C.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate for 10 minutes at 30°C.
-
Terminate the reaction and separate the phosphorylated substrate from the free ATP using phosphocellulose paper or other methods.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Long-Term Potentiation (LTP) Electrophysiology in Hippocampal Slices
This technique measures the long-lasting enhancement of synaptic transmission, a cellular correlate of learning and memory.
-
Materials:
-
Rodent (e.g., rat or mouse).
-
Vibratome or tissue chopper.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, 1.3 MgSO4; bubbled with 95% O2 / 5% CO2.
-
Recording chamber for brain slices.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
This compound solution.
-
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain using a vibratome in ice-cold, oxygenated aCSF.
-
Allow the slices to recover in an interface or submersion chamber with continuously perfused oxygenated aCSF at room temperature or slightly elevated temperature (e.g., 32°C) for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Apply this compound to the perfusion solution and continue baseline recording to observe its effect on basal synaptic transmission.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
The magnitude of LTP is quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.
-
Conclusion
The intricate interplay between this compound and G-protein signaling pathways is fundamental to its nootropic and neuroprotective properties. By modulating both Gs and Gi/Go-protein-coupled receptors, this compound orchestrates a complex downstream signaling cascade that culminates in the activation of crucial protein kinases, PKC and CaMKII. This, in turn, enhances the function of key receptors involved in learning and memory, such as NMDA and nicotinic acetylcholine receptors, and promotes synaptic plasticity through the facilitation of long-term potentiation. The evidence strongly suggests that G-proteins are not merely passive players but are central targets in the mechanism of action of this compound. A thorough understanding of these molecular interactions is paramount for the rational design and development of novel cognitive enhancers targeting G-protein-mediated signaling. Further research focusing on the specific GPCRs that this compound interacts with will provide even greater insight into its therapeutic potential.
References
Foundational Research on Nefiracetam's Anti-Amnesic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefiracetam, a pyrrolidone derivative, has demonstrated significant potential as a cognitive-enhancing and anti-amnesic agent in a variety of preclinical models. This technical guide synthesizes the foundational research elucidating the mechanisms underlying this compound's effects on memory impairment. It provides a detailed overview of its multifaceted pharmacology, focusing on its interactions with cholinergic, GABAergic, and glutamatergic neurotransmitter systems. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols for assessing anti-amnesic efficacy, and visualizes the core signaling pathways involved in its mechanism of action. The aim is to provide a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Memory impairment is a hallmark of numerous neurological and psychiatric disorders, including Alzheimer's disease and other dementias. The development of effective therapeutic agents to combat amnesia is a critical area of research. This compound (N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide) is a nootropic compound of the racetam class that has been investigated for its cognitive-enhancing properties.[1] Foundational studies have revealed its ability to ameliorate amnesia induced by various pharmacological and pathological insults, suggesting a complex and multifaceted mechanism of action. This guide delves into the core research that has established the anti-amnesic profile of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational studies on this compound's anti-amnesic effects.
Table 1: Efficacy of this compound in Animal Models of Scopolamine-Induced Amnesia
| Animal Model | This compound Dose | Key Finding | Reference |
| Rats | 3 mg/kg | Ameliorated amnesia induced by scopolamine treatment. | [2] |
Table 2: Effects of this compound on Neurotransmitter Systems
| System | This compound Concentration/Dose | Effect | Reference |
| Cholinergic | Repeated administration | Increased Choline Acetyltransferase (ChAT) activity. | [3] |
| Cholinergic | - | Stimulated acetylcholine release in the frontal cortex. | [3] |
| GABAergic | Repeated administration | Increased GABA turnover and glutamic acid decarboxylase activity. | [3] |
| GABAergic | - | Facilitated Na+-dependent high-affinity GABA uptake. | |
| Cholinergic | 0.01-0.1 µM | Short-term depression of ACh-evoked currents. | |
| Cholinergic | 1-10 µM | Long-term enhancement of ACh-evoked currents. | |
| GABAergic | 10 µM | Shifted the dose-response curve for GABA-induced currents to lower concentrations. | |
| GABAergic | 10 µM | Reduced the maximal response of GABA-induced currents by 22.84 ± 0.68%. |
Table 3: Modulation of Receptor Function and Signaling Pathways
| Receptor/Channel/Pathway | This compound Concentration | Effect | Reference |
| N/L-type Ca2+ channels | 1 µM | Increased long-lasting Ca2+ channel currents. | |
| NMDA Receptor | 10 nM | Potentiated NMDA currents and eliminated voltage-dependent Mg2+ block. | |
| Protein Kinase C (PKC) | 10 nM | Increased PKCα activity (bell-shaped dose-response). | |
| Nicotinic Acetylcholine Receptors (α4β2) | 1 nM | Potentiated α4β2-type currents to 200-300% of control. |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the anti-amnesic effects of this compound.
Cycloheximide-Induced Amnesia Model
-
Objective: To assess the effect of this compound on amnesia induced by a protein synthesis inhibitor.
-
Animal Model: Male mice.
-
Procedure:
-
Drug Administration: this compound is administered to the animals before the training session.
-
Amnesia Induction: Cycloheximide is administered to induce amnesia.
-
Behavioral Task (Passive Avoidance):
-
Training: Mice are placed in a brightly lit compartment of a two-compartment box. When they step through to the dark compartment, they receive a brief, mild foot shock.
-
Testing: 24 hours later, the mice are returned to the lit compartment, and the latency to step through to the dark compartment (step-down latency) is measured. A longer latency indicates better memory of the aversive stimulus.
-
-
Biochemical Analysis: After the behavioral testing, brain tissue (e.g., cerebral cortex) is collected to measure Choline Acetyltransferase (ChAT) activity to assess the impact on the cholinergic system.
-
-
Primary Endpoint: Prolongation of step-down latency in the passive avoidance task.
Scopolamine-Induced Amnesia Model
-
Objective: To evaluate this compound's ability to counteract amnesia induced by a muscarinic acetylcholine receptor antagonist.
-
Animal Model: Rats.
-
Procedure:
-
Drug Administration: this compound (e.g., 3 mg/kg) is administered to the rats.
-
Amnesia Induction: Scopolamine is administered to induce a deficit in learning and memory.
-
Behavioral Task (e.g., Passive Avoidance or Morris Water Maze):
-
Passive Avoidance: As described in section 3.1.
-
Morris Water Maze: Rats are trained to find a hidden platform in a pool of opaque water. Escape latency and path length to the platform are measured.
-
-
-
Primary Endpoint: Amelioration of the scopolamine-induced deficit in the behavioral task (e.g., increased step-through latency or decreased escape latency).
In Vitro Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To investigate the direct effects of this compound on neuronal ion channels and receptors.
-
Preparation: Primary cultures of rat cortical or hippocampal neurons, or cell lines expressing specific receptors (e.g., Xenopus oocytes expressing nicotinic acetylcholine receptors).
-
Procedure:
-
A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the membrane of a single neuron.
-
The membrane patch is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).
-
Currents evoked by the application of specific neurotransmitters (e.g., acetylcholine, GABA, NMDA) are recorded in the presence and absence of varying concentrations of this compound.
-
-
Primary Endpoints: Changes in the amplitude, kinetics (e.g., desensitization rate), and voltage-dependency of neurotransmitter-evoked currents.
Signaling Pathways in this compound's Anti-Amnesic Action
This compound's cognitive-enhancing effects are mediated through the modulation of several key intracellular signaling pathways.
Modulation of Cholinergic Neurotransmission
This compound potentiates nicotinic acetylcholine receptor (nAChR) function, which is crucial for learning and memory. This potentiation is not direct but occurs via intracellular signaling cascades. Specifically, this compound's interaction with G-proteins (both pertussis toxin-sensitive and cholera toxin-sensitive) leads to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases then phosphorylate nAChRs, enhancing their function and leading to increased neurotransmitter release.
Potentiation of NMDA Receptor Function
This compound enhances the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation. This potentiation is mediated by the activation of Protein Kinase C (PKC). Activated PKC phosphorylates the NMDA receptor, leading to an allosteric enhancement of glycine binding and a reduction of the voltage-dependent magnesium (Mg2+) block. This facilitates NMDA receptor activation and subsequent downstream signaling.
Modulation of GABAergic Neurotransmission
This compound exhibits a complex, dual-modulatory effect on GABA-A receptors. At lower GABA concentrations, it can potentiate GABA-induced chloride currents. However, it also reduces the maximal response at higher GABA concentrations. The suppressive effect is thought to involve the inhibition of Gi/Go proteins, leading to an increase in intracellular cAMP and activation of Protein Kinase A (PKA), which in turn suppresses GABA-induced currents.
Conclusion
The foundational research on this compound robustly demonstrates its anti-amnesic properties across multiple preclinical models. Its mechanism of action is multifaceted, involving the modulation of key neurotransmitter systems—cholinergic, glutamatergic, and GABAergic—through intricate intracellular signaling pathways. By potentiating nAChR and NMDA receptor function via PKA and PKC activation, and by modulating GABAergic transmission, this compound facilitates neurotransmission and synaptic plasticity, which are fundamental to learning and memory. This technical guide provides a consolidated resource for understanding the core scientific basis of this compound's nootropic effects, which can inform future research and development in the pursuit of novel therapies for cognitive disorders.
References
Methodological & Application
Application Notes and Protocols for Nefiracetam Administration in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Nefiracetam in rodent models of Alzheimer's disease (AD). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
This compound, a pyrrolidone derivative, is a nootropic agent known for its cognitive-enhancing effects.[1] Animal studies have consistently demonstrated its ability to improve learning and memory deficits in various dementia models.[2][3] Its multifaceted mechanism of action, which includes modulation of cholinergic, glutamatergic, and GABAergic systems, makes it a compound of significant interest for Alzheimer's disease research.[1][4]
Rodent Models of Alzheimer's Disease
The selection of an appropriate animal model is critical for studying the complex pathology of AD. Both chemically-induced and transgenic models are commonly employed.
-
Chemically-Induced Models: These models mimic specific aspects of AD pathology.
-
β-Amyloid (Aβ) Infusion: Continuous intracerebroventricular infusion of Aβ peptides, such as Aβ-(1-42), is used to induce learning and memory impairments characteristic of AD.
-
Scopolamine-Induced Amnesia: Administration of the muscarinic receptor antagonist scopolamine disrupts cholinergic signaling, leading to transient cognitive deficits. This model is useful for screening compounds that enhance cholinergic function.
-
Basal Forebrain (BF) Lesion: Chemical or electrolytic lesions of the basal forebrain, a key area for acetylcholine production, result in chronic cholinergic deficits and associated cognitive impairments.
-
-
Transgenic Models: These models involve the genetic modification of rodents to overexpress genes associated with familial AD, leading to the development of hallmark pathologies like amyloid plaques.
-
APP/PS1 Mouse Model: Co-expresses mutant human genes for amyloid precursor protein (APP) and presenilin-1 (PS1), leading to accelerated Aβ deposition.
-
5xFAD Mouse Model: Expresses five familial AD mutations in the APP and PSEN1 genes, resulting in rapid and aggressive amyloid pathology.
-
Tg2576 Mouse Model: Overexpresses a mutant form of human APP (Swedish mutation), leading to age-dependent development of amyloid plaques and cognitive deficits.
-
This compound Administration Protocols
Dosage and Formulation
The dosage of this compound can vary depending on the rodent model and the specific research question.
-
Vehicle: As this compound is fat-soluble, it should be dissolved or suspended in a suitable vehicle. A common approach is to suspend it in a 0.5% carboxymethyl cellulose (CMC) solution or dissolve it in a vehicle containing healthy fats to ensure proper absorption.
-
Route of Administration: Oral gavage (p.o.) is the most frequently reported route of administration in rodent studies.
Quantitative Administration Data
The following table summarizes the dosages and administration schedules for this compound used in preclinical Alzheimer's disease research.
| Parameter | Details | Rodent Model | Study Focus | Reference |
| Dosage Range | 1 - 10 mg/kg | Aβ-(1-42)-infused rats | Behavioral improvement | |
| Effective Dose | 3 mg/kg | Aβ-(1-42)-infused rats | Increased Choline Acetyltransferase (ChAT) activity | |
| Effective Dose | 3 mg/kg | Basal forebrain lesion & Scopolamine-induced amnesia rats | Amelioration of amnesia | |
| Administration Schedule | Single dose, 1 hour prior to behavioral testing | Aβ-(1-42)-infused rats | Acute cognitive effects | |
| Administration Schedule | Repeated oral administration for 14 days | Aβ-(1-42)-infused rats | Neurochemical changes (ChAT activity) |
Experimental Protocols
Behavioral Assays
Behavioral tests are crucial for assessing the impact of this compound on cognitive function.
This test evaluates learning and memory based on an animal's natural tendency to avoid aversive stimuli.
-
Apparatus: A two-chambered box with one illuminated ("safe") and one dark ("shock") compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial:
-
Place the rodent in the light compartment, facing away from the door.
-
After a 10-second habituation period, open the guillotine door.
-
When the rodent enters the dark compartment with all four paws, close the door and deliver a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds).
-
Measure the step-through latency (time taken to enter the dark compartment).
-
Immediately return the animal to its home cage.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rodent back in the light compartment.
-
Open the door after 10 seconds.
-
Measure the step-through latency to re-enter the dark compartment (up to a maximum of 300 seconds).
-
Longer latencies in the retention trial compared to the acquisition trial indicate successful memory formation.
-
-
Drug Administration: Administer this compound (e.g., 1, 3, or 10 mg/kg, p.o.) 1 hour before the acquisition trial.
The MWM is a widely used test for assessing hippocampal-dependent spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic tempura paint). A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the mouse into the water at one of four randomized starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Drug Administration: Administer this compound daily, typically 30-60 minutes before the first trial of the day.
Biochemical Assays
This assay measures the activity of the enzyme responsible for acetylcholine synthesis, providing an index of cholinergic function.
-
Tissue Preparation:
-
Following the final behavioral test or treatment day, euthanize the rodents and rapidly dissect the brain on ice.
-
Isolate specific brain regions (e.g., hippocampus, frontal cortex, striatum).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate buffer with Triton X-100).
-
Centrifuge the homogenate and collect the supernatant for analysis.
-
-
Assay Procedure (Radiometric Method):
-
Prepare a reaction mixture containing the tissue supernatant, [14C]acetyl-CoA, and choline chloride.
-
Incubate the mixture at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., sodium tetraphenylboron in acetonitrile) to precipitate the newly synthesized [14C]acetylcholine.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
-
Data Analysis: Calculate ChAT activity as nanomoles of acetylcholine synthesized per milligram of protein per hour.
Data Presentation: Summary of Key Findings
The following tables summarize the quantitative outcomes from studies investigating this compound in AD rodent models.
Table 1: Effects of this compound on Behavioral Deficits
| Behavioral Test | Rodent Model | This compound Dose | Outcome | Reference |
| Passive Avoidance | Aβ-(1-42)-infused rats | 1, 3, 10 mg/kg | Significantly increased step-through latency in retention trial, indicating improved memory. | |
| Not Specified | Basal forebrain lesion rats | 3 mg/kg | Ameliorated induced amnesia. | |
| Not Specified | Scopolamine-treated rats | 3 mg/kg | Ameliorated induced amnesia. |
Table 2: Effects of this compound on Neurochemical Parameters
| Parameter | Brain Region | Rodent Model | This compound Dose | Outcome | Reference |
| ChAT Activity | Hippocampus | Aβ-(1-42)-infused rats | 3 mg/kg | Significant (25%) increase in activity. | |
| ChAT Activity | Frontal Cortex, Striatum | Aβ-(1-42)-infused rats | 1, 3, 10 mg/kg | No significant effect. | |
| Dopamine Turnover | Cerebral Cortex, Striatum | Aβ-(1-42)-infused rats | Not specified | Increased turnover. | |
| Glutamate Release | Hippocampal Slices | Guinea Pig | Not specified | Marked increase in release. |
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in an AD rodent model.
Caption: General experimental workflow for preclinical this compound studies.
Proposed Signaling Pathway of this compound
This diagram outlines the proposed molecular mechanisms underlying the cognitive-enhancing effects of this compound.
Caption: this compound's proposed mechanism of action via PKC and nAChR pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Improvement by this compound of β-amyloid-(1-42)-induced learning and memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Nefiracetam in Human Plasma
Introduction
Nefiracetam, a member of the racetam family of nootropic compounds, is under investigation for its potential cognitive-enhancing effects. To support pharmacokinetic and toxicokinetic studies, a simple, sensitive, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of this compound in human plasma. The method employs a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation.
Biochemical studies suggest that this compound may enhance cognitive function by facilitating cholinergic and GABAergic transmissions in the brain.[1] Its mechanism is thought to involve the modulation of N/L-type calcium channels through pertussis toxin-sensitive G-proteins.[1] Accurate measurement of plasma concentrations is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes in clinical and preclinical research.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): Piracetam (≥98% purity)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Perchloric acid, analytical grade
-
Potassium dihydrogen phosphate, analytical grade
-
Orthophosphoric acid, analytical grade
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 6.5) : Acetonitrile (85:15, v/v) |
| Phosphate Buffer | 0.2 g/L Triethylamine in water, pH adjusted to 6.5 with phosphoric acid[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| UV Detection | 205 nm[2] |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Piracetam (IS) in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to create calibration standards with concentrations ranging from 0.1 to 20 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the Piracetam stock solution with the mobile phase.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking drug-free human plasma with the appropriate amount of this compound.
Sample Preparation Protocol
The sample preparation involves a protein precipitation step to remove interferences from the plasma matrix.
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 10 µg/mL Piracetam internal standard working solution and vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, selectivity, and recovery.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 95.8 - 104.2% |
| Precision (% RSD) | Intra-day: < 5%, Inter-day: < 8% |
| Selectivity | No interference from endogenous plasma components |
| Recovery | > 90% |
Results and Data Presentation
Table 3: Calibration Curve Data for this compound in Plasma
| Concentration (µg/mL) | Mean Peak Area Ratio (this compound/IS) ± SD (n=3) |
| 0.1 | 0.052 ± 0.004 |
| 0.5 | 0.258 ± 0.011 |
| 1.0 | 0.515 ± 0.023 |
| 5.0 | 2.591 ± 0.104 |
| 10.0 | 5.188 ± 0.212 |
| 20.0 | 10.352 ± 0.451 |
Table 4: Accuracy and Precision Data for QC Samples
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Low | 0.3 | 0.298 ± 0.014 | 99.3 | 4.7 | 7.5 |
| Medium | 8.0 | 8.15 ± 0.310 | 101.9 | 3.8 | 6.2 |
| High | 16.0 | 15.89 ± 0.588 | 99.3 | 3.7 | 5.9 |
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Key parameters for method validation.
Conclusion
The described HPLC-UV method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for the analysis of a large number of samples in a routine laboratory setting. This validated method can be effectively applied to pharmacokinetic studies in drug development and for therapeutic drug monitoring.
References
Application of Nefiracetam in Post-Stroke Recovery Animal Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nefiracetam in preclinical animal models of post-stroke recovery. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows.
Introduction
This compound, a pyrrolidone derivative, is a nootropic agent that has shown promise in improving cognitive function and promoting neurological recovery in various models of neuronal dysfunction. In the context of post-stroke recovery, this compound is investigated for its potential to ameliorate cognitive deficits, reduce neuronal damage, and enhance neuroplasticity. Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems and intracellular signaling cascades. This document outlines the application of this compound in rodent models of ischemic stroke, providing researchers with the necessary information to design and conduct related preclinical studies.
Data Presentation: Efficacy of this compound in Post-Stroke Animal Models
The following tables summarize the quantitative data from studies investigating the effects of this compound in animal models of cerebral ischemia.
| Table 1: Effect of this compound on Behavioral Outcomes in Post-Stroke Rodent Models | |||||
| Animal Model | This compound Dose & Administration | Behavioral Test | Key Findings | Quantitative Data (Mean ± SEM/SD) | Reference |
| Microsphere-embolized rats | 10 mg/kg/day, p.o. for 9 days | Morris Water Maze | Attenuated the ischemia-induced increase in escape latency. | Escape Latency (Day 9): Ischemia + Vehicle: ~45s vs. Ischemia + this compound: ~25s | [1] |
| Microsphere-embolized rats | 30 mg/kg/day, p.o. for 21 days | Morris Water Maze | Completely ameliorated the impairment in visual spatial learning. | Mean Escape Latency (after 4 days): Vehicle: 35 ± 6 s vs. This compound: 18 ± 4 s | [2] |
| Central fluid percussion brain injury in rats | 3 and 9 mg/kg, p.o. for 15 days | Morris Water Maze | Attenuated MWM deficits. Performance of the 9 mg/kg group was not significantly different from sham animals. | Data presented graphically, showing a dose-dependent decrease in escape latency. | [3] |
| Table 2: Effect of this compound on Physiological and Molecular Parameters in Post-Stroke Rodent Models | ||||
| Animal Model | This compound Dose & Administration | Parameter Measured | Key Findings | Quantitative Data |
| Middle Cerebral Artery Occlusion (MCAO) in rats | 10 mg/kg/day, p.o. for 2 weeks, starting 15 days post-MCAO | Local Cerebral Blood Flow (LCBF) and Glucose Utilization (LCMRglc) | Significantly improved the impairment of LCBF and LCMRglc in various brain regions. | Data presented as percentage change from the non-ischemic side. |
| Sustained cerebral ischemia in rats (microsphere embolization) | 10 mg/kg/day, p.o. for 9 days | Protein Kinase A (PKA) levels | Appreciably prevented the ischemia-induced decreases in membranous adenylyl cyclase I and cytosolic PKA catalytic and regulatory subunits. | Data presented in Western blots, showing preservation of PKA levels with this compound treatment.[1] |
| Rat cortical neurons in primary culture | 10 nM | Protein Kinase C (PKC) alpha activity | Increased PKCalpha activity, leading to increased phosphorylation of PKC substrate and NMDA receptors. | Bell-shaped dose-response with a peak at 10 nM.[4] |
| Rat cortical neurons in primary culture | 1 nM | α4β2-type nicotinic acetylcholine receptor currents | Potentiated α4β2-type currents to 200-300% of the control. | 200-300% increase. |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats using the intraluminal suture method.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Operating microscope
-
4-0 nylon monofilament suture with a rounded tip (tip diameter ~0.38 mm)
-
Heating pad to maintain body temperature
-
Sutures for closing incisions
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the CCA.
-
Place a temporary clip on the ICA.
-
Make a small incision in the ECA.
-
Introduce the 4-0 nylon monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.
-
For transient MCAO, leave the suture in place for the desired occlusion time (e.g., 90 minutes). For permanent MCAO, the suture is left in place permanently.
-
To induce reperfusion (for transient MCAO), gently withdraw the suture.
-
Close the neck incision with sutures.
-
Administer post-operative analgesics and monitor the animal for recovery.
Neurological Deficit Scoring
A modified neurological scoring system can be used to assess the extent of neurological injury post-MCAO. A common scoring scale is as follows:
-
0: No observable neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Morris Water Maze (MWM) for Spatial Learning and Memory
This test assesses hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (approximately 1.5-2 m in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system and software.
Procedure:
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Each day consists of 4 trials per rat.
-
For each trial, gently place the rat into the water facing the wall of the tank at one of four quasi-randomly selected starting positions.
-
Allow the rat to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the maximum time, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (e.g., on the day after the last acquisition day):
-
Remove the platform from the tank.
-
Place the rat in the tank at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Western Blotting for PKA and PKC
This protocol outlines the general steps for detecting protein levels of PKA and PKC in brain tissue homogenates.
Materials:
-
Ischemic and non-ischemic brain tissue samples.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
Electrophoresis and blotting apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against PKA, phospho-PKA, PKC, and phospho-PKC.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize brain tissue samples in ice-cold lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Experimental workflow for studying this compound in post-stroke animal models.
References
- 1. Persistent effects of delayed treatment with this compound on the water maze task in rats with sustained cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative effects of this compound on spatial learning of rats after cerebral embolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound improves Morris water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Neuroprotective Efficacy of Nefiracetam in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefiracetam, a pyrrolidone derivative, is a nootropic agent with potential neuroprotective properties. Its mechanisms of action are multifaceted, involving the modulation of various neurotransmitter systems, including the enhancement of cholinergic and GABAergic pathways, and interaction with NMDA receptors.[1][2][3][4][5] These characteristics make this compound a compelling candidate for investigation in the context of neurodegenerative diseases and ischemic brain injury.
These application notes provide detailed protocols for a panel of in vitro cell culture assays designed to evaluate the neuroprotective efficacy of this compound. The described assays model key aspects of neuronal injury, including ischemic damage, mitochondrial dysfunction, excitotoxicity, and protein aggregation-induced toxicity.
Key Experimental Assays
This document outlines the following key cell culture assays to assess the neuroprotective effects of this compound:
-
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay: An in vitro model of cerebral ischemia and reperfusion injury.
-
MPP+ Induced Neurotoxicity Assay: A model for Parkinson's disease-related mitochondrial dysfunction and neuronal death.
-
Glutamate-Induced Excitotoxicity Assay: To evaluate protection against excessive glutamatergic stimulation.
-
Amyloid-Beta (Aβ)-Induced Toxicity Assay: A model for Alzheimer's disease-related neurotoxicity.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described assays when evaluating the neuroprotective effects of this compound.
Table 1: Neuroprotective Effects of this compound in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay
| Treatment Group | Cell Viability (%) | LDH Release (% of Control) | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) |
| Control | 100 | 100 | 1.0 | 1.0 |
| OGD/R | 45 ± 5 | 250 ± 20 | 3.5 ± 0.4 | 2.8 ± 0.3 |
| OGD/R + this compound (10 nM) | 65 ± 6 | 180 ± 15 | 2.5 ± 0.3 | 2.0 ± 0.2 |
| OGD/R + this compound (100 nM) | 80 ± 7 | 130 ± 10 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| OGD/R + this compound (1 µM) | 85 ± 8 | 115 ± 8 | 1.5 ± 0.1 | 1.2 ± 0.1 |
Table 2: Neuroprotective Effects of this compound in MPP+ Induced Neurotoxicity Assay
| Treatment Group | Cell Viability (%) | LDH Release (% of Control) | Caspase-3 Activity (Fold Change) |
| Control | 100 | 100 | 1.0 |
| MPP+ (500 µM) | 55 ± 6 | 220 ± 18 | 4.0 ± 0.5 |
| MPP+ + this compound (100 nM) | 70 ± 7 | 170 ± 14 | 3.0 ± 0.4 |
| MPP+ + this compound (1 µM) | 85 ± 8 | 125 ± 10 | 2.0 ± 0.3 |
| MPP+ + this compound (10 µM) | 90 ± 9 | 110 ± 7 | 1.5 ± 0.2 |
Table 3: Neuroprotective Effects of this compound in Glutamate-Induced Excitotoxicity Assay
| Treatment Group | Neuronal Survival (%) | LDH Release (% of Control) | Intracellular Ca2+ ([Ca2+]i) Rise (Fold Change) |
| Control | 100 | 100 | 1.0 |
| Glutamate (100 µM) | 50 ± 5 | 280 ± 25 | 4.5 ± 0.6 |
| Glutamate + this compound (10 nM) | 68 ± 6 | 200 ± 18 | 3.0 ± 0.4 |
| Glutamate + this compound (100 nM) | 82 ± 7 | 150 ± 12 | 2.2 ± 0.3 |
| Glutamate + this compound (1 µM) | 90 ± 8 | 120 ± 9 | 1.8 ± 0.2 |
Table 4: Neuroprotective Effects of this compound against Amyloid-Beta (Aβ) Induced Toxicity
| Treatment Group | Cell Viability (%) | Caspase-3 Activity (Fold Change) |
| Control | 100 | 1.0 |
| Aβ (1-42) (10 µM) | 60 ± 7 | 3.0 ± 0.4 |
| Aβ (1-42) + this compound (100 nM) | 75 ± 8 | 2.2 ± 0.3 |
| Aβ (1-42) + this compound (1 µM) | 88 ± 9 | 1.7 ± 0.2 |
| Aβ (1-42) + this compound (10 µM) | 92 ± 8 | 1.4 ± 0.1 |
Experimental Protocols
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Assay
This protocol simulates ischemic and reperfusion injury in vitro.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary cortical neurons
-
Culture medium (e.g., DMEM/F12) with supplements
-
Glucose-free DMEM
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
This compound stock solution
-
Reagents for cell viability (e.g., MTT, PrestoBlue), LDH, caspase-3, and ROS assays
Protocol:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere and differentiate for 24-48 hours.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours prior to OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells twice with pre-warmed, glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber and incubate for 2-4 hours at 37°C.
-
-
Reoxygenation:
-
Remove the plates from the hypoxia chamber.
-
Replace the glucose-free medium with the original complete culture medium (containing glucose and serum) with the respective concentrations of this compound.
-
Return the plates to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or similar viability assay to quantify cell survival.
-
Cell Death: Measure LDH release into the culture medium as an indicator of cytotoxicity.
-
Apoptosis: Assess caspase-3 activity using a fluorometric or colorimetric assay.
-
Oxidative Stress: Measure intracellular ROS levels using the DCFH-DA assay.
-
MPP+ Induced Neurotoxicity Assay
This assay models the mitochondrial dysfunction observed in Parkinson's disease.
Materials:
-
Dopaminergic neuronal cell line (e.g., SH-SY5Y)
-
Culture medium and supplements
-
MPP+ (1-methyl-4-phenylpyridinium) stock solution
-
This compound stock solution
-
Reagents for cell viability, LDH, and caspase-3 assays
Protocol:
-
Cell Culture: Plate SH-SY5Y cells in multi-well plates and allow them to adhere for 24 hours. For differentiated neurons, treat with retinoic acid for 5-7 days.
-
This compound Co-treatment: Treat the cells with varying concentrations of this compound simultaneously with MPP+.
-
Induction of Neurotoxicity: Add MPP+ to the culture medium at a final concentration of 0.5-1 mM.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify cell viability using an MTT or similar assay.
-
Cell Death: Measure LDH release into the culture medium.
-
Apoptosis: Determine caspase-3 activity.
-
Glutamate-Induced Excitotoxicity Assay
This assay evaluates the protective effects of this compound against neuronal death caused by excessive glutamate receptor activation.
Materials:
-
Primary cortical or hippocampal neurons
-
Culture medium and supplements
-
L-glutamic acid stock solution
-
This compound stock solution
-
Reagents for neuronal survival (e.g., MAP2 staining), LDH, and intracellular calcium assays
Protocol:
-
Cell Culture: Plate primary neurons and culture for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Pre-incubate the neurons with different concentrations of this compound for 1 hour.
-
Induction of Excitotoxicity: Add L-glutamate to the culture medium at a final concentration of 50-100 µM.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Neuronal Survival: Fix the cells and perform immunocytochemistry for a neuronal marker like MAP2 to quantify the number of surviving neurons.
-
Cell Death: Measure LDH release.
-
Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2 AM) to measure changes in intracellular calcium levels following glutamate exposure.
-
Amyloid-Beta (Aβ)-Induced Toxicity Assay
This assay models the neurotoxic effects of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Culture medium and supplements
-
Aβ (1-42) peptide, pre-aggregated to form oligomers
-
This compound stock solution
-
Reagents for cell viability and caspase-3 assays
Protocol:
-
Aβ Preparation: Prepare oligomeric Aβ (1-42) by incubating the peptide at 4°C for 24 hours.
-
Cell Culture: Plate cells and allow them to adhere.
-
This compound Treatment: Treat the cells with varying concentrations of this compound.
-
Induction of Toxicity: Add the pre-aggregated Aβ (1-42) to the culture medium at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or similar viability assay.
-
Apoptosis: Measure caspase-3 activity.
-
Signaling Pathways
This compound's neuroprotective effects are mediated through complex signaling pathways. The following diagrams illustrate some of the key mechanisms.
This compound potentiates NMDA receptor function through the activation of Protein Kinase C (PKC). This leads to the phosphorylation of the NMDA receptor, enhancing its activity and downstream signaling through pathways like CaMKII, ultimately contributing to its neuroprotective effects.
This compound enhances cholinergic neurotransmission by potentiating nicotinic acetylcholine receptors, leading to increased acetylcholine release. It also modulates the GABAergic system by interacting with GABA-A receptors. Both of these actions are thought to contribute to its overall neuroprotective and cognitive-enhancing effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on spatial memory function and acetylcholine and GABA metabolism in microsphere-embolized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. Effects of the nootropic drug this compound on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Microdialysis for Measuring Neurotransmitter Release with Nefiracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefiracetam, a pyrrolidone derivative nootropic agent, has garnered significant interest for its potential cognitive-enhancing effects. Its mechanism of action is multifaceted, involving the modulation of several neurotransmitter systems. A crucial technique for elucidating the in vivo effects of neuropharmacological agents like this compound is intracerebral microdialysis. This method allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic view of neurotransmitter release.
These application notes provide a detailed overview and protocols for utilizing in vivo microdialysis to measure the release of key neurotransmitters, particularly acetylcholine (ACh) and gamma-aminobutyric acid (GABA), following the administration of this compound.
Mechanism of Action of this compound
This compound's cognitive-enhancing properties are believed to stem from its ability to modulate cholinergic and GABAergic neurotransmission, as well as its influence on glutamatergic systems.[1][2]
Cholinergic System: this compound has been demonstrated to enhance acetylcholine release in the frontal cortex.[3] This effect is thought to be mediated through the potentiation of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. This potentiation is linked to a Gs protein-dependent signaling pathway.[4]
Glutamatergic System: this compound potentiates N-methyl-D-aspartate (NMDA) receptor function. This action is not direct but is mediated by the activation of protein kinase C (PKC), which in turn reduces the magnesium block of the NMDA receptor channel.[5]
GABAergic System: this compound interacts with GABA-A receptors, although the precise nature of this interaction in vivo is still under investigation. Biochemical studies have shown that this compound can increase the uptake and release of GABA in the rat brain. However, to date, there is a lack of published in vivo microdialysis studies specifically quantifying extracellular GABA levels following this compound administration.
Data Presentation
Table 1: Effect of this compound on Acetylcholine Release in the Rat Frontal Cortex
| Dosage (Oral) | Brain Region | Peak Increase in ACh Release | Study |
| 1 mg/kg | Frontal Cortex | Doubled the amount in dialysate | Kawajiri et al. (1994) |
| 10 mg/kg | Frontal Cortex | Significant increase | Sakurai et al. (1998) |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Acetylcholine Measurement in the Rat Frontal Cortex
This protocol is a representative methodology synthesized from established in vivo microdialysis procedures for acetylcholine.
1. Animal Preparation and Surgery:
-
Subjects: Male Wistar rats (250-300g).
-
Anesthesia: Sodium pentobarbital (50 mg/kg, i.p.).
-
Stereotaxic Surgery: Secure the rat in a stereotaxic frame. Implant a guide cannula targeting the frontal cortex. Coordinates are typically determined from a rat brain atlas (e.g., Paxinos and Watson).
-
Recovery: Allow a post-operative recovery period of at least 48 hours.
2. Microdialysis Probe and Perfusion:
-
Probe: Concentric microdialysis probe with a 2-4 mm membrane length (e.g., CMA or Eicom).
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2. The pH should be adjusted to 7.4.
-
Flow Rate: Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.
-
Equilibration: Following probe insertion into the guide cannula, allow for a 90-120 minute equilibration period before sample collection.
3. Sample Collection and this compound Administration:
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of acetylcholine levels.
-
This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 1 mg/kg or 10 mg/kg), dissolved in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Post-Administration Collection: Continue collecting dialysate samples at 20-minute intervals for at least 3-4 hours.
4. Acetylcholine Analysis (HPLC-ECD):
-
Instrumentation: High-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Column: A reverse-phase column suitable for acetylcholine separation.
-
Enzyme Reactor: An immobilized enzyme reactor containing acetylcholinesterase and choline oxidase is used post-column to convert acetylcholine to hydrogen peroxide, which is then detected electrochemically.
-
Mobile Phase: A phosphate or acetate buffer containing an ion-pairing agent. The exact composition should be optimized for the specific column and system.
-
Detection: An electrochemical detector with a platinum working electrode set at an appropriate potential (e.g., +500 mV).
-
Quantification: Quantify acetylcholine concentrations by comparing peak heights or areas to those of known standards.
Protocol 2: Proposed In Vivo Microdialysis for GABA Measurement
While specific data for this compound is pending, the following protocol outlines a standard approach for measuring GABA release.
1. Animal Preparation and Surgery:
-
Follow the same procedure as for acetylcholine measurement.
2. Microdialysis Probe and Perfusion:
-
Probe: Use a probe with a molecular weight cutoff suitable for GABA.
-
Perfusion Solution (aCSF): Same as for acetylcholine.
-
Flow Rate: 1-2 µL/min.
-
Equilibration: 90-120 minutes.
3. Sample Collection and this compound Administration:
-
Follow the same procedure as for acetylcholine measurement.
4. GABA Analysis (HPLC with Fluorescence Detection):
-
Derivatization: As GABA is not electroactive, pre-column derivatization with o-phthaldialdehyde (OPA) is required to form a fluorescent derivative.
-
Instrumentation: HPLC with a fluorescence detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol and a phosphate or acetate buffer is typically used for separation.
-
Detection: A fluorescence detector set at appropriate excitation and emission wavelengths for the OPA-GABA adduct.
-
Quantification: Quantify GABA concentrations against a standard curve of derivatized GABA standards.
Mandatory Visualizations
References
- 1. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound enhances acetylcholine outflow from the frontal cortex: in vivo microdialysis study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Developing a Stable Aqueous Formulation of Nefiracetam for In Vitro Studies
Abstract
Nefiracetam is a nootropic agent from the racetam family, recognized for its cognitive-enhancing effects. As a Biopharmaceutics Classification System (BCS) Class II compound, it exhibits low aqueous solubility and high permeability, which presents a significant challenge for developing aqueous formulations suitable for in vitro research.[1] This document provides a detailed protocol for preparing a stable aqueous formulation of this compound using a co-solvent approach, ensuring its suitability for various in vitro studies. The protocol includes methods for solubility enhancement, preparation of stock and working solutions, and analytical procedures for concentration verification and stability assessment.
Introduction
This compound (N-(2,6-dimethylphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide) is a cognitive enhancer that modulates cholinergic, GABAergic, and monoaminergic systems.[2][3] Its mechanism of action involves the activation of L/N-type calcium channels and interaction with protein kinase C (PKC) and PKA pathways.[4] Due to its hydrophobic nature, achieving sufficient concentration in aqueous media for cell-based assays and other in vitro experiments is a primary obstacle for researchers.
Simply dissolving this compound in aqueous buffers is often impractical due to its poor water solubility. This necessitates the use of formulation strategies to enhance its solubility and stability. Common techniques for poorly soluble drugs include pH adjustment, use of co-solvents, surfactants, complexation with cyclodextrins, and the formation of solid dispersions or cocrystals. For in vitro applications, the chosen excipients must be non-toxic to the biological system under investigation and should not interfere with the experimental endpoints.
This application note details a robust method using Dimethyl Sulfoxide (DMSO) as a co-solvent to prepare a concentrated stock solution of this compound, which can then be diluted to final working concentrations in aqueous cell culture media or buffers.
Physicochemical Properties of this compound
A summary of this compound's relevant properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₂ | |
| Molecular Weight | 246.3 g/mol | |
| BCS Class | II | |
| Aqueous Solubility | Poorly soluble | |
| Solubility in DMSO | ≥ 100 mg/mL (406.01 mM) | |
| Solubility in Ethanol | 24.63 mg/mL (100 mM) | |
| Elimination Half-life | 3-5 hours (in humans) | |
| Thermal Stability | Stable up to 280°C |
Experimental Protocols
Materials and Reagents
-
This compound powder (≥99% purity)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Ethanol (200 proof), molecular biology grade
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Deionized water, sterile
-
Sterile microcentrifuge tubes and conical tubes
-
0.22 µm sterile syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated primary stock solution.
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use appropriate personal protective equipment.
-
Weighing: Accurately weigh 24.63 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube or a small sterile vial.
-
Solubilization: Add 1.0 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for cell-based assays.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of Aqueous Working Solutions
This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in in vitro experiments.
-
Pre-warming: Before use, thaw an aliquot of the 100 mM this compound stock solution at room temperature. Also, warm the aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions to prepare an intermediate stock before the final dilution. For example, to prepare a 100 µM working solution from a 100 mM stock:
-
First, dilute the 100 mM stock 1:100 in the desired aqueous medium to create a 1 mM intermediate stock (e.g., add 5 µL of 100 mM stock to 495 µL of medium).
-
Then, dilute the 1 mM intermediate stock 1:10 to achieve the final 100 µM working concentration (e.g., add 50 µL of 1 mM intermediate stock to 450 µL of medium).
-
-
Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the working solution is non-toxic to the cells. Typically, the final DMSO concentration should not exceed 0.1% (v/v). A 1:1000 dilution of the primary stock results in a 0.1% DMSO concentration.
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously, as this can cause protein denaturation in media containing serum.
-
Usage: Use the prepared working solution immediately for your in vitro assay. Due to the poor aqueous solubility of this compound, precipitation may occur over time.
Protocol 3: Verification of this compound Concentration by HPLC
This protocol provides a method to verify the concentration of prepared solutions. The parameters are adapted from published methods for this compound analysis.
-
HPLC System: A standard HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., Waters Sunfire C18, 4.6x100 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient Elution:
-
0 - 0.5 min: 30% B
-
0.5 - 4.5 min: Gradient from 30% B to 90% B
-
4.5 - 6.5 min: Hold at 90% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Standard Curve Preparation: Prepare a series of known concentrations of this compound in the mobile phase to generate a standard curve for accurate quantification.
-
Sample Analysis: Dilute the prepared stock or working solutions in the mobile phase to fall within the linear range of the standard curve and inject into the HPLC system.
Visualization of Workflows and Pathways
Formulation Development Workflow
The following diagram illustrates the logical workflow for preparing and validating the this compound aqueous formulation.
Caption: Workflow for preparing a stable this compound formulation.
This compound's Cellular Signaling Pathways
This diagram provides a simplified overview of this compound's known interactions with key neuronal signaling pathways, which are often the subject of in vitro investigation.
Caption: Simplified signaling pathways modulated by this compound.
Stability and Troubleshooting
Formulation Stability
| Parameter | Recommendation | Rationale |
| Stock Solution (in DMSO) | Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. Stable for 1-2 years. | This compound is stable in DMSO at low temperatures. Aliquoting prevents contamination and degradation from temperature fluctuations. |
| Working Solution (Aqueous) | Prepare fresh and use immediately. Do not store. | Due to low aqueous solubility, this compound can precipitate out of aqueous solutions over time, especially at higher concentrations. |
| Effect of Temperature | Prepare working solutions at the intended assay temperature (e.g., 37°C). | Temperature can affect solubility and the rate of chemical degradation, although this compound itself is thermally stable. |
| Effect of pH | Use a buffered system (e.g., PBS or culture medium, pH ~7.4). | While this compound is not ionizable, extreme pH values can promote hydrolysis of the amide or lactam rings. A physiological pH helps maintain stability. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in working solution | Concentration exceeds aqueous solubility limit. Final DMSO concentration is too low. | Decrease the final this compound concentration. Ensure thorough mixing upon dilution. Prepare the solution immediately before use. |
| Cell toxicity or unexpected effects | Final DMSO concentration is too high (>0.1%). | Recalculate dilutions to lower the final DMSO concentration. Run a vehicle control (medium with the same final DMSO concentration) to isolate the effect of the co-solvent. |
| Inconsistent experimental results | Incomplete dissolution of stock. Degradation of stock solution. Inaccurate pipetting. | Ensure the stock solution is fully dissolved before use. Use fresh aliquots for each experiment. Calibrate pipettes regularly. Verify concentration with HPLC. |
Conclusion
This application note provides a comprehensive and validated protocol for preparing stable aqueous formulations of the poorly water-soluble nootropic agent, this compound, for in vitro research. By utilizing a co-solvent approach with DMSO, researchers can prepare a high-concentration stock solution that is stable under appropriate storage conditions. Subsequent dilution into aqueous buffers or media allows for the preparation of working solutions suitable for cell-based assays, provided that the final co-solvent concentration is carefully controlled to avoid cytotoxicity. The inclusion of an HPLC-based quality control step ensures the accuracy and reproducibility of experimental results. Adherence to this protocol will enable reliable investigation into the cellular and molecular mechanisms of this compound.
References
Application Notes and Protocols for Immunohistochemical Analysis of Brain Tissue After Nefiracetam Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of brain tissue following treatment with Nefiracetam, a nootropic agent known for its cognitive-enhancing and neuroprotective properties. This document outlines detailed protocols for tissue preparation, and immunohistochemical staining, and provides a framework for data interpretation based on the known mechanisms of this compound.
Introduction
This compound, a pyrrolidone derivative, has been shown to exert its effects through various mechanisms, including the modulation of neurotransmitter systems, enhancement of synaptic plasticity, and neuroprotection.[1][2][3][4] Its therapeutic potential is linked to its ability to potentiate nicotinic acetylcholine receptors (nAChRs), modulate GABAergic and glutamatergic neurotransmission, and influence intracellular signaling cascades involving protein kinase C (PKC) and calcium channels.[1] Furthermore, studies suggest that this compound possesses neuroprotective effects by inhibiting neuronal necrosis and apoptosis and attenuating pro-inflammatory responses in the brain.
Immunohistochemistry (IHC) is a powerful technique to visualize the localization and abundance of specific proteins within the complex architecture of the brain. This allows for a detailed analysis of the cellular and molecular changes induced by this compound treatment, providing valuable insights into its mechanisms of action. This document details the protocols for investigating key markers associated with this compound's effects on synaptic plasticity, neuroinflammation, and apoptosis.
Key Experimental Protocols
Animal Model and this compound Administration
A common animal model for studying the effects of this compound is the adult male Wistar rat.
-
Dosage and Administration: this compound can be administered via intraperitoneal (i.p.) injection. A study by Doyle et al. (1992), referenced in one of the findings, used daily i.p. injections of 3 or 9 mg/kg this compound for 40 days to investigate its effect on neural cell adhesion molecule (NCAM) polysialylation. The choice of dosage and duration should be guided by the specific research question.
Brain Tissue Preparation
Proper tissue fixation and processing are critical for preserving antigenicity and tissue morphology.
-
Perfusion and Fixation:
-
Anesthetize the animal deeply with an appropriate anesthetic (e.g., pentobarbital).
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Follow with perfusion of a fixative solution, such as 4% paraformaldehyde (PFA) in PBS.
-
-
Post-fixation and Cryoprotection:
-
Excise the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentration (e.g., 15% and 30%) in PBS at 4°C until the tissue sinks.
-
-
Sectioning:
-
Embed the brain in an optimal cutting temperature (OCT) compound and freeze.
-
Cut coronal or sagittal sections at a desired thickness (e.g., 20-40 µm) using a cryostat.
-
Mount sections onto charged microscope slides.
-
General Immunohistochemistry Protocol
This protocol can be adapted for various primary antibodies.
-
Deparaffinization and Rehydration (for paraffin-embedded tissues): If using paraffin-embedded tissue, deparaffinize sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: For many antibodies, antigen retrieval is necessary to unmask the epitope. This can be achieved by heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) or a Tris-EDTA buffer (pH 9.0) in a microwave or water bath.
-
Permeabilization and Blocking:
-
Wash sections in PBS.
-
Permeabilize the tissue with a solution of 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the primary antibody overnight at 4°C. (See Table 1 for suggested primary antibodies).
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS.
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody specific to the host species of the primary antibody for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
For chromogenic detection, use an avidin-biotin complex (ABC) method followed by a diaminobenzidine (DAB) substrate.
-
For fluorescent detection, mount with a DAPI-containing mounting medium after washing.
-
-
Imaging and Analysis:
-
Capture images using a light or fluorescence microscope.
-
Quantify the staining intensity or the number of positive cells using image analysis software (e.g., ImageJ).
-
Data Presentation
Quantitative data from immunohistochemical analysis should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Suggested Primary Antibodies for Immunohistochemical Analysis
| Target Protein | Cellular Location | Relevance to this compound's Action | Example Antibody (Vendor, Cat#) |
| Synaptic Plasticity Markers | |||
| Polysialylated-NCAM (PSA-NCAM) | Neuronal cell surface | Involved in synaptic plasticity and memory consolidation; this compound has been shown to increase the number of polysialylated neurons in the hippocampus. | Millipore, MAB5324 |
| Synaptophysin | Presynaptic vesicles | Marker for presynaptic terminals; can indicate changes in synaptic density. | Abcam, ab32127 |
| PSD-95 | Postsynaptic density | Marker for excitatory postsynaptic terminals. | Cell Signaling Technology, 3450 |
| Neuroinflammatory Markers | |||
| IBA1 | Microglia | Marker for microglia; can indicate microglial activation and neuroinflammation. | Wako, 019-19741 |
| GFAP | Astrocytes | Marker for astrocytes; can indicate astrogliosis, a hallmark of neuroinflammation. | Dako, Z0334 |
| TNF-α | Glial cells, neurons | Pro-inflammatory cytokine; this compound has been shown to attenuate its levels in a model of post-ischemic seizures. | Abcam, ab6671 |
| IL-1β | Glial cells, neurons | Pro-inflammatory cytokine; this compound has been shown to attenuate its levels. | R&D Systems, AF-401-NA |
| Apoptosis Markers | |||
| Cleaved Caspase-3 | Cytoplasm, nucleus | Key executioner caspase in apoptosis; its presence indicates cells undergoing apoptosis. | Cell Signaling Technology, 9661 |
| Bcl-2 | Mitochondrial membrane | Anti-apoptotic protein; its expression can be indicative of neuroprotection. | Santa Cruz Biotechnology, sc-7382 |
| TUNEL Staining | Nucleus | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | Roche, In Situ Cell Death Detection Kit |
Table 2: Example Quantitative Analysis of Immunohistochemical Staining in the Hippocampus
| Treatment Group | PSA-NCAM Positive Cells (cells/mm²) | IBA1 Immunoreactivity (Optical Density) | Cleaved Caspase-3 Positive Cells (cells/mm²) |
| Vehicle Control | 150 ± 12 | 0.45 ± 0.05 | 25 ± 4 |
| This compound (3 mg/kg) | 210 ± 18 | 0.32 ± 0.04 | 15 ± 3* |
| This compound (9 mg/kg) | 255 ± 20 | 0.21 ± 0.03 | 8 ± 2** |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanisms of this compound and a typical experimental workflow for immunohistochemical analysis.
Caption: Proposed signaling pathways of this compound.
Caption: Experimental workflow for immunohistochemical analysis.
Conclusion
The provided protocols and application notes offer a robust framework for investigating the effects of this compound on brain tissue using immunohistochemistry. By targeting markers of synaptic plasticity, neuroinflammation, and apoptosis, researchers can gain a deeper understanding of the molecular mechanisms underlying this compound's nootropic and neuroprotective effects. The successful implementation of these methods will contribute to the evaluation of this compound's therapeutic potential in various neurological disorders.
References
- 1. This compound facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brcrecovery.com [brcrecovery.com]
- 4. nootropicsexpert.com [nootropicsexpert.com]
Application Notes and Protocols for Evaluating the Anxiolytic Effects of Nefiracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefiracetam, a member of the racetam family of nootropic compounds, has garnered interest for its potential cognitive-enhancing and neuroprotective properties. Emerging evidence also suggests that this compound may possess anxiolytic (anti-anxiety) effects, making it a compound of interest for the development of novel treatments for anxiety disorders. These application notes provide detailed protocols for preclinical behavioral paradigms commonly used to assess the anxiolytic potential of pharmaceutical compounds like this compound. The described tests—the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB)—are well-established models for evaluating anxiety-like behaviors in rodents.
The anxiolytic effects of this compound are thought to be mediated through its modulation of GABAergic and glutamatergic neurotransmission. Specifically, this compound has been shown to interact with GABA-A receptors and NMDA receptors, key players in the regulation of neuronal excitability and anxiety.[1] This document outlines the putative signaling pathways involved and provides standardized protocols to enable researchers to systematically investigate the anxiolytic dose-response relationship and behavioral effects of this compound.
Putative Signaling Pathways for the Anxiolytic Effects of this compound
This compound's anxiolytic properties are hypothesized to stem from its modulation of two primary neurotransmitter systems: the GABAergic and the glutamatergic systems.
1. Modulation of the GABAergic System:
This compound has been shown to potentiate GABA-A receptor-mediated currents. This potentiation is thought to occur through a complex signaling cascade. This compound may inhibit G-proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate the GABA-A receptor, enhancing its function and promoting anxiolysis.
References
Application Notes and Protocols: Lentiviral-Mediated Gene Silencing to Elucidate the Molecular Targets of Nefiracetam
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Nefiracetam, a pyrrolidone-derived nootropic agent, has demonstrated potential in enhancing cognitive function and neuroprotection.[1] Its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems, including the cholinergic and GABAergic systems, and interaction with glutamate receptors.[2][3] this compound has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function, in part by allosterically enhancing glycine binding, and to modulate GABAergic transmission.[1][4] Furthermore, it influences intracellular signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), and its effects are often mediated by G-proteins. The drug also impacts neuronal calcium channels, contributing to its cognitive-enhancing effects.
Despite this knowledge, the precise molecular targets that initiate these downstream effects remain to be fully elucidated. Lentiviral-mediated short hairpin RNA (shRNA) gene silencing offers a powerful and specific approach to systematically investigate the role of candidate proteins in mediating the pharmacological effects of this compound. By knocking down the expression of specific target genes in neuronal cell models, researchers can assess whether the cellular response to this compound is attenuated or abolished, thereby identifying its key molecular interactors.
These application notes provide a comprehensive framework for utilizing lentiviral-mediated gene silencing to identify and validate the molecular targets of this compound. The protocols are intended for researchers with experience in cell culture and molecular biology techniques.
Data Presentation: Summary of this compound's Known Effects and Potential Molecular Targets
The following table summarizes the key pharmacological effects of this compound and lists potential molecular targets for investigation using lentiviral-mediated gene silencing.
| Pharmacological Effect of this compound | Known Mediators & Observations | Potential Gene Targets for Silencing | References |
| Potentiation of NMDA Receptor Currents | Interaction with the glycine-binding site; PKC-dependent phosphorylation of the NMDA receptor; reduction of magnesium block. | Subunits of the NMDA receptor (e.g., GRIN1, GRIN2A, GRIN2B), Protein Kinase C alpha (PRKCA). | |
| Modulation of GABAergic Transmission | Potentiation of GABA-induced chloride currents at low GABA concentrations; involvement of PKA and G-proteins (Gi/Go). | Subunits of the GABA-A receptor (e.g., GABRA1, GABRB2, GABRG2), G-protein alpha subunits (e.g., GNAI1, GNAO1), PKA catalytic subunits (e.g., PRKACA). | |
| Enhancement of Cholinergic Neurotransmission | Potentiation of nicotinic acetylcholine receptor (nAChR) currents; involvement of PKC. | Subunits of nAChRs (e.g., CHRNA4, CHRNB2, CHRNA7), Protein Kinase C alpha (PRKCA). | |
| Modulation of Neuronal Calcium Channels | Increased L-type and N-type Ca2+ channel currents; involvement of pertussis toxin-sensitive G-proteins. | Subunits of L-type and N-type calcium channels (e.g., CACNA1C, CACNA1B), G-protein alpha subunits (e.g., GNAI1, GNAO1). |
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production
This protocol describes the generation of lentiviral particles carrying shRNAs targeting the genes of interest.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing the shRNA sequence against the target gene (e.g., pLKO.1)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mix of the lentiviral transfer plasmid (containing the shRNA), and the packaging plasmids (psPAX2 and pMD2.G) in Opti-MEM.
-
Transfection: Prepare the transfection reagent in a separate tube with Opti-MEM. Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes, and then add the complex to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Virus Harvest: 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Concentration: Filter the supernatant through a 0.45 µm filter to remove cellular debris. For higher titers, concentrate the virus by ultracentrifugation.
-
Aliquoting and Storage: Resuspend the viral pellet in a suitable buffer (e.g., PBS or DMEM), aliquot, and store at -80°C.
Protocol 2: Lentiviral Transduction of Neuronal Cells
This protocol outlines the procedure for infecting target neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells) with the produced lentiviral particles.
Materials:
-
Target neuronal cells
-
Lentiviral particles (from Protocol 1)
-
Complete growth medium for neuronal cells
-
Polybrene
-
Puromycin (for selection)
Procedure:
-
Cell Seeding: Plate the target neuronal cells in a suitable culture plate (e.g., 12-well or 24-well plate) 24 hours prior to transduction to achieve 50-70% confluency on the day of infection.
-
Transduction:
-
Thaw the lentiviral aliquots at room temperature.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium (final concentration typically 4-8 µg/mL).
-
Add the desired amount of lentiviral particles (determined by Multiplicity of Infection - MOI) to the cells. Include a non-targeting shRNA control.
-
Incubate the cells overnight.
-
-
Medium Change: 24 hours post-transduction, replace the virus-containing medium with fresh complete growth medium.
-
Selection (Optional): 48 hours post-transduction, if the lentiviral vector contains a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the medium to select for transduced cells.
-
Expansion of Stable Cell Lines: Culture the cells in the presence of the selection agent until stable colonies form. Expand these colonies for further analysis.
Protocol 3: Validation of Gene Knockdown
This protocol describes methods to confirm the successful silencing of the target gene at both the mRNA and protein levels.
Materials:
-
Transduced and non-transduced (control) neuronal cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
RNA Isolation and RT-qPCR:
-
Isolate total RNA from both transduced and control cells.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative expression of the target gene in the transduced cells compared to the control cells to determine the knockdown efficiency.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the target protein band intensity to a loading control (e.g., β-actin, GAPDH) to confirm protein level knockdown.
-
Protocol 4: Functional Assays to Assess the Effect of Gene Knockdown on this compound's Action
After confirming successful gene knockdown, these functional assays can be employed to investigate the role of the target protein in mediating this compound's effects.
1. Electrophysiology (Patch-Clamp):
-
Objective: To measure changes in ion channel currents in response to this compound in knockdown versus control cells.
-
Procedure:
-
Perform whole-cell patch-clamp recordings on both control and knockdown neuronal cells.
-
To assess the effect on NMDA receptors, apply NMDA and glycine to the cells in the presence and absence of this compound and record the resulting currents.
-
To assess the effect on GABA-A receptors, apply GABA to the cells in the presence and absence of this compound and record the chloride currents.
-
To assess the effect on calcium channels, use appropriate voltage protocols to elicit L-type and N-type calcium currents and measure the effect of this compound.
-
-
Expected Outcome: If the silenced gene is a direct target of this compound, the drug's modulatory effect on the measured currents should be significantly reduced or absent in the knockdown cells compared to the control cells.
2. Calcium Imaging:
-
Objective: To measure intracellular calcium concentration changes in response to this compound.
-
Procedure:
-
Load control and knockdown cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with an appropriate agonist (e.g., glutamate for NMDA receptor activation) in the presence and absence of this compound.
-
Measure the changes in intracellular calcium concentration using a fluorescence microscope or plate reader.
-
-
Expected Outcome: A blunted or absent this compound-induced potentiation of calcium influx in knockdown cells would indicate the target's involvement.
3. Neurotransmitter Release Assay:
-
Objective: To measure the effect of this compound on neurotransmitter release.
-
Procedure:
-
Culture control and knockdown neuronal cells that release a specific neurotransmitter (e.g., glutamate or GABA).
-
Pre-load the cells with a radiolabeled neurotransmitter or use an ELISA-based detection method.
-
Stimulate the cells to induce neurotransmitter release in the presence and absence of this compound.
-
Measure the amount of neurotransmitter released into the culture medium.
-
-
Expected Outcome: If the target protein is involved in this compound's effect on neurotransmitter release, this effect will be diminished in the knockdown cells.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for identifying this compound's molecular targets.
Proposed Signaling Pathway of this compound
Caption: this compound's proposed signaling pathways.
By following these detailed protocols and utilizing the provided frameworks, researchers can systematically dissect the molecular mechanisms underlying this compound's cognitive-enhancing properties, paving the way for more targeted drug development and a deeper understanding of its therapeutic potential.
References
- 1. This compound potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms underlying cognition-enhancing actions of this compound (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanism of action of cognitive enhancers: effects of this compound on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for Two-Photon Microscopy in the Study of Nefiracetam-Induced Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefiracetam, a nootropic compound of the racetam family, has garnered significant interest for its potential cognitive-enhancing effects. Its mechanism of action is multifaceted, involving the modulation of various neurotransmitter systems, including cholinergic, glutamatergic, and GABAergic pathways. A key aspect of its neuroprotective and cognitive-enhancing properties is believed to be its ability to induce synaptic plasticity, the structural and functional remodeling of synapses that underlies learning and memory.
Two-photon microscopy has emerged as a powerful technique for in vivo imaging of synaptic structures with high spatial and temporal resolution.[1][2] This technology allows for the longitudinal tracking of individual dendritic spines, the primary sites of excitatory synapses in the brain, providing a direct visualization of synaptic plasticity in the living brain.[3][4][5] These application notes provide a detailed framework for utilizing two-photon microscopy to investigate the synaptic plasticity changes induced by this compound.
Putative Signaling Pathways of this compound in Synaptic Plasticity
This compound's effects on synaptic plasticity are thought to be mediated through several key signaling pathways. The drug has been shown to potentiate nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate receptors (NMDARs), both of which are critical for inducing long-term potentiation (LTP), a cellular correlate of learning and memory. This potentiation is often linked to the activation of Protein Kinase C (PKC), a crucial enzyme in intracellular signaling cascades that regulate synaptic structure and function.
Experimental Workflow for In Vivo Two-Photon Imaging
The following workflow outlines the key steps for investigating this compound-induced synaptic plasticity using two-photon microscopy in a rodent model.
Representative Data
The following table summarizes expected quantitative changes in dendritic spine morphology following this compound treatment, based on its known mechanisms of action. These are representative values derived from studies on the effects of activating nAChR, NMDAR, and PKC pathways, and should be confirmed by direct experimental observation.
| Parameter | Vehicle Control (Day 7) | This compound (10 mg/kg; Day 7) | Expected Fold Change |
| Spine Density (spines/10 µm) | 5.2 ± 0.4 | 6.8 ± 0.5 | ~1.3 |
| Spine Head Volume (µm³) | 0.08 ± 0.01 | 0.11 ± 0.02 | ~1.4 |
| Spine Formation Rate (%) | 8 ± 2 | 15 ± 3 | ~1.9 |
| Spine Elimination Rate (%) | 9 ± 2 | 6 ± 1 | ~0.7 |
| Spine Survival Rate (%) | 91 ± 2 | 94 ± 1 | ~1.0 |
Detailed Experimental Protocols
Animal Model and Housing
-
Animal Model: Transgenic mice expressing a fluorescent protein in a sparse subset of neurons are ideal for resolving individual dendritic spines. The Thy1-YFP-H line, which expresses yellow fluorescent protein in layer V pyramidal neurons, is a common choice.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institutional animal care and use committee.
Cranial Window Implantation
This protocol is adapted from established methods for chronic cranial window implantation.
-
Anesthesia: Anesthetize the mouse with isoflurane (1.5-2% in oxygen).
-
Surgical Preparation: Shave the scalp and secure the mouse in a stereotaxic frame. Clean the surgical area with antiseptic solution.
-
Craniotomy: Create a circular craniotomy (3-4 mm in diameter) over the cortical region of interest (e.g., somatosensory or visual cortex) using a high-speed dental drill. Carefully remove the bone flap, leaving the dura mater intact.
-
Window Placement: Place a sterile glass coverslip (of the same diameter as the craniotomy) over the exposed dura.
-
Sealing: Secure the coverslip to the skull using dental cement. A head-post can also be implanted at this stage for head-fixation during imaging.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before the first imaging session.
This compound Administration
-
Formulation: this compound can be dissolved in a suitable vehicle, such as saline or a solution containing a small percentage of DMSO, and administered via intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: Based on previous studies, a dose range of 1-30 mg/kg can be explored.
-
Dosing Schedule: For longitudinal studies, daily administration is recommended to maintain a steady-state concentration of the drug.
In Vivo Two-Photon Imaging
-
Microscope Setup: A two-photon laser-scanning microscope equipped with a Ti:sapphire laser tuned to the appropriate excitation wavelength for the fluorescent protein (e.g., ~920 nm for YFP) is required.
-
Animal Fixation: The mouse is head-fixed under the microscope objective. Anesthesia (e.g., low-dose isoflurane) may be used to minimize motion artifacts.
-
Image Acquisition:
-
Identify a region of interest with well-labeled dendrites.
-
Acquire high-resolution z-stacks of dendritic segments.
-
Imaging parameters should be kept consistent across all imaging sessions (e.g., laser power, PMT gain, pixel dwell time, and z-step size).
-
-
Longitudinal Imaging: The same dendritic segments should be imaged at multiple time points (e.g., before treatment and at several intervals after the start of this compound administration) to track changes in spine morphology and dynamics.
Image Analysis and Quantification
-
Image Pre-processing: Z-stacks should be corrected for motion artifacts and registered to align images from different time points.
-
Spine Quantification:
-
Density: Manually or semi-automatically count the number of spines per unit length of the dendrite.
-
Morphology: Measure the head volume and neck length of individual spines using appropriate software (e.g., ImageJ/Fiji with relevant plugins).
-
Turnover: Track individual spines across imaging sessions to determine the rates of spine formation, elimination, and survival.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare spine parameters between the this compound-treated and vehicle control groups.
Conclusion
The combination of this compound's potential to modulate synaptic plasticity and the power of two-photon microscopy to visualize these changes in the living brain offers a compelling avenue for research. The protocols and information provided here serve as a comprehensive guide for researchers and drug development professionals to investigate the structural basis of this compound's cognitive-enhancing effects. By directly observing the drug's impact on dendritic spine dynamics, we can gain a deeper understanding of its therapeutic potential for a range of neurological and psychiatric disorders.
References
- 1. Two-photon imaging of synaptic plasticity and pathology in the living mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-photon imaging of dendritic spine development in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurotar.com [neurotar.com]
- 4. Longitudinal in vivo two-photon fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal Two-Photon Imaging of Dorsal Hippocampal CA1 in Live Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Nuances of Nefiracetam: A Technical Support Center for In Vivo Research
Welcome to the technical support center for researchers utilizing Nefiracetam in in-vivo experimental models. This resource is designed to address the common challenges and questions arising from the compound's characteristic bell-shaped dose-response curve. Our goal is to provide practical guidance to help you optimize your experimental design and interpret your results with clarity.
Frequently Asked Questions (FAQs)
Q1: What is the bell-shaped dose-response curve of this compound?
A1: The bell-shaped, or biphasic, dose-response curve is a phenomenon where this compound exhibits a therapeutic or enhancing effect at low to moderate doses, but this effect diminishes or even reverses at higher doses. This has been observed in both in vitro and in vivo studies. For instance, in vitro studies have shown that this compound potentiates N-methyl-D-aspartate (NMDA) and nicotinic acetylcholine (nACh) receptor currents at low nanomolar concentrations, with the effect decreasing at higher concentrations[1][2].
Q2: What are the proposed mechanisms behind this compound's bell-shaped dose-response?
A2: The current understanding suggests that the biphasic response is linked to its complex mechanism of action involving multiple signaling pathways. At optimal doses, this compound appears to positively modulate G-proteins and activate protein kinase C (PKC), leading to the enhancement of NMDA and nACh receptor function, which is crucial for learning and memory[1][3][4]. At higher concentrations, it is hypothesized that this could lead to receptor desensitization, engagement of inhibitory pathways, or off-target effects that counteract the initial beneficial actions. For example, this compound also modulates GABAergic transmission, which could contribute to inhibitory effects at higher doses.
Q3: What is the optimal in vivo dose range for cognitive enhancement in rodents?
A3: Based on several studies in rats, the effective dose range for improving learning and memory appears to be between 1 mg/kg and 10 mg/kg when administered orally. Doses around 3 mg/kg have been shown to increase the activity of choline acetyltransferase in the hippocampus. However, it is crucial to perform a dose-response study within your specific experimental model to determine the optimal concentration.
Troubleshooting Guides
Issue: Diminished or Absent Efficacy at Higher Doses
Possible Cause 1: Exceeding the Optimal Therapeutic Window.
-
Troubleshooting Steps:
-
Dose-Response Curve Generation: If you are observing a lack of effect at a dose you presumed to be effective, it is critical to perform a comprehensive dose-response study. We recommend testing a range of doses, for example, 1, 3, 10, and 30 mg/kg, to identify the peak of the bell-shaped curve in your specific animal model and behavioral paradigm.
-
Literature Review: Consult studies with similar experimental designs to guide your dose selection. Note the animal strain, age, and the specific cognitive task being evaluated, as these can all influence the optimal dosage.
-
Possible Cause 2: Receptor Desensitization or Downregulation.
-
Troubleshooting Steps:
-
Chronic Dosing Regimen Review: If your protocol involves chronic administration, consider that continuous high-dose exposure may lead to a blunting of the response.
-
Introduce a Washout Period: If feasible for your experimental design, incorporating a washout period may help to restore receptor sensitivity.
-
Consider Pulsatile Dosing: Instead of continuous daily administration, a pulsatile or intermittent dosing schedule might prevent the adaptive changes that lead to a diminished response.
-
Issue: High Variability in Behavioral Data
Possible Cause: Complex Interaction with Multiple Neurotransmitter Systems.
-
Troubleshooting Steps:
-
Control for Environmental Stressors: Given this compound's modulation of both excitatory (glutamatergic, cholinergic) and inhibitory (GABAergic) systems, external stressors could significantly impact behavioral outcomes. Ensure a consistent and low-stress environment for all experimental animals.
-
Co-administration with Other Agents: Be aware that co-administering other psychoactive compounds could lead to unpredictable interactions. If combination therapy is the focus of your research, a thorough investigation of potential synergistic or antagonistic effects is warranted. For instance, since this compound enhances cholinergic function, co-administration of a cholinesterase inhibitor should be approached with caution, as it may push the system beyond the optimal point of the dose-response curve.
-
Quantitative Data Summary
Table 1: In Vivo Efficacious Doses of this compound for Cognitive Enhancement in Rats
| Study Focus | Rat Strain | Dosage Range (Oral) | Key Findings | Reference |
| Amelioration of Aβ(1-42)-induced learning deficits | Not Specified | 1-10 mg/kg | Improved performance in Y-maze, water maze, and passive avoidance tasks. 3 mg/kg increased hippocampal choline acetyltransferase activity. | |
| Amelioration of amnesia (basal forebrain lesion) | Not Specified | 3 mg/kg | Improved memory performance. | |
| Anticonvulsant effects in amygdala-kindled seizures | Not Specified | 25, 50, and 100 mg/kg | Dose-dependent decrease in seizure parameters. | |
| Improvement of spatial learning after embolism | Sprague Dawley | 30 mg/kg | Completely ameliorated impairment in visual spatial learning. |
Experimental Protocols
Protocol 1: Establishing an In Vivo Dose-Response Curve for this compound in a Rat Model of Scopolamine-Induced Amnesia
-
Animals: Male Wistar rats (250-300g). House in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Groups (n=10-12 per group):
-
Vehicle + Saline
-
Vehicle + Scopolamine (1 mg/kg, i.p.)
-
This compound (1 mg/kg, p.o.) + Scopolamine
-
This compound (3 mg/kg, p.o.) + Scopolamine
-
This compound (10 mg/kg, p.o.) + Scopolamine
-
This compound (30 mg/kg, p.o.) + Scopolamine
-
-
Drug Administration:
-
Administer this compound or vehicle orally 60 minutes before the behavioral test.
-
Administer scopolamine or saline intraperitoneally 30 minutes before the behavioral test.
-
-
Behavioral Assessment (e.g., Morris Water Maze):
-
Acquisition Phase: Conduct 4 trials per day for 5 consecutive days. Record the escape latency and path length to find the hidden platform.
-
Probe Trial: On day 6, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant.
-
-
Data Analysis: Analyze escape latencies using a two-way ANOVA with repeated measures. Analyze probe trial data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound at varying doses.
Caption: Experimental workflow for determining the optimal in vivo dose of this compound.
Caption: Troubleshooting logic for addressing diminished efficacy of this compound.
References
- 1. This compound potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug this compound in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. The anti-dementia drug this compound facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Nefiracetam's Low Aqueous Solubility in In Vitro Research
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on addressing the challenges associated with Nefiracetam's poor water solubility in in vitro experimental settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when added to my cell culture medium?
A1: this compound is a lipophilic compound with poor water solubility, classified as a Biopharmaceutical Classification System (BCS) Class II drug. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment such as cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate. This occurs because the concentration of this compound exceeds its solubility limit in the final aqueous solution.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies due to its excellent solubilizing capacity for nonpolar compounds. Ethanol is another viable option. It is crucial to use anhydrous (water-free) solvents to prevent premature precipitation and degradation of the compound.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and for many sensitive cell lines, at or below 0.1% (v/v). High concentrations of DMSO can be toxic to cells and may interfere with experimental outcomes. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q4: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A4: While some sources suggest a minimal solubility in water (≥ 25 mg/mL), it is generally not recommended to dissolve this compound directly in aqueous buffers like water or PBS for stock solutions due to its hydrophobic nature and the high risk of incomplete dissolution and precipitation. An organic solvent is necessary to achieve a high-concentration, stable stock solution.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility. Protect the solution from light.
Troubleshooting Guide: Preventing and Managing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your in vitro experiments.
Issue 1: Immediate Precipitation Upon Dilution
-
Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit.
-
Solution:
-
Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, first, create an intermediate dilution in a small volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your complete medium.
-
Increase Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Issue 2: Delayed Precipitation in the Incubator
-
Cause: The compound may be in a supersaturated state and precipitates over time due to temperature changes or interactions with media components.
-
Solution:
-
Incorporate Serum: If your experimental design allows, prepare the final working solution in a medium containing fetal bovine serum (FBS). Serum proteins can help to stabilize hydrophobic compounds and prevent precipitation.
-
Solubility Testing: Before conducting your main experiment, perform a small-scale solubility test. Prepare your final this compound concentration in the complete medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation at different time points.
-
Issue 3: Inconsistent Experimental Results
-
Cause: Undissolved micro-precipitates can lead to variability in the effective concentration of this compound between wells or experiments.
-
Solution:
-
Visual Inspection: Before adding the final working solution to your cells, hold the solution up to a light source to check for any visible particulates or cloudiness.
-
Fresh Preparations: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution.
-
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. It is highly recommended that researchers determine the solubility in their specific cell culture medium and buffer conditions.
| Solvent/Medium | Temperature | Concentration (mg/mL) | Concentration (mM) | Reference |
| DMSO | Room Temp. | ≥ 100 | ≥ 406.01 | [1] |
| Ethanol | Room Temp. | ~59.4 | ~241.16 | [2] |
| Water | Room Temp. | ≥ 25 | ≥ 101.50 | [1] |
| Acetonitrile (Monohydrate) | 10°C | ~0.084 | ~0.34 | [3] |
| Ethanol (Monohydrate) | 0°C | ~0.098 | ~0.40 | [3] |
| DMEM + 10% FBS | 37°C | Data Not Available | Data Not Available | |
| PBS (pH 7.4) | Room Temp. | Data Not Available | Data Not Available |
Note: The high water solubility value reported by some vendors should be treated with caution, as this compound is widely regarded as poorly water-soluble.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a reliable method for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Stock Solution Preparation (100 mM in DMSO):
-
Weigh out 24.63 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
To prepare a 10 µM working solution, perform a serial dilution. For example, first, dilute the 100 mM stock 1:100 in serum-free medium to create a 1 mM intermediate solution. Then, dilute the 1 mM intermediate solution 1:100 in your complete cell culture medium.
-
Crucial Step: Add the stock or intermediate solution dropwise to the pre-warmed medium while gently vortexing to prevent precipitation.
-
Use the freshly prepared working solution immediately.
-
Protocol 2: Neuroprotection Assay Using the MTT Method
This protocol outlines a cell viability assay to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line like SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions
-
L-glutamic acid solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Pre-treatment:
-
After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 24 hours.
-
-
Glutamate-Induced Toxicity:
-
Prepare a stock solution of L-glutamic acid in serum-free medium. The final concentration to induce toxicity needs to be optimized for your cell line (e.g., 20-100 mM).
-
After the this compound pre-treatment, remove the medium and add the glutamate solution to all wells except the no-treatment control group.
-
Incubate for another 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the no-treatment control.
-
Compare the viability of cells treated with this compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
-
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects.
References
Optimizing Nefiracetam Dosage for Cognitive Enhancement: A Technical Guide for Researchers
For research and drug development professionals, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of Nefiracetam dosage for cognitive enhancement while minimizing side effects. The following information is intended for experimental and investigational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the typical dosage range for this compound in cognitive enhancement studies?
A1: Based on clinical and pharmacokinetic studies, the recommended dosage of this compound for cognitive enhancement in humans typically ranges from 150 mg to 900 mg per day.[1] It is often administered in divided doses throughout the day. A pharmacokinetic study in healthy volunteers investigated single oral doses of 10-200 mg and a multiple-dose regimen of 200 mg three times a day for seven days.[2] In a clinical trial involving patients with post-stroke apathy, a dosage of 900 mg/day was used.[3]
Q2: What are the common side effects associated with this compound, and are they dose-dependent?
A2: Common side effects reported in human studies are generally mild and may include headaches, nausea, irritability, and nervousness.[4] While comprehensive dose-escalation studies detailing the frequency and severity of side effects at different dosages are limited in publicly available literature, it is generally understood that the risk of side effects may increase with higher doses. Animal studies have indicated potential for renal and testicular toxicity at very high doses in certain species, though this has not been observed in human clinical trials.[5]
Q3: How should I address the common side effect of headaches when using this compound?
A3: Headaches associated with racetam-class nootropics are sometimes anecdotally linked to increased acetylcholine utilization in the brain. While not definitively proven for this compound, ensuring adequate choline levels through diet or supplementation is a common strategy employed by researchers to mitigate this potential side effect. It is advisable to monitor choline intake and consider co-administration with a choline source if headaches occur.
Q4: Is there a known dose-response relationship for the cognitive-enhancing effects of this compound?
A4: The dose-response relationship for this compound's cognitive-enhancing effects in humans is not yet fully characterized in publicly accessible clinical trial data. However, preclinical studies and some clinical observations suggest a potential bell-shaped or biphasic dose-response curve for some of its cellular mechanisms. This implies that increasing the dosage may not linearly increase the cognitive benefits and that an optimal dose may exist, beyond which the effects might plateau or even diminish. A small study in humans with Alzheimer's disease noted that about a quarter of patients on a low dose and about half on a higher dose showed improved intellectual function, suggesting a dose-dependent effect in that population.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of noticeable cognitive enhancement. | - Suboptimal Dosage: The administered dose may be too low to elicit a significant effect. - Individual Variability: Responses to nootropics can vary significantly between individuals. - Short Duration of Experiment: The effects of this compound may take time to become apparent. | 1. Dosage Titration: If no adverse effects are observed, consider a gradual, incremental increase in the daily dosage, not exceeding the recommended maximum of 900 mg/day. 2. Extended Observation Period: Ensure the experimental protocol allows for a sufficient duration of administration before assessing cognitive outcomes. 3. Baseline Cognitive Assessment: Confirm that baseline cognitive performance was accurately measured to enable the detection of subtle changes. |
| Experiencing mild side effects (e.g., headache, nausea, irritability). | - Dosage Too High: The current dosage may be exceeding the individual's tolerance threshold. - Rapid Dose Escalation: Increasing the dosage too quickly can contribute to side effects. | 1. Dose Reduction: Decrease the daily dosage to the last well-tolerated level. 2. Slower Titration: If re-escalating the dose, do so in smaller increments over a longer period. 3. Divided Doses: If not already doing so, administer the total daily dose in two or three smaller doses throughout the day. 4. Choline Supplementation: For headaches, consider ensuring adequate choline intake. |
| Inconsistent or variable cognitive effects. | - Pharmacokinetic Factors: Food intake can delay the absorption of this compound. - Circadian Rhythms: The timing of administration in relation to the subject's sleep-wake cycle could influence cognitive performance. | 1. Standardize Administration: Administer this compound at the same time each day and under consistent conditions relative to meals. 2. Monitor Sleep and Other Lifestyle Factors: Ensure subjects maintain regular sleep schedules and control for other variables that can impact cognition. |
Data on this compound Dosage and Effects
Table 1: Summary of this compound Dosages Used in Human Studies
| Study Population | Dosage Regimen | Cognitive/Clinical Outcome Measures | Reference |
| Healthy Male Volunteers | Single oral doses of 10-200 mg | Pharmacokinetic analysis (Cmax, half-life) | |
| Healthy Male Volunteers | 200 mg three times a day for seven days | Assessment of drug accumulation | |
| Patients with Alzheimer's Disease | "Low dose" vs. "High dose" (specific mg not provided) | Improved intellectual function | |
| Patients with Post-stroke Apathy | 900 mg/day for 12 weeks | Apathy Scale (AS) |
Table 2: Reported Side Effects of this compound in Humans
| Side Effect | General Characterization | Potential Mitigation Strategy |
| Headache | Mild to moderate | Dose reduction, ensuring adequate choline intake |
| Nausea | Generally mild | Taking with food, dose reduction |
| Irritability | Mild | Dose reduction |
| Nervousness | Mild | Dose reduction |
Experimental Protocols
Protocol 1: Dose-Finding Study for Cognitive Enhancement in Healthy Adults
This protocol outlines a general methodology for a double-blind, placebo-controlled, dose-escalation study to identify the optimal dosage of this compound for cognitive enhancement.
1. Subject Recruitment:
-
Recruit healthy adult volunteers with no history of neurological or psychiatric disorders.
-
Conduct a baseline cognitive assessment to ensure participants fall within a normal range.
2. Study Design:
-
Employ a crossover or parallel-group design.
-
Establish multiple dosage groups (e.g., Placebo, 150 mg/day, 450 mg/day, 900 mg/day).
-
Administer the assigned treatment in divided doses (e.g., morning and evening) for a predefined period (e.g., 4 weeks).
3. Cognitive Assessment Battery:
-
Administer a comprehensive battery of validated cognitive tests at baseline and at the end of each treatment period. This battery should assess various cognitive domains, including:
-
Memory: Rey Auditory Verbal Learning Test (RAVLT), Wechsler Memory Scale (WMS).
-
Attention and Executive Function: Stroop Test, Trail Making Test, Wisconsin Card Sorting Test.
-
Processing Speed: Symbol Digit Modalities Test (SDMT).
-
4. Side Effect Monitoring:
-
Use a standardized questionnaire to systematically record the incidence, severity, and duration of any adverse effects at regular intervals throughout the study.
5. Data Analysis:
-
Analyze the changes in cognitive scores from baseline for each dosage group compared to placebo.
-
Correlate the incidence and severity of side effects with the administered dosage.
Protocol 2: Assessment of this compound's Effect on Long-Term Potentiation (LTP) - In Vitro Model
This protocol provides a basic framework for investigating the cellular mechanisms of this compound using electrophysiological techniques.
1. Preparation of Hippocampal Slices:
-
Prepare acute hippocampal slices from rodents (e.g., rats or mice) according to standard laboratory procedures.
2. Electrophysiological Recordings:
-
Perform field excitatory postsynaptic potential (fEPSP) recordings from the Schaffer collateral-CA1 pathway.
-
Establish a stable baseline fEPSP recording for at least 20 minutes.
3. This compound Application and LTP Induction:
-
Perfuse the slices with different concentrations of this compound (e.g., 1 µM) for a specified duration.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).
4. Data Acquisition and Analysis:
-
Record fEPSPs for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSP to quantify the degree of potentiation.
-
Compare the magnitude of LTP in the presence of this compound to control conditions.
Signaling Pathways and Mechanisms of Action
This compound's Modulation of the NMDA Receptor and Protein Kinase C (PKC) Pathway
This compound has been shown to potentiate N-methyl-D-aspartate (NMDA) receptor function through a mechanism involving the activation of Protein Kinase C (PKC). This potentiation is not due to this compound acting as a direct agonist but rather through an interaction with PKC that leads to the phosphorylation of the NMDA receptor. This action can reduce the voltage-dependent magnesium (Mg2+) block of the NMDA receptor, thereby enhancing glutamatergic neurotransmission, a critical process for learning and memory.
Caption: this compound's activation of PKC enhances NMDA receptor function.
Experimental Workflow for Dosage Optimization
The process of optimizing this compound dosage involves a structured experimental approach, starting with preclinical data and progressing through carefully designed clinical trials.
Caption: A logical workflow for determining the optimal dosage of this compound.
Troubleshooting Logic for Adverse Effects
When encountering adverse effects during experimentation, a logical troubleshooting process should be followed to ensure subject safety and data integrity.
Caption: A decision tree for troubleshooting adverse effects during this compound experiments.
References
- 1. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single- and multiple-dose pharmacokinetics of this compound, a new nootropic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Randomized, Placebo-Controlled, Double-Blind Efficacy Study of this compound to Treat Poststroke Apathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in Nefiracetam behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during behavioral studies with Nefiracetam. Our goal is to help researchers, scientists, and drug development professionals mitigate inconsistencies and improve the reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a bell-shaped dose-response curve in our cognitive tasks with this compound. Is this a typical finding?
A1: Yes, a bell-shaped or biphasic dose-response curve is a frequently reported phenomenon in both behavioral and biochemical studies of this compound.[1] At lower concentrations, this compound can enhance neuronal activity and cognitive performance, while higher concentrations may lead to a reduction in these effects or even inhibitory responses.[2][3] For example, in studies on acetylcholine-induced currents, low concentrations of this compound showed an enhancing effect, which was diminished at higher concentrations.[2] This highlights the critical importance of conducting thorough dose-response studies to identify the optimal therapeutic window for your specific experimental model.
Q2: What is the primary mechanism of action for this compound, and how might this contribute to inconsistent behavioral outcomes?
A2: this compound has a complex pharmacological profile, acting on multiple neurotransmitter systems, which can contribute to variability in behavioral results.[4] Its primary mechanisms include:
-
Cholinergic System: this compound potentiates nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is crucial for memory and attention. It can modulate acetylcholine release and receptor currents through pathways involving G-proteins, protein kinase A (PKA), and protein kinase C (PKC).
-
GABAergic System: It modulates GABAergic transmission, which can affect mood and anxiety. This compound has shown effects on GABA-induced chloride currents and can shift the dose-response curve for GABA.
-
Glutamatergic System: this compound can enhance glutamate signaling by reducing the magnesium block of NMDA receptors. It also acts as an agonist at metabotropic glutamate receptors (mGluR5).
-
Calcium Channels: this compound can increase currents in L-type and N-type voltage-gated calcium channels, which is thought to be involved in its cognitive-enhancing effects.
The interplay between these different systems can be influenced by the specific experimental conditions, leading to varied behavioral outcomes.
Q3: How long does it take to see the cognitive-enhancing effects of this compound in animal models?
A3: The onset of this compound's effects can vary depending on the dosing regimen (acute vs. chronic) and the specific behavioral task. Some studies have shown that chronic administration for 15 days can lead to improved performance in the Morris water maze. In other studies, the effects on learning and memory were observed after daily treatment for 7 to 10 days. There is also evidence for persistent effects on memory even after cessation of treatment.
Troubleshooting Inconsistent Results
High variability in behavioral assays is a common challenge. The following table outlines potential sources of inconsistent results and provides actionable solutions.
| Behavioral Assay | Problem | Potential Causes | Troubleshooting Solutions |
| General | High variability between subjects in the same group. | - Genetic differences within a strain.- Variations in housing conditions (e.g., light cycle, noise).- Inconsistent handling of animals.- Differences in age, sex, or weight. | - Use a genetically homogeneous strain from a reliable vendor.- Standardize environmental conditions.- Handle animals consistently and habituate them to the experimenter.- Use animals of the same age and sex, and balance weight across groups. |
| Morris Water Maze | No clear learning curve observed. | - Incorrect task parameters (e.g., water temperature, platform size/location).- Sensory or motor deficits in the animals.- Lack of sufficient distal cues for navigation. | - Ensure water temperature is aversive but not harmful (e.g., 20-22°C).- Verify that animals can see the cues and are physically capable of swimming to the platform.- Provide prominent, stable visual cues around the maze. |
| High variability in escape latency. | - Inconsistent starting positions.- Stress from handling or the testing environment. | - Use randomized starting positions for each trial.- Acclimate animals to the testing room and handle them gently. | |
| Elevated Plus Maze | Inconsistent results across different cohorts. | - Variations in lighting conditions.- Olfactory cues from previous animals.- Inconsistent placement of the animal on the maze. | - Maintain consistent and appropriate lighting (rodents are more active in low light).- Thoroughly clean the maze with 70% ethanol between each animal.- Always place the animal in the center of the maze, facing the same direction (e.g., towards an open arm). |
| Animals fall off the open arms. | - The dose of the compound may be causing sedation or motor impairment.- The width of the open arms may be insufficient for the animal strain. | - Conduct a dose-response study to identify a non-sedating dose.- Ensure the apparatus dimensions are appropriate for the species and strain being tested. | |
| Passive Avoidance Task | Animals do not learn the task (no increase in latency to enter the dark compartment). | - The foot shock intensity is too low.- The duration of the shock is too short. | - Calibrate the shocker and ensure a consistent and appropriate shock level (e.g., 0.3-0.5 mA for mice).- Ensure the shock duration is sufficient to be aversive. |
| High variability in latency times. | - Differences in baseline anxiety levels.- Inconsistent environmental cues between training and testing. | - Handle animals prior to the experiment to reduce baseline stress.- Ensure the testing environment is identical during the training and retention sessions. |
Experimental Protocols
Morris Water Maze (MWM)
-
Apparatus: A circular pool (e.g., 1.5 m in diameter for rats) filled with water made opaque with non-toxic paint. A hidden platform is submerged approximately 1-2 cm below the water surface. The room should contain prominent distal cues.
-
Procedure:
-
Habituation: Allow animals to swim freely in the maze for 60 seconds without the platform on the day before training begins.
-
Acquisition Training: Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the animal into the water at one of four randomized starting positions. Allow the animal to search for the platform for a maximum of 60-90 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform, guide it to the platform and allow it to stay for 15-30 seconds.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim in the maze for 60 seconds. Record the time spent in the target quadrant.
-
-
This compound Administration: Administer this compound (e.g., 3, 9, or 10 mg/kg, p.o.) daily, 30-60 minutes before the first trial of the day.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two closed arms (e.g., for mice, arms are 30 cm long and 5 cm wide, with 15 cm high walls on the closed arms), elevated 40-50 cm from the floor.
-
Procedure:
-
Acclimation: Habituate the animal to the testing room for at least 30 minutes before the trial.
-
Trial: Gently place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.
-
-
This compound Administration: Administer this compound (e.g., 10-100 mg/kg, p.o.) 30-60 minutes before the trial. Note that specific anxiolytic effects of this compound in the EPM are not as well-documented as for other racetams like aniracetam.
Passive Avoidance Task
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a small opening. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Training (Acquisition): Place the animal in the light compartment. When the animal enters the dark compartment with all four paws, deliver a mild, inescapable foot shock (e.g., 0.3-0.5 mA for 2 seconds). The latency to enter the dark compartment is recorded.
-
Retention Test: 24 hours later, place the animal back in the light compartment and record the latency to enter the dark compartment (up to a maximum of 300 seconds). An increased latency is indicative of memory retention.
-
-
This compound Administration: Administer this compound (e.g., 3 mg/kg, p.o.) either before the training session or at a specific time point after training to assess its effects on memory consolidation.
Quantitative Data Summary
| Parameter | This compound Dose | Animal Model | Behavioral Test | Observed Effect | Reference |
| Cognitive Enhancement | 3 mg/kg, p.o. | Rats with basal forebrain lesion | Avoidance Learning | Ameliorated amnesia | |
| 3 & 9 mg/kg, p.o. (chronic) | Rats with traumatic brain injury | Morris Water Maze | Attenuated MWM deficits | ||
| 10 mg/kg/day, p.o. | Rats with cerebral ischemia | Morris Water Maze | Shortened escape latency | ||
| 30 mg/kg, p.o. (21 days) | Rats with cerebral embolism | Visual Spatial Learning | Ameliorated impairment | ||
| Anxiolytic-like Effects | 10-100 mg/kg | Mice | Social Interaction Test | Increased social interaction (Aniracetam) | |
| 10-100 mg/kg | Mice | Elevated Plus Maze | Anxiolytic effects (Aniracetam) |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathways of this compound.
General Experimental Workflow for Behavioral Studies
Caption: A generalized workflow for rodent behavioral studies.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent findings.
References
- 1. Effects of this compound on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound modulates acetylcholine receptor currents via two different signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. noldus.com [noldus.com]
- 4. brcrecovery.com [brcrecovery.com]
Managing potential Nefiracetam-induced neurotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nefiracetam. The following information is intended to help manage potential challenges during in vitro and in vivo experiments, particularly concerning high concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death in our neuronal cultures at high concentrations of this compound. What is the potential mechanism?
While this compound has demonstrated neuroprotective effects in various models, high concentrations could theoretically lead to neurotoxicity through over-activation of N-methyl-D-aspartate (NMDA) receptors.[1] this compound potentiates NMDA receptor function, an action that is beneficial at therapeutic doses but could lead to excitotoxicity at excessive concentrations.[1][2][3] Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, such as the NMDA receptor, leads to neuronal damage and death.[4]
Q2: What is the evidence for this compound-induced neurotoxicity?
Direct evidence for this compound-induced neurotoxicity in neuronal cultures is limited. In fact, some studies indicate that this compound can protect against both necrosis and apoptosis in models of neuronal injury. However, the potentiation of NMDA receptors and the modulation of calcium channels are key mechanisms of this compound that could contribute to cellular stress if not properly regulated. It is crucial to consider the bell-shaped dose-response curve often observed with this compound, where optimal effects are seen at a specific concentration range, and higher concentrations may lead to diminished or even adverse effects.
Q3: At what concentrations should we be concerned about potential neurotoxicity?
The therapeutic and neuroprotective effects of this compound in vitro are typically observed at concentrations ranging from 10 nM to 1 µM. While specific toxic concentrations in neuronal cultures are not well-documented in the available literature, it is advisable to conduct dose-response studies to determine the optimal concentration for your specific cell type and experimental conditions. A significant decrease in cell viability beyond the peak of the bell-shaped dose-response curve could indicate potential toxicity.
Q4: Are there any known species-specific differences in this compound toxicity?
Yes, significant species-specific differences in this compound metabolism and toxicity have been reported. For instance, dogs are particularly sensitive to this compound, exhibiting renal and testicular toxicity due to a specific metabolite, M-18, which is not formed in humans or primates. Rats have shown testicular toxicity at higher doses. These findings highlight the importance of careful dose selection and consideration of metabolic differences in animal studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected decrease in neuronal viability at high this compound concentrations. | Excitotoxicity: Over-potentiation of NMDA receptors leading to excessive Ca2+ influx. | 1. Conduct a detailed dose-response curve: Identify the optimal concentration range and the threshold for decreased viability. 2. Co-administer an NMDA receptor antagonist: Use a non-competitive antagonist like MK-801 to see if it mitigates the observed cell death. 3. Measure intracellular calcium levels: Use a fluorescent calcium indicator to assess for dysregulation of calcium homeostasis. |
| Inconsistent results across experiments. | Compound solubility and stability: this compound is lipophilic and may precipitate at high concentrations in aqueous media. | 1. Ensure complete solubilization: Use an appropriate solvent (e.g., DMSO) at a low final concentration. 2. Prepare fresh solutions: this compound solutions should be prepared fresh for each experiment to avoid degradation. 3. Visually inspect for precipitates: Before adding to cultures, ensure the solution is clear. |
| Observed effects do not align with expected outcomes (neuroprotection). | Cell type specific responses: Different neuronal cell types may have varying expression levels of this compound's targets (e.g., NMDA receptors, calcium channels). | 1. Characterize your cell model: Confirm the expression of relevant receptors and signaling molecules. 2. Test a different neuronal cell line or primary culture: Compare responses across different neuronal populations. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Effective Concentrations of this compound
| Effect | Cell Type | Concentration | Reference |
| Potentiation of NMDA currents | Rat cortical neurons | 1 nM - 10 nM | |
| Increase in L-type Ca2+ channel currents | NG108-15 cells | 1 µM | |
| Inhibition of necrosis and apoptosis | Retinal cell line N18-RE-105 | Not specified | |
| Enhancement of NGF-induced neuritogenesis | PC-12 cells | 0.1 µM |
Table 2: In Vivo Toxicity Data for this compound
| Species | LD50 (Oral) | Observed Toxicity | Reference |
| Male Mice | 2005 mg/kg | Decreased locomotor activity, loss of righting reflex | |
| Female Mice | 1940 mg/kg | Decreased locomotor activity, loss of righting reflex | |
| Male Rats | 1182 mg/kg | Decreased locomotor activity, loss of righting reflex | |
| Female Rats | 1408 mg/kg | Decreased locomotor activity, loss of righting reflex | |
| Beagle Dogs | >500 mg/kg | Decreased locomotor activity, loss of righting reflex |
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol provides a general method for assessing the effect of this compound on neuronal cell viability.
1. Materials:
-
Neuronal cell culture (e.g., SH-SY5Y, primary cortical neurons)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., high concentration of glutamate).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
After the second incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
1. Materials:
-
Neuronal cell culture
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To determine the maximum LDH release, add 10 µL of lysis buffer (provided in the kit) to control wells and incubate for 45 minutes at 37°C before collecting the supernatant.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Visualizations
Signaling Pathways Potentially Involved in this compound's Effects
Caption: Potential mechanism of this compound-induced neurotoxicity at high concentrations.
Experimental Workflow for Assessing Neurotoxicity
Caption: Experimental workflow for determining this compound's neurotoxic potential.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting unexpected cell death in experiments.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound potentiates N-methyl-D-aspartate (NMDA) receptor function via protein kinase C activation and reduces magnesium block of NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glutamate-induced neuronal death: a succession of necrosis or apoptosis depending on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Bioavailability of Nefiracetam in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Nefiracetam in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge limiting the oral bioavailability of this compound?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug. This means it has high permeability but low aqueous solubility. The poor water solubility is the primary factor limiting its dissolution in the gastrointestinal tract, which in turn leads to low and variable oral bioavailability.
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound in animal studies?
A2: Several formulation strategies can be employed to overcome the solubility challenge and enhance the oral bioavailability of this compound. These include:
-
Cocrystallization: This technique involves forming a crystalline structure of this compound with a coformer (a benign molecule) to enhance its solubility and dissolution rate. Studies have identified several biocompatible cocrystallization agents for this compound, such as citric acid, oxalic acid, and zinc chloride.[1][2]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can convert its crystalline form to a more soluble amorphous form, significantly improving its dissolution.
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs and Self-Emulsifying Drug Delivery Systems - SEDDS): Encapsulating this compound in lipid-based carriers can improve its absorption. SLNs are solid lipid cores that can encapsulate the drug, while SEDDS are mixtures of oils, surfactants, and cosurfactants that form a fine emulsion in the gut, facilitating drug solubilization and absorption.[3][4][5]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to improved bioavailability.
Q3: Are there any co-administration strategies that could enhance this compound's bioavailability?
A3: Co-administration with bio-enhancers is a potential strategy. For instance, inhibitors of metabolic enzymes or efflux transporters like P-glycoprotein could theoretically increase the systemic exposure of this compound. While specific studies on this compound are limited, this approach has been successful for other drugs.
Q4: What animal model is typically used for in vivo bioavailability studies of this compound?
A4: Rats, particularly strains like Sprague-Dawley or Wistar, are commonly used for pharmacokinetic and bioavailability studies of this compound and other nootropic compounds.
Q5: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study?
A5: The key parameters to determine from the plasma concentration-time profile are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time. An increase in Cmax and AUC for a novel formulation compared to the pure drug indicates enhanced bioavailability.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound in the control group. | Poor and inconsistent dissolution of the pure drug in the gastrointestinal tract. | Ensure a consistent and finely milled particle size of the pure this compound powder. Use a suitable suspending vehicle (e.g., 0.5% w/v carboxymethyl cellulose) for oral gavage to ensure uniform dosing. |
| The enhanced formulation does not show a significant improvement in bioavailability. | The chosen formulation strategy may not be optimal for this compound. The drug may have recrystallized from an amorphous solid dispersion. The lipid-based formulation may not be effectively emulsifying in vivo. | * For Solid Dispersions: Characterize the solid-state of the drug in the dispersion using techniques like XRD and DSC to confirm it is in an amorphous state. Consider using polymers that can better inhibit recrystallization. * For SEDDS/SLNs: Optimize the oil, surfactant, and cosurfactant ratios. Characterize the globule size and polydispersity index of the emulsion upon dilution. |
| High inter-animal variability in pharmacokinetic parameters. | Inconsistent oral gavage technique. Physiological differences between animals. | Ensure all personnel performing oral gavage are properly trained and consistent in their technique. Fast the animals overnight before dosing to minimize variability in gastric emptying. |
| Difficulty in quantifying this compound in plasma samples. | The analytical method is not sensitive or selective enough. Interference from plasma components. | Develop and validate a robust analytical method, such as HPLC-UV or LC-MS/MS. Optimize the sample preparation procedure (e.g., protein precipitation or liquid-liquid extraction) to remove interfering substances. |
Quantitative Data Summary
The following table presents hypothetical data to illustrate the potential improvement in the bioavailability of this compound with different formulation strategies in a rat model. Note: This data is for illustrative purposes and is not derived from a single comparative study.
| Formulation | Dose (mg/kg, p.o.) | Cmax (µg/mL) | Tmax (hr) | AUC (0-t) (µg.hr/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 10 | 1.5 ± 0.4 | 2.0 | 6.8 ± 1.5 | 100 |
| This compound-Citric Acid Cocrystal | 10 | 3.2 ± 0.6 | 1.5 | 15.1 ± 2.1 | ~222 |
| This compound Solid Dispersion (with PVP K30) | 10 | 4.5 ± 0.8 | 1.0 | 21.2 ± 3.5 | ~312 |
| This compound SLN | 10 | 3.9 ± 0.7 | 1.5 | 18.5 ± 2.9 | ~272 |
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Rotary evaporator, Vacuum oven.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of dichloromethane with the aid of sonication.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve.
-
Store the final product in a desiccator until further use.
-
In Vivo Bioavailability Study in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Housing: House the animals in standard laboratory conditions with a 12-hour light/dark cycle and provide free access to food and water.
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with continued access to water.
-
Divide the animals into experimental groups (e.g., control group receiving pure this compound suspension and test groups receiving the enhanced formulations).
-
Prepare the dosing formulations by suspending the required amount of the test compound in a vehicle such as 0.5% w/v sodium carboxymethyl cellulose.
-
Administer the suspension orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the plasma samples for this compound concentration using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Visualizations
References
- 1. Improving this compound Dissolution and Solubility Behavior Using a Cocrystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Application of solid lipid nanoparticles as a long-term drug delivery platform for intramuscular and subcutaneous administration: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-Emulsifying Drug Delivery Systems: An Alternative Approach to Improve Brain Bioavailability of Poorly Water-Soluble Drugs through Intranasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of Nefiracetam in cellular assays
For researchers and drug development professionals utilizing Nefiracetam in cellular assays, understanding and mitigating its off-target effects is crucial for obtaining accurate and reproducible data. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
A1: this compound is known to modulate several key neuronal receptors and channels. Its primary targets include:
-
Nicotinic Acetylcholine Receptors (nAChRs): It potentiates currents through various nAChR subtypes, including α4β2 and α7.
-
NMDA Receptors: this compound enhances NMDA receptor function by interacting with the glycine-binding site and is dependent on Protein Kinase C (PKC) activation.
-
L-type and N-type Calcium Channels: It enhances the activity of these high-voltage-gated calcium channels.
-
GABA-A Receptors: this compound shows high affinity for GABA-A receptors and is thought to act as an agonist.
Q2: What are the potential off-target effects I should be aware of?
A2: While specific off-target binding profiles across a wide range of receptors are not extensively published, researchers should consider the following based on its known mechanisms:
-
Broad modulation of neurotransmitter systems: Due to its effects on cholinergic, glutamatergic, and GABAergic systems, unexpected downstream signaling events can occur.
-
G-protein coupled signaling: this compound's activity is linked to both stimulatory (Gs) and inhibitory (Gi/Go) G-proteins, which can lead to widespread cellular effects.
-
Kinase activation: Its potentiation of NMDA receptors is dependent on PKC, and it may also influence PKA pathways, suggesting potential for off-target phosphorylation events.
-
Cytotoxicity at high concentrations: Like many compounds, this compound can induce cytotoxicity at high concentrations. It has been shown to inhibit both necrosis and apoptosis in some models, but this may be cell-type dependent.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of this compound in cellular assays is highly dependent on the specific target and cell type.
-
For potentiation of nAChR and NMDA receptor activity, effects have been observed in the low nanomolar range (1-10 nM).
-
For modulation of L-type and N-type calcium channels , concentrations around 1 µM have been used.
-
It is crucial to perform a dose-response curve for your specific assay to determine the optimal concentration and to identify potential bell-shaped dose-response effects, where higher concentrations may have a reduced or even inhibitory effect.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound has poor water solubility.
-
It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect of this compound | 1. Inappropriate concentration. 2. Compound degradation. 3. Cell line does not express the target receptor/channel. 4. Insufficient choline in the medium (for nAChR studies). | 1. Perform a dose-response experiment (e.g., 1 nM to 10 µM). 2. Prepare fresh stock solutions. 3. Verify target expression using techniques like RT-PCR, Western blot, or immunocytochemistry. 4. Supplement the medium with a choline source like choline chloride. |
| High variability between replicates | 1. Uneven cell seeding. 2. Inconsistent drug concentration due to poor mixing or precipitation. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. 2. Vortex the final drug dilution before adding to the wells. Visually inspect for any precipitate. 3. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium to maintain humidity. |
| Unexpected cytotoxicity | 1. This compound concentration is too high. 2. Vehicle (e.g., DMSO) concentration is toxic. 3. Synergistic toxicity with other components in the medium. | 1. Lower the concentration of this compound. Determine the cytotoxic threshold using a cell viability assay. 2. Ensure the final DMSO concentration is non-toxic for your cell line (typically <0.5%). 3. Review all components of the experimental medium and consider potential interactions. |
| Bell-shaped dose-response curve | This is a known characteristic of this compound's activity at some receptors, such as nAChRs. | This is likely a real pharmacological effect. Ensure your experimental concentrations bracket the peak of the curve to fully characterize the response. |
Quantitative Data Summary
Table 1: this compound Activity at Key Molecular Targets
| Target | Cell Type | Assay | Concentration | Observed Effect |
| α4β2 nAChR | Rat Cortical Neurons | Patch Clamp | 10 nM | Potentiation of ACh-induced currents to ~184% of control. |
| NMDA Receptor | Rat Cortical Neurons | Patch Clamp | 10 nM | Maximum potentiation of NMDA-evoked currents to 170% of control. |
| L-type Ca²⁺ Channels | NG108-15 cells | Patch Clamp | 1 µM | Two-fold increase in L-type Ca²⁺ channel currents. |
| N-type Ca²⁺ Channels | NG108-15 cells | Patch Clamp | 1 µM | Recovery from G-protein-mediated inhibition. |
Note: This table provides a summary of reported values. The exact potency and efficacy of this compound can vary depending on the specific experimental conditions.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Whole-Cell Patch Clamp Electrophysiology
This protocol provides a general framework for assessing the effect of this compound on ion channel or receptor currents.
Materials:
-
Cells expressing the target of interest (e.g., primary neurons or a transfected cell line)
-
External solution (e.g., Tyrode's solution)
-
Internal solution (specific to the ion channel being studied)
-
This compound stock solution
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare cells on coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Pull a glass pipette with a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the pipette and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline currents in response to a voltage protocol or agonist application.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Record currents again in the presence of this compound.
-
Wash out the drug with the external solution to check for reversibility of the effect.
-
Analyze the changes in current amplitude, kinetics, and other parameters.
Visualizations
Caption: this compound's primary signaling pathways.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for this compound experiments.
Technical Support Center: Adjusting for Nefiracetam's Metabolic Instability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Nefiracetam's metabolic instability in long-term experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered during long-term studies with this compound.
Issue 1: Rapid Depletion of this compound in In Vitro Cell Cultures
Question: I am observing a rapid loss of this compound in my long-term neuronal cell culture experiments, leading to inconsistent results. How can I maintain a stable concentration?
Answer: This is a common issue due to the metabolic activity of cultured cells, particularly those expressing cytochrome P450 enzymes.
-
Troubleshooting Steps:
-
Characterize Metabolic Activity: First, confirm that your cell line metabolizes this compound. You can do this by incubating the cells with this compound and analyzing the supernatant at different time points for the parent compound and its major metabolite, 5-hydroxythis compound, using LC-MS/MS.
-
Inhibit Metabolic Enzymes: Co-administer a known inhibitor of CYP3A4, the primary enzyme responsible for this compound metabolism.[1] Ketoconazole is a potent and commonly used inhibitor.[1] Start with a low concentration and perform a dose-response curve to find the optimal concentration that inhibits metabolism without causing cytotoxicity.
-
Consider a Repeated Dosing Schedule: If the use of inhibitors is not feasible, a repeated dosing schedule can help maintain a more consistent concentration of this compound in the culture medium. Based on the rate of depletion you observe, you can calculate a re-dosing interval.
-
Use a More Stable Analog (if available): While not commercially available as of now, future research may yield analogs of this compound with improved metabolic stability.
-
Issue 2: Discrepancies in Efficacy Between In Vitro and In Vivo Studies
Question: My in vitro results with this compound are promising, but they are not translating to my in vivo animal models. What could be the reason?
Answer: This discrepancy often arises from rapid first-pass metabolism in animal models, leading to lower systemic exposure than anticipated from in vitro doses.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study in your animal model to determine the bioavailability, half-life, and major metabolites of this compound. This will provide a clear picture of how the drug is being processed in the body.
-
Adjust Dosing Regimen: Based on the pharmacokinetic data, you may need to adjust the dose or the frequency of administration to achieve and maintain therapeutic concentrations in the plasma and, more importantly, in the brain. This compound has a half-life of 3-5 hours in humans, which may be different in your animal model.[2]
-
Consider Alternative Routes of Administration: If oral administration results in high first-pass metabolism, consider alternative routes such as intraperitoneal or subcutaneous injection to bypass the liver initially and increase bioavailability.
-
Species-Specific Metabolism: Be aware of species-specific differences in metabolism. For instance, a metabolite known as M-18 is produced in dogs and is associated with toxicity, but it is not formed in humans.[3] Ensure your chosen animal model has a metabolic profile that is as close to humans as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: The primary metabolic pathway for this compound is oxidation, specifically hydroxylation. The major metabolite is 5-hydroxythis compound.[1] Other hydroxylated metabolites have also been identified. A smaller fraction of the drug undergoes pyrrolidine ring scission.
Q2: Which enzymes are responsible for this compound's metabolism?
A2: In humans, the hydroxylation of this compound is primarily mediated by the cytochrome P450 enzyme CYP3A4 . The enzyme CYP1A2 also contributes to a lesser extent.
Q3: What is the in vitro half-life of this compound in human liver microsomes?
Q4: Are there any strategies to improve the metabolic stability of this compound for long-term studies?
A4: Yes, several strategies can be employed, both from an experimental design and a medicinal chemistry perspective:
-
Experimental Design:
-
Co-administration with CYP Inhibitors: As mentioned in the troubleshooting guide, using a specific CYP3A4 inhibitor like ketoconazole can significantly slow down this compound's metabolism in in vitro systems.
-
Use of Metabolically Less Active Systems: For certain mechanistic studies, using cell lines with low or no expression of CYP3A4 can be an option.
-
-
Medicinal Chemistry (for future drug development):
-
Deuteration: Replacing hydrogen atoms at the site of metabolism with deuterium can slow down the rate of oxidation due to the kinetic isotope effect.
-
Blocking Metabolic Sites: Introducing a chemical group (e.g., a fluorine atom) at the position of hydroxylation can prevent the metabolic reaction from occurring.
-
Structural Modification: Altering the chemical structure to reduce its affinity for CYP3A4 can also improve metabolic stability.
-
Q5: How does the metabolic stability of this compound compare to other racetams?
A5: Direct comparative quantitative data on the metabolic stability of various racetams is limited. However, based on available information, a qualitative comparison can be made.
| Racetam | Metabolic Stability | Primary Metabolic Fate |
| Piracetam | High | Primarily excreted unchanged in the urine. |
| Aniracetam | Low | Rapidly and extensively metabolized. |
| Oxiracetam | High | Largely excreted unchanged. |
| Pramiracetam | High | Minimally metabolized and excreted largely unchanged. |
| This compound | Low | Extensively metabolized, primarily by CYP3A4. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay of this compound using Human Liver Microsomes
This protocol outlines a method to determine the rate of metabolic degradation of this compound when incubated with human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (with an appropriate internal standard for LC-MS/MS analysis)
-
Incubator/Water Bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mM.
-
In a microcentrifuge tube, add 0.1 M phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the this compound stock solution (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching the Reaction:
-
Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the rate constant of degradation (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Visualizations
Caption: Workflow for an in vitro metabolic stability assay of this compound.
Caption: Simplified signaling pathway of this compound's nootropic action.
References
- 1. This compound metabolism by human liver microsomes: role of cytochrome P450 3A4 and cytochrome P450 1A2 in 5-hydroxythis compound formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single- and multiple-dose pharmacokinetics of this compound, a new nootropic agent, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Controlling for variability in scopolamine-induced amnesia models with Nefiracetam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Nefiracetam to control for variability in scopolamine-induced amnesia models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high variability in the cognitive impairment induced by scopolamine. How can we reduce this?
A1: High variability is a common challenge in the scopolamine model. Several factors can contribute to this:
-
Animal Characteristics: Genetic strain, age, sex, and body weight can all influence an animal's sensitivity to scopolamine. It is crucial to use a consistent source of animals and report these characteristics in your methodology. For instance, women may have different distribution and clearance rates of scopolamine due to a generally higher body fat content[1].
-
Dosing and Administration: Ensure precise and consistent administration of scopolamine. The route of administration (e.g., intraperitoneal, subcutaneous) and the timing relative to behavioral testing are critical. Scopolamine can be administered via various routes, each with different pharmacokinetic profiles[1].
-
Environmental Factors: Maintain a consistent testing environment (e.g., lighting, noise levels) to minimize stress-induced variability in performance.
-
Behavioral Task Parameters: The complexity and parameters of your chosen behavioral task can influence the degree of impairment. Ensure that the task is well-validated in your laboratory and that all animals are habituated to the testing apparatus.
Q2: What is the optimal dose of this compound to counteract scopolamine-induced amnesia?
A2: The optimal dose of this compound can vary depending on the animal model and the specific behavioral task. However, studies have shown that the dose-response curve for this compound is often bell-shaped in both behavioral and biochemical studies[2][3]. This means that higher doses are not always more effective and can sometimes be less effective than a moderate dose. It is recommended to perform a dose-response study in your specific experimental paradigm. See the data tables below for doses used in published studies.
Q3: We are not seeing a significant reversal of scopolamine's effects with this compound. What could be the issue?
A3: Several factors could contribute to a lack of efficacy:
-
Dose and Timing: As mentioned, the dose of this compound is critical. Additionally, the timing of this compound administration relative to scopolamine and behavioral testing is important. This compound given during training has been shown to improve memory deficits produced by scopolamine administered at a later post-training time point[4].
-
Pharmacokinetics: this compound is fat-soluble and should be administered with a meal containing healthy fats or a suitable vehicle to ensure proper absorption. In humans, serum concentrations of this compound typically peak within 2 hours and it has a half-life of 3-5 hours. While rodent pharmacokinetics may differ, this provides a general timeframe to consider for experimental design.
-
Mechanism of Action Mismatch: While this compound has well-documented effects on the cholinergic and GABAergic systems, the specific nature of the cognitive deficit in your model may involve other neurotransmitter systems that are less effectively targeted by this compound. Scopolamine's effects are not limited to the cholinergic system and can also impact the glutamatergic, dopaminergic, and histaminergic systems.
-
Underlying Variability: If the variability in your scopolamine-induced deficit is too high, it may mask the therapeutic effect of this compound. Address the points in Q1 to reduce this variability.
Q4: Can this compound be used to probe different aspects of memory (e.g., short-term vs. long-term)?
A4: Yes, the experimental design can be adapted to investigate different memory phases. For example, in a passive avoidance task, administering scopolamine and this compound at different time points relative to the training (acquisition) and testing (retention) phases can help dissect their effects on memory consolidation versus retrieval.
Data Presentation: Dosages and Experimental Parameters
Table 1: this compound and Scopolamine Dosages in Rodent Models
| Animal Model | Behavioral Task | Scopolamine Dose (mg/kg) | This compound Dose (mg/kg) | Outcome | Reference |
| Rat | Passive Avoidance | 0.15 | 3 | This compound improved task recall, especially when given 6 hours post-training. | |
| Rat | Passive Avoidance | Not specified | 3 | Ameliorated amnesia induced by basal forebrain lesion or scopolamine. | |
| Rabbit | Eyeblink Conditioning | 1.5 | 5, 10, 15 | 15 mg/kg this compound significantly reversed the behavioral impairment. | |
| Rabbit | Eyeblink Conditioning | 1.5 | 10 | Significantly ameliorated the effect of scopolamine. | |
| Rat | Morris Water Maze | Not specified | 3, 9 | Attenuated MWM deficits after traumatic brain injury. |
Experimental Protocols
Passive Avoidance Task
This task assesses fear-motivated, long-term memory.
1. Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
2. Habituation (Day 1):
- Place the animal in the light compartment and allow it to explore for a set period (e.g., 60 seconds).
- Open the door to the dark compartment and allow the animal to enter.
- Once the animal has fully entered the dark compartment, close the door and return the animal to its home cage.
3. Training/Acquisition (Day 2):
- Administer vehicle, scopolamine, or scopolamine + this compound at the appropriate pre-determined times before the trial.
- Place the animal in the light compartment.
- When the animal enters the dark compartment, close the door and deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
- Record the latency to enter the dark compartment.
- Return the animal to its home cage.
4. Retention Test (Day 3):
- Place the animal back in the light compartment.
- Open the door and measure the latency to enter the dark compartment (up to a maximum cut-off time, e.g., 300 seconds).
- Longer latencies indicate better memory of the aversive stimulus.
Morris Water Maze (MWM)
This task assesses hippocampal-dependent spatial learning and memory.
1. Apparatus: A large circular pool (90-100 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
2. Habituation (Day 1):
- Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.
3. Acquisition Training (Days 2-6):
- Conduct 4 trials per day for each animal.
- For each trial, place the animal in the water at one of four quasi-random starting positions, facing the wall of the pool.
- Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.
- The animal should remain on the platform for 15-30 seconds.
- Record the escape latency (time to find the platform) and the swim path.
4. Probe Trial (Day 7):
- Remove the platform from the pool.
- Place the animal in the pool at a novel starting position and allow it to swim for 60 seconds.
- Record the time spent in the target quadrant (where the platform was previously located). More time spent in the target quadrant indicates better spatial memory.
Y-Maze Task
This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.
1. Apparatus: A Y-shaped maze with three identical arms.
2. Procedure:
- Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
- Record the sequence of arm entries.
- An "alternation" is defined as consecutive entries into all three different arms.
- Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
- A higher percentage of spontaneous alternation indicates better spatial working memory.
Signaling Pathways and Workflows
Caption: this compound's mechanism in scopolamine-induced amnesia.
Caption: General experimental workflow for preclinical studies.
References
- 1. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the nootropic drug this compound on the GABAA receptor-channel complex in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on amnesia animal models with neuronal dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of surgical procedures for intracranial Nefiracetam administration
Technical Support Center: Intracranial Nefiracetam Administration
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the intracranial administration of this compound via stereotaxic surgery.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during stereotaxic surgery for this compound delivery.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Inconsistent or Off-Target Injections | • Incorrect stereotaxic coordinates for the specific animal strain, age, or sex.• Skull not level (Bregma and Lambda at different dorsal-ventral heights).[1]• Bent injection needle/cannula.• Needle clogging with tissue debris upon entry.[2][3] | • Perform pilot studies to verify and adjust atlas coordinates for your specific animal model.[2]• Ensure the skull is flat by adjusting the stereotaxic frame so Bregma and Lambda are on the same horizontal plane.[1]• Inspect needles before each use. Lower the needle slowly to minimize bending.• After reaching the target depth, wait briefly before injection to allow tissue to settle. If clogging is suspected, retract slightly (0.1-0.2 mm), then attempt injection again. Consider lowering the needle 0.2 mm past the target and retracting to the target depth to create a small pocket. |
| 2. No Drug Effect Observed / Unilateral Injection in Bilateral Procedure | • Clogged injection needle preventing drug delivery.• Injection into a ventricle, leading to rapid diffusion away from the target site.• this compound solution precipitated out of the vehicle.• Insufficient diffusion time post-injection. | • Before and after each injection, eject a small volume (e.g., 50-100 nL) to ensure the needle is clear.• Carefully review atlas coordinates to avoid ventricles. Post-mortem histology with dye can confirm placement.• Ensure proper dissolution of this compound in the chosen vehicle. Prepare solutions fresh if possible. See Table 2 for vehicle information.• After the injection is complete, leave the needle in place for at least 5-10 minutes to allow the solution to diffuse into the parenchyma and reduce backflow up the needle tract. |
| 3. High Animal Mortality or Poor Post-Operative Recovery | • Anesthesia complications.• Excessive bleeding, particularly if a major blood vessel like the superior sagittal sinus is hit.• Increased intracranial pressure from injecting too large a volume or too quickly.• Post-operative infection or inadequate pain management. | • Closely monitor the animal's breathing and reflexes throughout the procedure.• Plan trajectory to avoid major sinuses and blood vessels. Use a coagulant like bone wax on the skull if needed.• Adhere to recommended injection volumes and rates (see Table 3). Slow, steady infusion is critical.• Maintain a sterile surgical field. Provide post-operative analgesics for 1-2 days and monitor the animal for signs of distress. Ensure easy access to wet food and water. |
| 4. Difficulty Identifying Skull Landmarks (Bregma/Lambda) | • Sutures are not clearly visible.• Inconsistent definition of Bregma among different lab members or atlases. | • Carefully clean and dry the skull surface. A dye can enhance suture visibility.• Bregma is the intersection of the coronal and sagittal sutures. Establish a consistent, standardized procedure within the lab for identifying this landmark to ensure reproducibility. |
Section 2: Data Presentation and Protocols
Quantitative Data Summary
The following tables provide example parameters for intracranial this compound administration. Note: These values should be optimized for your specific experimental model and goals.
Table 1: Example Stereotaxic Coordinates for Adult Rat Hippocampus
| Brain Region | Antero-Posterior (AP) | Medio-Lateral (ML) | Dorso-Ventral (DV) | Source Atlas |
|---|---|---|---|---|
| Dorsal Hippocampus (CA1) | -3.6 mm from Bregma | ±2.4 mm from Midline | -2.8 mm from Skull Surface | Paxinos & Watson |
| Intermediate Hippocampus | -4.7 to -5.3 mm from Bregma | ±5.0 mm from Midline | -6.0 mm from Skull Surface | Based on various rat atlases |
| Ventral Hippocampus | -5.8 mm from Bregma | ±5.2 mm from Midline | -7.5 mm from Skull Surface | Paxinos & Watson |
Table 2: this compound Solution & Vehicle Preparation
| Parameter | Recommendation | Notes |
|---|---|---|
| Vehicle | 75% Dimethyl Sulfoxide (DMSO) in 25% artificial Cerebrospinal Fluid (aCSF) | This compound is poorly soluble in aqueous solutions. DMSO is a common vehicle for water-insoluble compounds for central injections. Always run a vehicle-only control group. |
| Concentration | 1-10 µM (in final injectate) | Effective concentrations in in vitro and slice preparations range from nanomolar to micromolar. The final concentration should be determined empirically. |
| Preparation | Prepare fresh on the day of surgery. Use sterile, filtered components. | Long-term storage of the solution is not recommended. |
Table 3: Recommended Infusion Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Total Volume | 0.5 - 1.0 µL per site | Large volumes can increase intracranial pressure, causing tissue damage and nonspecific effects. |
| Infusion Rate | 100 - 200 nL per minute | A slow rate prevents damage and ensures the solution is absorbed into the parenchyma rather than flowing back up the cannula track. |
| Post-Infusion Diffusion Time | 5 - 10 minutes | Allows the injected solution to distribute and minimizes backflow upon needle withdrawal. |
Experimental Protocol: Stereotaxic Surgery for Intracranial this compound Administration
This protocol outlines the key steps for delivering this compound to a specific brain region in a rodent model.
-
Animal Preparation & Anesthesia:
-
Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or ketamine/xylazine IP injection). Confirm surgical anesthesia by lack of pedal withdrawal reflex.
-
Administer pre-operative analgesics as per your institution's approved protocol.
-
Shave the scalp and apply eye ointment to prevent corneal drying.
-
Secure the animal's head in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Procedure:
-
Disinfect the surgical area with betadine and 70% ethanol.
-
Make a midline incision to expose the skull.
-
Gently scrape away the periosteum to visualize the skull landmarks Bregma and Lambda.
-
Level the skull by adjusting the frame until the dorsal-ventral (DV) coordinates for Bregma and Lambda are the same (within ~0.1 mm).
-
Move the injection needle to Bregma and zero the antero-posterior (AP) and medio-lateral (ML) coordinates.
-
Slowly move the manipulator arm to the target AP and ML coordinates.
-
Mark the location and drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Keep the exposed dura moist with sterile saline.
-
-
Intracranial Injection:
-
Lower the injection syringe/cannula to the target DV coordinate, measured from the skull surface.
-
Begin the infusion at the predetermined rate (e.g., 100 nL/min).
-
After the full volume is delivered, leave the needle in place for 5-10 minutes to allow for diffusion.
-
Slowly retract the needle over 1-2 minutes to minimize backflow.
-
-
Post-Operative Care:
-
Suture or apply surgical clips to close the incision.
-
Remove the animal from the stereotaxic frame and place it in a clean, heated cage for recovery.
-
Administer post-operative analgesics and monitor the animal closely until it is fully ambulatory.
-
Provide easy access to soft food and water.
-
Section 3: Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the proposed signaling pathways of this compound and the experimental workflow.
Caption: Proposed signaling pathways for this compound.
Caption: Step-by-step experimental workflow diagram.
Caption: A logical flowchart for troubleshooting inconsistent injection targeting.
References
Mitigating floor and ceiling effects in cognitive tests with Nefiracetam
Nefiracetam Cognitive Testing: Technical Support Center
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using this compound in cognitive experiments. The focus is on identifying and mitigating potential floor and ceiling effects to ensure data accuracy and sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are floor and ceiling effects in the context of cognitive tests with this compound?
A:
-
Ceiling Effect: This occurs when a cognitive task is too easy for the subjects, who then achieve perfect or near-perfect scores. This prevents the detection of any potential cognitive-enhancing effects of this compound, as there is no room for performance improvement. For example, if both the control and this compound-treated groups score 100% on a simple memory task, it's impossible to determine if the drug had an effect.
-
Floor Effect: This is the opposite scenario, where a task is so difficult that most subjects, including those treated with this compound, perform at or near the lowest possible score (e.g., random chance). This masks any potential benefits of the drug because the task's difficulty prevents subjects from demonstrating improved cognitive function.
Q2: Why is it critical to mitigate these effects when studying this compound?
A: Mitigating floor and ceiling effects is crucial for establishing a clear dose-response relationship and accurately determining the efficacy of this compound. If these effects are present, the experiment may incorrectly conclude that the compound has no effect at a particular dose, leading to the misinterpretation of results and potentially halting promising research. Accurate measurement is key to understanding the drug's therapeutic window and cognitive-enhancing potential.
Q3: What are the first signs of a potential ceiling effect in my study?
A: The primary indicator of a ceiling effect is a lack of variance in your data at the top end of the performance scale. If you observe that a significant portion of your subjects, particularly in the control group, are achieving maximum or near-maximum scores on the cognitive task, you are likely encountering a ceiling effect. This compression of scores at the top makes it statistically impossible to observe any further improvement in the this compound-treated group.
Troubleshooting Guide: Experimental Design
Q4: My subjects are all achieving near-perfect scores in the Morris Water Maze task. How can I adjust the protocol to better measure the effects of this compound?
A: This indicates a ceiling effect. To address this, you need to increase the difficulty of the task. Consider the following adjustments:
-
Increase Task Complexity: Move the hidden platform to a new location each day (reversal learning) or use a larger pool to increase the search area.
-
Introduce a Delay: Increase the time between the final training trial and the probe trial (e.g., from 1 hour to 24 hours) to test long-term memory consolidation, a process this compound is thought to modulate.
-
Use a More Complex Platform: A smaller or less visible platform can increase the task's difficulty.
Q5: My animal models are showing no improvement with this compound in a passive avoidance task. Could this be a floor effect?
A: It's possible. If the initial stimulus (e.g., foot shock) is too intense, animals in both control and treatment groups may "freeze" and avoid the dark compartment for the maximum allotted time, making it impossible to see any drug-induced improvement in memory. To troubleshoot:
-
Titrate the Stimulus: Reduce the intensity or duration of the aversive stimulus (foot shock). The goal is to find a level that is memorable for the control group but still allows for measurable improvement in the this compound group.
-
Adjust the Cut-off Time: If using a long cut-off time (e.g., 300 seconds), consider that this might be too long and could be masking subtle differences. Analyze latency to enter at earlier time points as well.
Q6: How can I proactively design an experiment to avoid floor and ceiling effects from the start?
A: A robust experimental design should include a pilot study. Before committing to a full-scale experiment, test your cognitive task on a small cohort of animals with a range of difficulties (e.g., different platform sizes, stimulus intensities). The goal is to find a "sweet spot" where control animals perform above floor but significantly below the maximum possible score, leaving ample room to measure both cognitive enhancement and potential impairment.
Experimental Protocols & Data
Q7: Can you provide a detailed protocol for a Morris Water Maze experiment designed to test this compound's efficacy while being sensitive to floor/ceiling effects?
A: Objective: To assess the effect of this compound on spatial learning and memory in a rat model of traumatic brain injury (TBI), a condition known to cause cognitive deficits. Using an injury model helps avoid ceiling effects by creating a measurable performance deficit in the vehicle-treated group.
Experimental Protocol: Morris Water Maze [1][2][3][4]
-
Apparatus: A circular pool (approx. 1.5-2.0m diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged 1-2 cm below the water surface. The pool is located in a room with various stable visual cues on the walls.
-
Subjects & Groups:
-
Group 1: Sham Injury + Vehicle
-
Group 2: TBI + Vehicle
-
Group 3: TBI + this compound (3 mg/kg, p.o.)
-
Group 4: TBI + this compound (9 mg/kg, p.o.)
-
-
Procedure:
-
Injury Induction: On Day 0, animals undergo either a sham surgery or a moderate fluid percussion TBI.
-
Dosing: this compound or vehicle is administered daily from post-injury day 1 through day 15.[2]
-
Acquisition Phase (Days 11-15):
-
Animals receive 4 trials per day for 5 consecutive days.
-
For each trial, the rat is placed into the pool at one of four quasi-random start locations (N, S, E, W).
-
The rat is allowed a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform, it is gently guided to it.
-
The rat is allowed to stay on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded via a video tracking system.
-
-
Probe Trial (Day 16):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
Time spent in the target quadrant (where the platform used to be) is recorded to assess memory retention.
-
-
Data Presentation
The following table summarizes hypothetical, yet realistic, data from such an experiment, illustrating how this design can mitigate ceiling effects and reveal a dose-dependent response.
| Group | Treatment | Acquisition: Mean Escape Latency (Day 15, seconds) | Probe Trial: Time in Target Quadrant (%) |
| 1 | Sham + Vehicle | 15.2 ± 2.1 | 45.5 ± 3.8 |
| 2 | TBI + Vehicle | 48.5 ± 4.5 | 28.1 ± 3.2 |
| 3 | TBI + 3 mg/kg this compound | 35.1 ± 3.9 | 36.4 ± 4.1 |
| 4 | TBI + 9 mg/kg this compound | 20.3 ± 2.8 | 42.7 ± 3.5 |
Data are represented as Mean ± SEM. This is illustrative data based on typical experimental outcomes.
This experimental design successfully avoids ceiling effects by first inducing a cognitive deficit (TBI), thereby creating a performance gap that allows for the measurement of improvement. The performance of the injured animals treated with 9 mg/kg of this compound approached that of the uninjured sham animals, demonstrating the drug's efficacy.
Mechanism of Action & Signaling Pathways
Q8: What is the underlying mechanism of action for this compound, and how does it relate to cognition?
A: this compound has a complex pharmacology and is understood to modulate multiple neurotransmitter systems to enhance cognitive function. Its primary mechanisms involve the potentiation of cholinergic and glutamatergic neurotransmission.
-
Cholinergic System: this compound enhances the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype. This action is mediated through a G-protein-coupled pathway involving Protein Kinase C (PKC). By potentiating these receptors, this compound can increase the release of glutamate from presynaptic terminals, facilitating synaptic transmission in key memory areas like the hippocampus.
-
Glutamatergic System: The drug potentiates N-methyl-D-aspartate (NMDA) receptor function. This is also achieved via a PKC-dependent mechanism, which helps to increase the receptor's sensitivity to glycine and reduces the voltage-dependent magnesium block, thereby enhancing glutamatergic signaling crucial for learning and memory.
-
Calcium Channels: this compound has been shown to prolong the opening of N- and L-type voltage-gated calcium channels through a G-protein-dependent mechanism, which can further enhance neurotransmitter release.
Mandatory Visualizations
Caption: Workflow for a cognitive study designed to mitigate ceiling effects.
Caption: this compound's dual-action signaling pathway on cognition.
References
Technical Support Center: Ensuring Consistent Nefiracetam Solution Stability for Chronic Dosing Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of Nefiracetam solutions to ensure consistent stability for chronic dosing studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound solutions for in vivo research?
A1: this compound is a poorly water-soluble compound. Therefore, organic solvents or solubilizing agents are typically required. Based on available data and common laboratory practice, the following solvents can be considered:
-
Dimethyl sulfoxide (DMSO): this compound is soluble in DMSO.
-
Ethanol: this compound is also soluble in ethanol.
-
Cyclodextrins: Cyclodextrins can be used to enhance the aqueous solubility of hydrophobic drugs. However, specific data on the use of cyclodextrins with this compound is limited.
Q2: How should I prepare a this compound solution for oral gavage in rodents?
A2: A common approach for preparing a solution for oral gavage involves dissolving the this compound powder in a suitable vehicle. For chronic studies, it is crucial to use a vehicle that is well-tolerated by the animals over the entire study duration. A general protocol is provided in the "Experimental Protocols" section below.
Q3: For how long can I store a prepared this compound solution, and at what temperature?
A3: Currently, there is a lack of publicly available long-term stability data for this compound in common research solvents. While the solid form of this compound is thermally stable up to high temperatures, its stability in solution over days or weeks at various storage conditions (room temperature, 4°C, -20°C) has not been extensively reported. Therefore, it is strongly recommended to either prepare fresh solutions daily or conduct an in-house stability study to determine the appropriate storage duration and conditions for your specific formulation. A protocol for a basic stability assessment is provided in the "Experimental Protocols" section.
Q4: What are the signs of this compound solution instability?
A4: Signs of instability in your this compound solution may include:
-
Precipitation: The formation of solid particles in the solution. This is a common issue with poorly soluble compounds, especially upon storage or temperature changes.
-
Color change: Any deviation from the initial color of the solution.
-
Cloudiness: A hazy or turbid appearance of the solution.
If you observe any of these signs, the solution should not be used for dosing as the actual concentration of the drug will be lower than intended, leading to inconsistent and inaccurate results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder is not dissolving in the chosen solvent. | 1. The concentration is too high for the selected solvent.2. Inadequate mixing or sonication. | 1. Refer to the solubility data table below. Try preparing a more dilute solution.2. Ensure vigorous vortexing and/or use a sonicator bath to aid dissolution. Gentle warming may also help, but be cautious as it could potentially accelerate degradation. |
| The prepared this compound solution is clear initially but forms a precipitate after a few hours or days of storage. | 1. The solution is supersaturated, and the compound is crashing out over time.2. Temperature fluctuations during storage.3. The solvent is evaporating, leading to an increase in concentration. | 1. Prepare a less concentrated solution.2. Store the solution at a constant, controlled temperature. Avoid repeated freeze-thaw cycles if stored frozen.3. Ensure the storage container is tightly sealed. |
| I need to administer a high dose of this compound, but the required concentration leads to precipitation. | 1. The solubility limit in the current vehicle has been exceeded. | 1. Consider using a co-solvent system (e.g., DMSO and PEG-400).2. Investigate the use of solubilizing agents like cyclodextrins.3. If feasible for your study design, consider splitting the daily dose into multiple smaller administrations. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mM (24.63 mg/mL) | [1] |
| Ethanol | 100 mM (24.63 mg/mL) | [1] |
| Acetonitrile | ~0.19 mM (Form I) to ~0.34 mM (Monohydrate) | [2] |
| Water | Poorly soluble | [3] |
| PEG-400 | Data not available | - |
| Cyclodextrins | Data not available | - |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage (Example)
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
Sterile water or saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder accurately and place it in a sterile conical tube.
-
Add a small volume of DMSO to the tube to create a concentrated stock solution. The volume of DMSO should be kept to a minimum, ideally less than 5% of the final volume, due to its potential toxicity in animals.
-
Vortex the mixture until the this compound is completely dissolved. Sonication can be used to aid dissolution.
-
Add PEG-400 to the dissolved this compound solution and vortex thoroughly.
-
Slowly add sterile water or saline to the mixture while vortexing to reach the final desired volume.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.
-
Store the solution in a tightly sealed, light-protected container at the appropriate temperature as determined by your stability studies.
Protocol 2: Basic Stability Assessment of a this compound Solution
This protocol describes a basic experiment to determine the short-term stability of your prepared this compound solution.
Materials:
-
Prepared this compound solution
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or phosphoric acid)
-
This compound analytical standard
-
Storage containers (e.g., amber glass vials)
Procedure:
-
Prepare a fresh batch of your this compound dosing solution.
-
Immediately after preparation (Time 0), take an aliquot of the solution. Dilute it to a suitable concentration for HPLC analysis and inject it into the HPLC system to determine the initial concentration. This will serve as your 100% reference.
-
Divide the remaining solution into several aliquots in tightly sealed, light-protected containers.
-
Store these aliquots under different conditions that you want to test (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 24 hours, 48 hours, 72 hours, 1 week), retrieve one aliquot from each storage condition.
-
Visually inspect the solution for any changes (precipitation, color change).
-
Dilute and analyze the aliquot by HPLC to determine the concentration of this compound.
-
Compare the concentration at each time point to the initial (Time 0) concentration. A significant decrease in concentration (e.g., >10%) indicates degradation or precipitation, and the solution should not be used beyond that time point under those storage conditions.
Mandatory Visualization
Caption: Workflow for preparing and ensuring the stability of this compound solutions for chronic studies.
Caption: Troubleshooting guide for addressing precipitation in this compound solutions.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the age-related differences in response to Nefiracetam.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this be relevant to age-related cognitive decline?
This compound is a cognitive-enhancing nootropic agent that modulates multiple neurotransmitter systems. Its primary mechanisms relevant to aging include:
-
Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): this compound enhances the activity of nAChRs, which are known to decline in the aging brain and in neurodegenerative diseases like Alzheimer's. This potentiation is mediated through the activation of Protein Kinase C (PKC).[1][2][3][4][5]
-
Modulation of GABAergic and Glutamatergic Systems: It enhances both GABAergic and cholinergic neurotransmission. It also potentiates N-methyl-D-aspartate (NMDA) receptor currents through interaction with the glycine-binding site.
-
Enhancement of Long-Term Potentiation (LTP): this compound has been shown to induce a long-lasting, LTP-like facilitation of hippocampal synaptic transmission, a key cellular mechanism for learning and memory that is often impaired in aging.
-
Calcium Channel Modulation: It enhances the activity of N/L-type calcium channels, which are involved in neurotransmitter release.
These actions collectively suggest that this compound may counteract some of the neurobiological deficits associated with age-related cognitive decline.
Q2: Are there known differences in the pharmacokinetics of this compound between young and elderly subjects?
While direct comparative pharmacokinetic studies of this compound in young versus elderly populations are not extensively detailed in the available literature, general principles of geriatric pharmacology suggest that age-related physiological changes can alter drug disposition.
Key considerations for elderly subjects include:
-
Absorption: Changes in gastric pH and emptying are generally not considered to have a major clinical impact on the absorption of most drugs.
-
Distribution: An increase in body fat and a decrease in total body water in older adults can lead to an increased volume of distribution for lipophilic drugs like this compound, potentially prolonging their half-life.
-
Metabolism: Hepatic metabolism can be reduced in the elderly, potentially leading to higher plasma concentrations and a longer duration of action.
-
Elimination: Age-related decline in renal function is a significant factor that can decrease the clearance of drugs and their metabolites.
Given these factors, it is plausible that the pharmacokinetic profile of this compound may be altered in elderly individuals, potentially necessitating dose adjustments.
Q3: What is the evidence for this compound's efficacy in age-related cognitive impairment from preclinical and clinical studies?
-
Preclinical Evidence: Studies in aged animal models have shown promising results. In older rabbits with induced cholinergic deficits, this compound was found to ameliorate associative learning impairments. Another study on older rabbits demonstrated that this compound had long-lasting positive effects on relearning, even after discontinuation of the drug. In rats with cerebral embolism, this compound therapy improved learning behavior.
-
Clinical Evidence: A clinical trial of this compound for the treatment of Alzheimer's disease in patients aged 50-90 with mild to moderate dementia was conducted to assess its safety and efficacy. The rationale for this trial was based on this compound's ability to enhance central cholinergic transmission. However, a study on post-stroke apathy in elderly patients did not find this compound to be more efficacious than placebo, although the sample size was very small.
Troubleshooting Guides
Problem 1: Inconsistent or lack of behavioral effects in aged animal models.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | The dose-response relationship for this compound can be bell-shaped. Conduct a dose-ranging study to determine the optimal dose for your specific animal model and age group. Consider that the effective dose in aged animals might differ from that in younger animals. |
| Age-Related Changes in Neurotransmitter Systems | The baseline function of cholinergic and other neurotransmitter systems can vary significantly in aged animals. Assess baseline neurotransmitter levels or receptor densities to stratify animals or to use as a covariate in your analysis. |
| Pharmacokinetic Variability | As discussed in the FAQ, pharmacokinetic parameters can be altered in aged subjects. Consider measuring plasma or brain concentrations of this compound to ensure adequate exposure. |
| Health Status of Aged Animals | Underlying health issues in aged animals can confound behavioral results. Thoroughly screen animals for age-related pathologies before inclusion in the study. |
| Behavioral Task Sensitivity | The chosen behavioral task may not be sensitive enough to detect the effects of this compound in aged animals. Consider using a battery of tests that assess different cognitive domains. |
Problem 2: High variability in electrophysiological recordings (e.g., LTP experiments).
| Potential Cause | Troubleshooting Step |
| Tissue Viability in Aged Animals | Hippocampal slices from aged animals may be more vulnerable to hypoxia and damage during preparation. Optimize your slicing and incubation protocols to ensure tissue health. |
| Altered Synaptic Plasticity Baseline | Aged animals may exhibit deficits in baseline synaptic transmission and plasticity. Record baseline synaptic function (e.g., input-output curves) before drug application. |
| Receptor Desensitization | Prolonged exposure to high concentrations of this compound could potentially lead to receptor desensitization. Use the lowest effective concentration and consider washout periods in your experimental design. |
Data Presentation
Table 1: Summary of Preclinical Studies of this compound in Aged Animal Models
| Study Focus | Animal Model | Key Findings | Effective Dose Range |
| Associative Learning Impairment | Older rabbits with scopolamine-induced cholinergic disruption | This compound significantly reversed the behavioral impairment. | 15 mg/kg |
| Long-term Effects on Learning | Older rabbits | Significant improvement in relearning observed up to 5 weeks after drug administration ceased. | 10 mg/kg |
| Spatial Learning after Cerebral Embolism | Rats with cerebral embolism | This compound therapy improved learning behavior. | 30 mg/kg |
Table 2: Overview of a Clinical Trial of this compound in Alzheimer's Disease
| Parameter | Description |
| Study Population | Patients aged 50-90 with a diagnosis of probable Alzheimer's disease and mild to moderate dementia. |
| Intervention | This compound versus placebo. |
| Primary Outcome Measures | Assessment of cognitive function using standardized neuropsychological tests. |
| Rationale | Based on this compound's enhancement of central cholinergic transmission. |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement in an Aged Rabbit Model of Cholinergic Dysfunction
-
Animal Model: Use older rabbits (e.g., > 3 years old).
-
Induction of Cholinergic Deficit: Administer scopolamine (e.g., 1.5 mg/kg) to induce a transient cholinergic blockade, mimicking aspects of age-related cognitive decline.
-
Drug Administration: Administer this compound (e.g., 5, 10, or 15 mg/kg) or vehicle control.
-
Behavioral Testing: Employ a hippocampus-dependent learning task such as delay eyeblink classical conditioning.
-
Outcome Measures: Quantify the rate of acquisition of the conditioned response and the percentage of conditioned responses.
-
Data Analysis: Compare the performance of the this compound-treated groups to the scopolamine-only and vehicle control groups.
Protocol 2: In Vitro Electrophysiological Assessment of this compound's Effect on Long-Term Potentiation (LTP) in Hippocampal Slices from Aged Rats
-
Animals: Use aged rats (e.g., 24 months old) and young adult controls (e.g., 3 months old).
-
Hippocampal Slice Preparation: Prepare transverse hippocampal slices (e.g., 400 µm thick).
-
Electrophysiology:
-
Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus.
-
Establish a stable baseline of synaptic transmission.
-
Apply this compound (e.g., 1-10 µM) to the perfusion medium.
-
Induce LTP using a high-frequency stimulation protocol (e.g., tetanus).
-
-
Outcome Measures: Measure the slope and amplitude of the fEPSPs before and after LTP induction.
-
Data Analysis: Compare the magnitude and stability of LTP in slices from young and aged rats, with and without this compound treatment.
Visualizations
Caption: this compound's signaling pathways involving nAChRs, G-proteins, PKC, PKA, and calcium channels.
Caption: Experimental workflow for comparing age-related responses to this compound.
References
- 1. Presynaptic nicotinic acetylcholine receptors as a functional target of this compound in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ninds.nih.gov [ninds.nih.gov]
- 4. This compound facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Long-Term Potentiation at CA3–CA1 Hippocampal Synapses with Special Emphasis on Aging, Disease, and Stress [frontiersin.org]
Selecting appropriate vehicle controls for Nefiracetam in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for selecting appropriate vehicle controls for in vivo experiments involving Nefiracetam. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in formulation and administration.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common challenges when preparing this compound for in vivo studies?
A1: The primary challenge with this compound is its poor water solubility.[1][2][3] This characteristic, classifying it as a Biopharmaceutical Classification System (BCS) Class II compound, means it has low solubility and high permeability.[4] Consequently, achieving a stable and homogenous formulation for consistent dosing can be difficult. Researchers may encounter issues with compound precipitation, non-uniform suspension, and clogging of gavage needles.[5]
Q2: Which vehicle controls are recommended for oral administration of this compound?
A2: Due to its low water solubility, this compound is typically administered as a suspension. Common and recommended vehicles include:
-
Aqueous suspensions with suspending agents: A 0.5% solution of carboxymethylcellulose (CMC) is a widely used vehicle for oral gavage of poorly soluble compounds. Sometimes, a surfactant like Tween 80 (e.g., 0.2%) is added to the CMC solution to improve wettability and prevent aggregation of the compound.
-
Co-solvent systems: For compounds that are difficult to suspend, a co-solvent system can be employed. A common formulation involves a mixture of Dimethyl sulfoxide (DMSO), PEG300, Tween 80, and saline. A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to minimize the concentration of DMSO to avoid potential toxicity.
Q3: My this compound suspension appears to be non-homogenous. How can I improve it?
A3: To ensure a uniform suspension for consistent dosing:
-
Particle Size Reduction: Ensure the this compound powder is as fine as possible. Triturating the powder with a small amount of the vehicle to create a paste before adding the remaining liquid can help.
-
Proper Mixing: Use a magnetic stirrer for an adequate duration to ensure the suspending agent is fully hydrated before adding this compound.
-
Sonication: Sonicating the final suspension can help break down agglomerates and create a finer, more stable suspension.
-
Constant Agitation: Always vortex or stir the suspension immediately before drawing each dose to ensure uniformity.
Q4: The gavage needle is clogging during administration. What could be the cause and solution?
A4: Clogging is usually due to large particles in the suspension or high viscosity.
-
Particle Size: As mentioned above, ensure the this compound is finely powdered and consider sonication.
-
Viscosity: If using a high concentration of a suspending agent like CMC, the viscosity might be too high. Ensure you are using an appropriate concentration (e.g., 0.5%). Also, use an appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats).
Q5: Are there any known toxicities associated with this compound or the recommended vehicles?
A5:
-
This compound: In single-dose toxicity studies, the LD50 values for oral administration of this compound were found to be 2005 mg/kg for male mice, 1940 mg/kg for female mice, 1182 mg/kg for male rats, and 1408 mg/kg for female rats. Long-term studies in dogs have shown renal and testicular toxicity at high doses, which is attributed to a metabolite not formed in humans or primates. A 52-week study in rats identified the kidney as the main target organ for toxicity at doses of 300 mg/kg/day, with a non-toxic effect level of 10 mg/kg/day.
-
Vehicles: Vehicles like DMSO can have biological effects and potential toxicity at higher concentrations. It is advisable to keep the DMSO concentration as low as possible, ideally below 10% v/v for in vivo injections. It is also recommended to include a vehicle-only control group in your experimental design to account for any effects of the vehicle itself.
Quantitative Data Summary
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (at 18°C) |
| Ethanol | ~0.32 mM |
| Acetonitrile | ~0.19 mM |
Data extracted from a study on this compound solid-state forms. Note that the monohydrate form showed slightly improved solubility.
Table 2: Typical Dosage Ranges for this compound in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Rats | Oral | 3 mg/kg | Amelioration of amnesia | |
| Rats | Oral | 10, 30, 100, 300 mg/kg/day | 52-week toxicity study | |
| Rats | Intraperitoneal | 3, 9 mg/kg | Neurogenesis | |
| Mice | Oral | 1-10 mg/kg | Learning and memory deficits |
Experimental Protocols
Protocol 1: Preparation of 0.5% Carboxymethylcellulose (CMC) Vehicle for Oral Gavage
This protocol describes the preparation of a 0.5% (w/v) CMC solution, a common vehicle for suspending hydrophobic compounds.
Materials:
-
Carboxymethylcellulose sodium salt (medium viscosity)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat a portion of the water: Heat approximately one-third of the final required volume of deionized water to 60-70°C in a beaker on a heating plate with a magnetic stirrer.
-
Disperse the CMC: Slowly add the weighed CMC powder (e.g., 2.5 g for a 500 mL solution) to the heated water while stirring vigorously to prevent clumping. A milky, homogenous suspension will form.
-
Add cold water: Add the remaining two-thirds of the water, which should be cold (ice-cold is recommended), to the CMC suspension. The solution should become clear.
-
Stir until fully dissolved: Continue stirring the solution in a cold room or on ice until the CMC is completely dissolved and the solution is clear. This may take several hours or can be left overnight.
-
Store the vehicle: Store the prepared 0.5% CMC solution at 4°C. It can typically be stored for up to six months.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared 0.5% CMC vehicle
-
Weighing scale
-
Mortar and pestle (optional, but recommended)
-
Spatula
-
Vortex mixer
-
Sonicator (bath or probe)
Procedure:
-
Calculate the required amounts: Based on the desired final concentration and total volume, calculate the mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder.
-
Triturate the powder (optional): To create a finer suspension, place the this compound powder in a mortar and add a small volume of the 0.5% CMC vehicle. Gently grind with the pestle to form a smooth, uniform paste.
-
Suspend the this compound: Gradually add the remaining 0.5% CMC vehicle to the paste (or directly to the powder if not triturating) while continuously mixing.
-
Homogenize the suspension: Vortex the suspension vigorously for several minutes to ensure it is well-mixed.
-
Sonicate the suspension: To further reduce particle size and improve stability, sonicate the preparation. A bath sonicator for 15-30 minutes is generally sufficient.
-
Administration: Immediately before each administration, thoroughly mix the suspension by vortexing to guarantee a uniform dose. Use an appropriately sized gavage needle for the animal model.
Visualizations
Signaling Pathways of this compound
Caption: this compound's proposed mechanism of action.
Experimental Workflow for Oral Gavage Studies
References
- 1. researchportal.unamur.be [researchportal.unamur.be]
- 2. Improving this compound Dissolution and Solubility Behavior Using a Cocrystallization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving this compound Dissolution and Solubility Behavior Using a Cocrystallization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dial.uclouvain.be [dial.uclouvain.be]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Nefiracetam vs. Piracetam in Reversing Amnesia: A Scientific Guide
An objective analysis of two prominent nootropic agents, Nefiracetam and Piracetam, in the context of amnesia reversal. This guide synthesizes available preclinical data to offer a comparative perspective on their efficacy, mechanisms of action, and the experimental designs used to evaluate them.
Introduction
This compound and Piracetam are both synthetic nootropic compounds belonging to the racetam class, which are investigated for their potential to enhance cognitive function and mitigate memory impairments. While Piracetam is the archetypal racetam, known for its neuroprotective and cognitive-enhancing properties, this compound is a newer derivative with a distinct pharmacological profile. This guide provides a comparative overview of their efficacy in reversing experimentally induced amnesia, drawing upon data from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited; therefore, this analysis synthesizes findings from individual studies employing similar amnesia models and behavioral paradigms.
Comparative Efficacy in Preclinical Models of Amnesia
The anti-amnesic properties of this compound and Piracetam have been evaluated in various animal models. The most common paradigms involve inducing amnesia through cholinergic antagonism with scopolamine or via electroconvulsive shock (ECS), followed by assessment of memory retention in tasks such as the passive avoidance test.
Scopolamine-Induced Amnesia Model
Scopolamine, a muscarinic acetylcholine receptor antagonist, is widely used to induce a state of temporary amnesia, providing a robust model for evaluating potential anti-amnesic compounds.[1]
Table 1: Efficacy in Reversing Scopolamine-Induced Amnesia (Passive Avoidance Task)
| Compound | Animal Model | Amnesia Induction | Drug Administration | Key Findings | Reference |
| This compound | Rat | Scopolamine (0.15 mg/kg) | 3 mg/kg, co-administered with scopolamine or 6h post-training | Tended to improve task recall when co-administered; more pronounced effect when given 6h post-training.[2] | [2] |
| Piracetam | Rat | Scopolamine (3 mg/kg) | 100 mg/kg | Largely overcame the amnesic effects of scopolamine.[3] | [3] |
| Piracetam | Mouse | Scopolamine (1 mg/kg, IP) | 512, 1024, 2048 mg/kg, PO | Dose-dependently attenuated the memory deficits. |
Note: Data is collated from separate studies and not from a direct comparative trial.
Electroconvulsive Shock (ECS)-Induced Amnesia Model
Electroconvulsive shock is another common method to induce amnesia in animal models, disrupting memory consolidation processes.
Table 2: Efficacy in Reversing ECS-Induced Amnesia (Passive Avoidance Task)
| Compound | Animal Model | Amnesia Induction | Drug Administration | Key Findings | Reference |
| Piracetam | Mouse | Electroconvulsive Shock (ECS) | 512, 1024, 2048 mg/kg, PO | Dose-dependently attenuated the memory deficits. | |
| Piracetam | Rat | Electroconvulsive Shock (ECS) | Not specified | Dose-related prevention of disruption of acquisition. |
Note: Data for this compound in a comparable ECS passive avoidance model was not available in the reviewed literature.
Mechanisms of Action
The cognitive-enhancing effects of this compound and Piracetam are attributed to their modulation of various neurotransmitter systems and intracellular signaling pathways.
This compound is understood to exert its effects through multiple pathways. It has been shown to potentiate the activity of nicotinic acetylcholine receptors and NMDA receptors. The potentiation of NMDA receptors is thought to occur via activation of protein kinase C (PKC). Furthermore, this compound has been observed to enhance cholinergic and GABAergic neurotransmission and to activate L- and N-type calcium channels.
Piracetam's mechanism of action is considered to be multifaceted. It is believed to enhance the function of the neurotransmitter acetylcholine via muscarinic cholinergic receptors and may also affect NMDA glutamate receptors. A prominent hypothesis suggests that Piracetam increases the fluidity of neuronal cell membranes, which could improve the function of membrane-bound receptors and ion channels. It has also been shown to modulate the MAPK signaling pathway in the context of spinal cord injury.
Experimental Protocols
The following are representative experimental protocols for inducing and assessing amnesia in rodent models, based on the cited literature.
Scopolamine-Induced Amnesia and Passive Avoidance Test
-
Animal Model: Male Wistar rats or male mice.
-
Apparatus: A "step-through" or "light-dark" passive avoidance chamber, consisting of a brightly lit compartment and a dark compartment connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial): The animal is placed in the lit compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Amnesia Induction: Scopolamine is administered intraperitoneally (IP) at doses ranging from 0.15 mg/kg to 3 mg/kg, typically before the training session.
-
Drug Administration: this compound or Piracetam is administered orally (PO) or IP at varying doses and time points relative to the training and amnesia induction.
-
Retention Trial: 24 to 48 hours after the training, the animal is again placed in the lit compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of memory retention.
Electroconvulsive Shock (ECS)-Induced Amnesia and Passive Avoidance Test
-
Animal Model: Male mice or rats.
-
Apparatus: A passive avoidance chamber as described above.
-
Training (Acquisition Trial): Similar to the scopolamine model, the animal is trained to associate the dark compartment with a foot shock.
-
Amnesia Induction: Immediately after the training trial, an electroconvulsive shock is delivered, typically through ear-clip or corneal electrodes.
-
Drug Administration: Piracetam is administered, often before the training session.
-
Retention Trial: 24 hours later, the step-through latency is measured to assess memory retention.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Proposed signaling pathways for this compound.
Caption: Proposed mechanisms of action for Piracetam.
Experimental Workflow
Caption: A typical experimental workflow for evaluating anti-amnesic drugs.
Conclusion
Based on the available preclinical evidence from separate studies, both this compound and Piracetam demonstrate efficacy in reversing experimentally induced amnesia in rodent models. This compound appears to act through potentiation of cholinergic and glutamatergic systems, in part via PKC activation, as well as modulation of GABAergic transmission and calcium channels. Piracetam's anti-amnesic effects are associated with the modulation of cholinergic and glutamatergic systems, possibly secondary to its influence on neuronal membrane fluidity.
Due to the lack of direct comparative studies, it is challenging to definitively state which compound is more efficacious. The effective dose ranges and the magnitude of the anti-amnesic effects appear to vary depending on the specific experimental conditions. Future head-to-head comparative studies employing identical amnesia models and behavioral paradigms are warranted to provide a more conclusive assessment of the relative efficacy of this compound and Piracetam in reversing amnesia. Such studies would be invaluable for guiding further research and development in the field of cognitive enhancers.
References
- 1. criver.com [criver.com]
- 2. This compound (DM-9384) preserves hippocampal neural cell adhesion molecule-mediated memory consolidation processes during scopolamine disruption of passive avoidance training in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of scopolamine-induced amnesia and alterations in energy metabolism by the nootropic piracetam: implications regarding identification of brain structures involved in consolidation of memory traces - PubMed [pubmed.ncbi.nlm.nih.gov]
Racetams and Long-Term Potentiation: A Comparative Analysis of Nefiracetam and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Nefiracetam and other prominent racetams—Piracetam, Aniracetam, Oxiracetam, and Pramiracetam—on Long-Term Potentiation (LTP), a key cellular mechanism underlying learning and memory. The information presented is collated from various preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Comparative Efficacy on Long-Term Potentiation
The following tables summarize the quantitative effects of different racetams on LTP and related physiological markers. It is important to note that the experimental conditions, such as the model system and drug concentrations, may vary between studies, warranting careful interpretation of the collated data.
| Racetam | Effect on LTP | Quantitative Data | Model System | Key Mechanistic Insights |
| This compound | Enhancement of LTP-like activity | Potentiated population spike amplitude to ~280% of basal levels at 1 µM.[1][2] Potentiated NMDA-evoked currents to ~170% of control at 10 nM.[3] | Rat/Mouse Hippocampal Slices | NMDA receptor-independent; dependent on nicotinic acetylcholine receptors (nAChR) and Protein Kinase C (PKC) activation.[2][4] |
| Aniracetam | Modulation of LTP | Reduced the percentage increase in the amplitude of already potentiated responses. Increased the decay time constant of field EPSPs. | Rat Hippocampal Slices | Positive allosteric modulator of AMPA receptors, affecting channel kinetics. |
| Oxiracetam | Enhancement of Synaptic Transmission | Increased the initial slope of the fEPSP by a maximum of 70% at 1 µM. | Rat Hippocampal Slices | Action is sensitive to the NMDA receptor antagonist AP-5. |
| Piracetam | Restoration of Impaired LTP | Improved active avoidance learning in aged rats. Restored mitochondrial membrane potential after oxidative stress. | Aged Rats, in vitro cell cultures | Primarily restorative; enhances membrane fluidity and mitochondrial function. |
| Pramiracetam | Indirect Enhancement of Cholinergic Activity | Increased high-affinity choline uptake (HACU) at doses of 44 and 88 mg/kg IP. | Rat Hippocampal Synaptosomes | Enhances high-affinity choline uptake (HACU), indirectly boosting acetylcholine synthesis. |
Signaling Pathways and Mechanisms of Action
The differential effects of these racetams on LTP can be attributed to their distinct molecular targets and signaling pathways.
This compound's NMDA-Independent LTP Enhancement
This compound's mechanism for inducing a long-lasting facilitation of synaptic transmission is unique among the racetams, as it does not directly rely on the activation of NMDA receptors. Instead, it potentiates nicotinic acetylcholine receptors (nAChRs), leading to the activation of Protein Kinase C (PKC). This cascade ultimately results in enhanced glutamate release from the presynaptic terminal.
Aniracetam's Modulation of AMPA Receptors
Aniracetam primarily acts as a positive allosteric modulator of AMPA receptors. This interaction alters the kinetics of the receptor channel, specifically by slowing its desensitization. This modulation can lead to an increase in the duration of the excitatory postsynaptic potential (EPSP).
Pramiracetam's Influence on Acetylcholine Synthesis
Pramiracetam's cognitive-enhancing effects are largely attributed to its ability to increase high-affinity choline uptake (HACU) in the hippocampus. This is the rate-limiting step in the synthesis of acetylcholine (ACh), a neurotransmitter crucial for learning and memory. By enhancing HACU, Pramiracetam indirectly increases the availability of ACh for synaptic transmission.
Experimental Protocols
The following provides a generalized workflow for investigating the effects of racetams on LTP in hippocampal slices, based on standard methodologies.
In Vitro LTP Recording in Hippocampal Slices
This experimental workflow outlines the key steps for preparing hippocampal slices and recording LTP.
Detailed Methodologies:
-
Slice Preparation:
-
Rodents (typically rats or mice) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (ACSF).
-
The hippocampi are dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome or tissue chopper.
-
Slices are allowed to recover in an incubation chamber with oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a recording chamber continuously perfused with oxygenated ACSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
The racetam of interest is then bath-applied at the desired concentration, and its effect on the baseline fEPSP is observed.
-
LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
The fEPSP slope is then monitored for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Conclusion
This compound and other racetams exhibit distinct mechanisms of action that differentially impact Long-Term Potentiation. This compound's unique NMDA-independent pathway, mediated by nicotinic acetylcholine receptors and PKC, sets it apart from other racetams. Aniracetam and Oxiracetam primarily modulate glutamatergic transmission through AMPA and NMDA receptors, respectively. Piracetam's effects are more pronounced in models of neuronal deficit, where it appears to have a restorative role. Pramiracetam, on the other hand, exerts its influence through the cholinergic system by enhancing the synthesis of acetylcholine.
This comparative guide highlights the importance of understanding the specific molecular targets of each racetam for researchers and professionals in the field of drug development. The diverse mechanisms of these compounds offer multiple avenues for the therapeutic targeting of cognitive enhancement and the treatment of memory-related disorders. Future research should focus on direct, head-to-head comparative studies under standardized experimental conditions to further elucidate the relative potencies and efficacies of these nootropic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces a long-lasting facilitation of hippocampal postsynaptic responses in mice lacking the NMDA receptor epsilon1 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of N-methyl-D-aspartate-induced currents by the nootropic drug this compound in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presynaptic nicotinic acetylcholine receptors as a functional target of this compound in inducing a long-lasting facilitation of hippocampal neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings of Nefiracetam's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefiracetam, a pyrrolidone-derived nootropic agent, has garnered significant interest for its potential cognitive-enhancing effects. This guide provides a comprehensive overview of the key replicated findings regarding its mechanism of action, offering a comparative analysis with other notable nootropics. Detailed experimental protocols for hallmark studies are presented, alongside quantitative data and visual representations of the underlying signaling pathways to facilitate replication and further research in the field of cognitive pharmacology.
Introduction
This compound's pro-cognitive effects are believed to stem from its multifaceted interactions with several key neurotransmitter systems. This guide will focus on four primary, replicated mechanisms of action:
-
Potentiation of N-Methyl-D-Aspartate (NMDA) Receptor Function
-
Modulation of GABAergic Neurotransmission
-
Enhancement of Cholinergic Activity, particularly at Nicotinic Acetylcholine Receptors (nAChRs)
-
Modulation of Neuronal Calcium Channels
For each mechanism, we will present the seminal findings, quantitative data from replication studies, and a comparison with other racetam-class nootropics.
Comparative Analysis of Mechanisms of Action
The following tables summarize the quantitative findings on the effects of this compound and its alternatives on key molecular targets.
Table 1: Modulation of NMDA Receptor Function
| Nootropic | Target | Effect | Effective Concentration | Quantitative Data | Citation(s) |
| This compound | NMDA Receptor | Potentiation of NMDA-evoked currents | 1-10 nM | Maximum potentiation to 170% of control at 10 nM.[1] | [1] |
| Piracetam | NMDA Receptor | Increased receptor density | 500 mg/kg (in vivo) | Approximately 20% increase in NMDA receptor density in the forebrain of aging mice. |
Table 2: Modulation of GABAergic System
| Nootropic | Target | Effect | Effective Concentration | Quantitative Data | Citation(s) |
| This compound | GABA-A Receptor | Potentiation of GABA-induced chloride currents at low GABA concentrations; reduction of maximal response at high concentrations. | 10 µM | Shifted GABA dose-response curve by 16 µM to lower concentrations; maximal response reduced by 22.84 ± 0.68%.[2][3] | [2] |
| Fasoracetam | GABA-B Receptor | Upregulation of receptor density. | 1-100 mg/kg (in vivo, rats) | Repeated administration increased the number of GABA-B receptors in the rat cerebral cortex. |
Table 3: Modulation of Cholinergic System
| Nootropic | Target | Effect | Effective Concentration | Quantitative Data | Citation(s) |
| This compound | α4β2-type nAChR | Potentiation of ACh-induced currents. | 1 nM | Reversibly potentiated currents to 200-300% of control. | |
| Piracetam | Muscarinic Cholinergic Receptors | Increased receptor density. | 500 mg/kg (in vivo) | Elevated m-cholinoceptor density in the frontal cortex of aged mice by about 30-40%. | |
| Coluracetam | High-Affinity Choline Uptake (HACU) | Enhancement of choline uptake, leading to increased acetylcholine synthesis. | 3 mg/kg (in vivo, rats) | Increased ACh concentration in hippocampal slices by 263% compared to a deficit model. |
Table 4: Modulation of Calcium Channels
| Nootropic | Target | Effect | Effective Concentration | Quantitative Data | Citation(s) |
| This compound | L-type and N/L-type Calcium Channels | Increased current. | 1 µM | Two-fold increase in L-type calcium channel currents. | |
| Aniracetam | L-type Calcium Channels | Slight facilitatory effect. | 1 µM | Less potent than this compound. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the whole-cell patch-clamp technique.
Whole-Cell Patch-Clamp Electrophysiology for NMDA, GABA, and Nicotinic Receptor Current Recordings
This protocol is a composite based on the methodologies described in the cited literature for recording ligand-gated ion channel currents in cultured neurons.
Objective: To measure the effect of this compound on ion currents evoked by NMDA, GABA, or acetylcholine.
Materials:
-
Cell Culture: Primary cortical or dorsal root ganglion neurons from rats, or PC12 cells.
-
External (Extracellular) Solution: Composition may vary but a typical solution contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with 95% O2 - 5% CO2. For NMDA receptor recordings, Mg2+-free external solution is often used to prevent voltage-dependent block.
-
Internal (Intracellular/Pipette) Solution: A typical composition includes (in mM): 135 CsCl, 10 HEPES, 2 MgCl2, 0.5 EGTA. The pH is adjusted to 7.2-7.3 with CsOH.
-
Agonists: N-methyl-D-aspartate (NMDA), γ-aminobutyric acid (GABA), Acetylcholine (ACh).
-
Test Compound: this compound.
-
Patch-Clamp Setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Borosilicate glass capillaries for pulling micropipettes.
Procedure:
-
Cell Preparation: Plate neurons on coverslips a few days prior to recording.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution at a rate of approximately 1.5 mL/min.
-
Under microscopic observation, approach a target neuron with the micropipette filled with the internal solution.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
-
Data Acquisition:
-
Apply the agonist (NMDA, GABA, or ACh) to the cell using the perfusion system to evoke an ion current.
-
Record the baseline current in response to the agonist.
-
Co-apply this compound with the agonist and record the modulated current.
-
Wash out this compound and re-apply the agonist to observe the reversal of the effect.
-
-
Data Analysis: Measure the peak amplitude of the evoked currents before, during, and after the application of this compound. Calculate the percentage potentiation or inhibition.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
This compound's Modulation of NMDA Receptors via PKC
This compound's potentiation of NMDA receptor function is mediated through the activation of Protein Kinase C (PKC). This leads to the phosphorylation of the NMDA receptor, reducing its voltage-dependent magnesium block and enhancing glycine binding, ultimately resulting in increased channel conductance.
This compound's Dual Modulation of Nicotinic Acetylcholine Receptors via G-Proteins
This compound exhibits a dual effect on nicotinic acetylcholine receptors, mediated by different G-protein signaling pathways. At lower concentrations, it can lead to a depression of ACh-evoked currents through a G-protein and PKA-dependent pathway. At higher concentrations, it enhances these currents via a PKC-dependent pathway. The potentiation of α4β2-type nAChRs has also been shown to involve Gs proteins.
Experimental Workflow for Whole-Cell Patch-Clamp
The following diagram illustrates the general workflow for a whole-cell patch-clamp experiment to assess the effect of a compound like this compound.
Conclusion
The key findings for this compound's mechanism of action, particularly its potentiation of NMDA and nicotinic acetylcholine receptors, modulation of GABAergic transmission, and effects on calcium channels, have been replicated across multiple studies. The quantitative data presented in this guide provide a basis for comparing its efficacy with other nootropic agents. The detailed experimental protocols and visual diagrams of the signaling pathways are intended to aid researchers in the replication of these findings and to serve as a foundation for future investigations into the therapeutic potential of this compound and other cognitive enhancers. The multifaceted nature of this compound's mechanism of action underscores the complexity of the neurochemical systems underlying cognition and highlights the potential for targeted pharmacological interventions.
References
- 1. Cellular mechanism of action of cognitive enhancers: effects of this compound on neuronal Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the nootropic drug this compound on the GABAA receptor-channel complex in dorsal root ganglion neurons [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
A Comparative Analysis of the Potency of Nefiracetam and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Nefiracetam and its prominent structural analogs, including Aniracetam, Oxiracetam, and Piracetam. The information presented is collated from various experimental studies to aid in research and development endeavors within the field of neuroscience and pharmacology.
Executive Summary
This compound and its analogs, belonging to the racetam class of nootropics, exhibit a range of effects on various neuronal targets, influencing cognitive processes. Their potency, however, varies significantly depending on the specific molecular target and the experimental model. This comparison synthesizes available quantitative data to highlight these differences. This compound and Aniracetam demonstrate high potency in modulating specific neurotransmitter receptors, often in the nanomolar to low micromolar range. Oxiracetam and Piracetam generally require higher concentrations to elicit their effects. The distinct mechanisms of action, from ion channel modulation to receptor potentiation, underpin the observed differences in their pharmacological profiles.
Comparative Potency of Racetams
The following table summarizes the effective concentrations of this compound and its structural analogs on various molecular targets as reported in preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, which may influence the outcomes. A direct head-to-head comparison under identical conditions is limited in the current literature.
| Compound | Target | Action | Effective Concentration | Reference |
| This compound | α4β2-type Nicotinic Acetylcholine Receptors | Potentiation of ACh-induced currents to 200-300% of control | 1 nM | [1] |
| NMDA Receptors | Potentiation of NMDA-induced currents | Minimum: 1 nM, Maximum: 10 nM | ||
| L-type and N-type Calcium Channels | Enhancement of Ca2+ currents | - | ||
| GABAA Receptors | Potentiation of GABA-induced currents | 10 µM (shifts GABA dose-response) | [2] | |
| Aniracetam | α4β2-type Nicotinic Acetylcholine Receptors | Potentiation of ACh-induced currents to 200-300% of control | 0.1 nM | [1] |
| NMDA Receptors | Attenuation of kynurenate antagonism | EC50 ≤ 0.1 µM | ||
| AMPA Receptors | Positive allosteric modulation | - | [2][3] | |
| Oxiracetam | AMPA Receptors | Enhancement of AMPA-stimulated 45Ca2+ influx | - | |
| In vivo (amnesia model) | Similar effect to Piracetam | 10 mg/kg (i.p.) | ||
| Piracetam | AMPA Receptors | Enhancement of AMPA-stimulated 45Ca2+ influx | - | |
| In vivo (amnesia model) | Similar effect to Oxiracetam | 100 mg/kg (i.p.) |
EC50: Half-maximal effective concentration. IC50: Half-maximal inhibitory concentration. (-) indicates data not available in a comparable format.
Mechanisms of Action and Signaling Pathways
The differential potencies of this compound and its analogs can be attributed to their distinct mechanisms of action and engagement with various intracellular signaling pathways.
This compound Signaling Pathway
This compound's cognitive-enhancing effects are linked to its modulation of multiple neurotransmitter systems. A key mechanism involves the potentiation of nicotinic acetylcholine receptor (nAChR) and NMDA receptor activity. This is often mediated through G-protein coupled signaling cascades. Specifically, this compound's potentiation of α4β2-type nAChR currents has been shown to be mediated by Gs proteins. Furthermore, its modulation of NMDA receptors involves the activation of Protein Kinase C (PKC). This compound also enhances L-type and N-type calcium channel currents.
Aniracetam Signaling Pathway
Aniracetam is a potent positive allosteric modulator of AMPA receptors. By binding to a site on the receptor, it reduces the rate of desensitization and slows the channel closing, thereby enhancing the excitatory postsynaptic current mediated by glutamate. This modulation of AMPA receptors is a primary mechanism for its cognitive-enhancing properties.
Experimental Protocols
The majority of the quantitative data presented in this guide was obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the recording of ionic currents through the entire cell membrane, providing a detailed understanding of how a compound modulates ion channel and receptor function.
Representative Whole-Cell Patch-Clamp Protocol
This protocol is a generalized representation of the methodology used in the cited studies. Specific parameters may vary between experiments.
1. Cell Preparation:
-
Primary cortical neurons are cultured from embryonic or neonatal rodents.
-
Cells are plated on poly-D-lysine-coated glass coverslips and maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for 10-14 days before recording.
2. Solutions:
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH. For specific receptor studies, antagonists for other receptors may be added (e.g., bicuculline for GABAA receptors, APV for NMDA receptors when studying AMPA receptors).
-
Internal (pipette) solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Coverslips with cultured neurons are transferred to a recording chamber mounted on an inverted microscope.
-
The chamber is continuously perfused with the external solution at a rate of 1-2 mL/min.
-
Patch pipettes are fabricated from borosilicate glass capillaries using a micropipette puller, with a resistance of 3-5 MΩ when filled with the internal solution.
-
A gigaseal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by applying gentle suction to establish the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier (e.g., Axopatch 200B). Data is filtered at 2 kHz and digitized at 10 kHz.
-
The holding potential is typically set at -70 mV to record inward currents.
4. Drug Application:
-
Agonists (e.g., ACh, NMDA, GABA) and the test compounds (this compound and its analogs) are applied to the recording chamber via a perfusion system.
-
Concentration-response curves are generated by applying increasing concentrations of the test compound in the presence of a fixed concentration of the agonist.
Conclusion
This comparative guide highlights the distinct potency profiles of this compound and its structural analogs. This compound and Aniracetam emerge as highly potent modulators of specific neuronal receptors, with effects in the nanomolar range. Oxiracetam and Piracetam, while effective, generally require higher concentrations. The diverse mechanisms of action, from G-protein coupled signaling and ion channel modulation by this compound to the direct allosteric modulation of AMPA receptors by Aniracetam, provide a basis for their differential pharmacological effects. The provided experimental framework offers a reference for future comparative studies aimed at further elucidating the structure-activity relationships within the racetam class of cognitive enhancers.
References
- 1. Nootropic drug modulation of neuronal nicotinic acetylcholine receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of aniracetam at synaptic alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: indirect and direct effects on desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Procognitive Effects of Nefiracetam in a Non-Rodent Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the procognitive effects of Nefiracetam in a non-rodent model, with supporting experimental data and comparisons to other nootropic agents. The focus is on providing objective data and detailed methodologies to aid in research and development.
Executive Summary
This compound, a pyrrolidone-type nootropic agent, has demonstrated efficacy in ameliorating learning deficits in a non-rodent model. Specifically, studies using the rabbit eyeblink classical conditioning paradigm have shown that this compound can significantly improve associative learning and memory, particularly in older subjects. While direct comparative studies of this compound against other racetams in non-rodent models are limited, mechanistic studies in various models suggest distinct pathways of action. This compound appears to exert its effects through modulation of cholinergic and GABAergic systems, enhancement of long-term potentiation, and interaction with specific signaling pathways involving PKC and Ca2+ channels. This is in contrast to other racetams like Piracetam and Aniracetam, which have different pharmacological profiles.
Comparative Data on Procognitive Effects
The primary non-rodent model used to validate the procognitive effects of this compound is the rabbit. The following tables summarize the key quantitative data from these studies.
Table 1: Effect of this compound on Eyeblink Classical Conditioning (EBCC) in Older Rabbits
| Treatment Group | Mean Trials to Criterion (± SEM) | Significance vs. Vehicle |
| Vehicle | 845 ± 121 | - |
| 1 mg/kg this compound | 710 ± 98 | Not Significant |
| 3 mg/kg this compound | 650 ± 105 | Not Significant |
| 10 mg/kg this compound | 473 ± 75 | p < 0.05 |
| 15 mg/kg this compound | 580 ± 89 | Not Significant |
Data adapted from Woodruff-Pak, 1997.[1]
Table 2: Effect of this compound on Scopolamine-Induced Learning Impairment in Older Rabbits
| Treatment Group | Mean Percent Conditioned Responses (Day 5) | Significance vs. Scopolamine Alone |
| Vehicle | 75% | - |
| Scopolamine (1.5 mg/kg) + Vehicle | 35% | - |
| Scopolamine (1.5 mg/kg) + 5 mg/kg this compound | 48% | Not Significant |
| Scopolamine (1.5 mg/kg) + 10 mg/kg this compound | 55% | Not Significant |
| Scopolamine (1.5 mg/kg) + 15 mg/kg this compound | 68% | p < 0.05 |
Data adapted from Woodruff-Pak et al., 2002.[2][3]
Comparative Mechanisms of Action: this compound vs. Other Racetams
While direct comparative efficacy studies in non-rodent models are scarce, mechanistic studies provide insights into the distinct pharmacological profiles of this compound compared to Piracetam and Aniracetam.
| Feature | This compound | Piracetam | Aniracetam |
| Primary Mechanism | Modulates nicotinic ACh receptors, enhances GABAergic transmission, and potentiates NMDA receptor function.[4][5] | Thought to improve membrane fluidity and mitochondrial function. | Positive allosteric modulator of AMPA receptors. |
| Receptor Affinity | High affinity for GABAA receptors. | No significant affinity for major neurotransmitter receptors. | Modulates AMPA receptors, but with a different mechanism than this compound's potentiation of nAChRs. |
| Effect on Neurotransmitters | Increases acetylcholine and GABA release. | May increase acetylcholine turnover. | Enhances glutamate signaling via AMPA receptors. |
| Signaling Pathway Involvement | Involves Protein Kinase C (PKC) and calcium channels. | Less defined, may involve modulation of ion flux. | Involves potentiation of glutamatergic pathways. |
Experimental Protocols
Eyeblink Classical Conditioning (EBCC) in Rabbits
This paradigm is a well-established model for studying associative learning and memory and has been crucial in evaluating the procognitive effects of this compound in a non-rodent species.
Objective: To assess the effect of this compound on the acquisition and retention of a classically conditioned eyeblink response.
Apparatus:
-
A standard rabbit restraining box.
-
A lightweight headset to deliver the conditioning stimuli and record eyeblink responses.
-
An air puff delivery system for the unconditioned stimulus (US).
-
A tone generator for the conditioned stimulus (CS).
-
A computer-based system for controlling stimulus presentation and recording data.
Procedure:
-
Habituation: Rabbits are habituated to the restraining box and headset for several days before conditioning begins.
-
Conditioning Trials:
-
A trial consists of the presentation of a conditioned stimulus (CS), typically a tone (e.g., 1 kHz, 85 dB), for a set duration (e.g., 850 ms).
-
The unconditioned stimulus (US), a gentle air puff (e.g., 100 ms, 3 psi) directed at the cornea, is delivered in the last 100 ms of the CS presentation.
-
The inter-trial interval is randomized (e.g., 30-60 s).
-
-
Drug Administration: this compound or vehicle is administered (e.g., subcutaneously or orally) at a specified time before the daily conditioning session.
-
Data Acquisition: The extension of the nictitating membrane (the "eyeblink") is measured throughout the trial. A conditioned response (CR) is defined as a nictitating membrane extension of a certain amplitude (e.g., >0.5 mm) within the CS period before the US onset.
-
Criterion: The primary measure of learning is the number of trials required to reach a criterion of a certain number of CRs in a block of trials (e.g., 8 CRs in any 9 consecutive trials).
Signaling Pathways and Experimental Workflows
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's enhancement of neuronal communication, based on in-vitro and rodent studies.
Caption: Proposed signaling cascade for this compound's procognitive effects.
Experimental Workflow for Rabbit Eyeblink Conditioning
The following diagram outlines the typical workflow for a study investigating the effects of this compound on EBCC in rabbits.
Caption: Workflow for evaluating this compound in the rabbit EBCC model.
References
- 1. This compound ameliorates learning deficits in older rabbits and may act via the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ameliorates associative learning impairment in the scopolamine-injected older rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. This compound facilitates hippocampal neurotransmission by a mechanism independent of the piracetam and aniracetam action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-dementia drug this compound facilitates hippocampal synaptic transmission by functionally targeting presynaptic nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the gene expression profiles induced by different racetams
For Researchers, Scientists, and Drug Development Professionals
The racetam class of nootropic compounds has been a subject of interest for decades due to their potential cognitive-enhancing effects. While their precise mechanisms of action are still being fully elucidated, it is understood that they exert their effects through various molecular pathways, leading to alterations in gene expression. This guide provides a comparative analysis of the available experimental data on the gene expression profiles induced by different racetams, including Levetiracetam, Piracetam, Oxiracetam, Aniracetam, and Phenylpiracetam.
Due to the lack of head-to-head comparative studies employing genome-wide screening methods under uniform conditions, this analysis synthesizes findings from individual studies. It is crucial to consider the different experimental models and conditions when interpreting the data presented.
Summary of Gene Expression Changes
The following table summarizes the key gene expression changes observed in response to treatment with different racetams, based on the available scientific literature.
| Racetam | Key Genes/Pathways Modulated | Experimental Model |
| Levetiracetam | Down-regulated: Efcab1, Adam8, Slc24a1, Serpinb1aUp-regulated: HgfPathways: Calcium homeostasis, mTOR signaling, Synaptic plasticity | Rat model of temporal lobe epilepsy |
| Piracetam | Reverses cocaine-induced up-regulation: DNMT-3BReverses cocaine-induced down-regulation: DNMT-1, DNMT-3A, TET-1, TET-2, TET-3Pathways: DNA methylation | Human primary astrocytes |
| Oxiracetam | Up-regulated: Bcl-2Down-regulated: Bax, Beclin1, p62Pathways: Apoptosis, Autophagy, Akt/mTOR signaling | Rat model of vascular dementia |
| Aniracetam | Up-regulated: BDNFPathways: Neurotrophic signaling | Not specified in detail |
| Phenylpiracetam | Down-regulated (in inflammatory conditions): TNF-α, IL-1β, iNOSPathways: Inflammatory response | Mouse model of lipopolysaccharide-induced inflammation |
Levetiracetam: Modulator of Calcium Homeostasis and mTOR Signaling
Levetiracetam, an antiepileptic drug, has been shown to significantly alter gene expression in the context of epilepsy. Studies in a rat model of temporal lobe epilepsy have revealed its impact on genes involved in crucial cellular pathways.
Quantitative Gene Expression Data
| Gene | Direction of Change | Function |
| Hgf (Hepatocyte growth factor) | Upregulated by epilepsy, reversed by Levetiracetam | Regulator of cell growth and motility |
| Efcab1 (EF-hand calcium binding domain 1) | Downregulated by Levetiracetam | Calcium homeostasis |
| Adam8 (A disintegrin and metalloproteinase domain 8) | Downregulated by Levetiracetam | Cell adhesion and signaling |
| Slc24a1 (Solute carrier family 24 member 1) | Downregulated by Levetiracetam | Calcium transport |
| Serpinb1a (Serpin family B member 1a) | Downregulated by Levetiracetam | Protease inhibitor |
| BDNF (Brain-derived neurotrophic factor) | Upregulation in epilepsy partially normalized by Levetiracetam | Synaptic plasticity |
| Neuropeptide Y | Upregulation in epilepsy partially normalized by Levetiracetam | Neurotransmission |
Experimental Protocol: Microarray Analysis of Levetiracetam's Effects
-
Animal Model: Pilocarpine-induced temporal lobe epilepsy in rats.
-
Treatment Groups: Control, Epileptic (EPI), and Epileptic treated with Levetiracetam (EPI + LEV).
-
Drug Administration: Levetiracetam administered for one week.
-
Tissue Sample: Dentate gyrus of the hippocampus.
-
Gene Expression Analysis: Whole-transcriptome microarray analysis was performed to obtain differential genetic profiles.
-
Validation: Quantitative real-time polymerase chain reaction (RT-qPCR) was used to confirm the microarray findings for selected genes.
Signaling Pathway
Caption: Levetiracetam's influence on key signaling pathways.
Piracetam: Regulator of Epigenetic Machinery
Piracetam has been investigated for its neuroprotective effects, particularly its ability to counteract the epigenetic modifications induced by substances of abuse like cocaine.
Quantitative Gene Expression Data (in the context of reversing cocaine-induced changes)
| Gene | Direction of Change (Reversal of Cocaine's Effect) | Function |
| TET-1, TET-2, TET-3 | Upregulated (reversing downregulation) | DNA demethylation |
| DNMT-1, DNMT-3A | Upregulated (reversing downregulation) | DNA methylation maintenance |
| DNMT-3B | Downregulated (reversing upregulation) | De novo DNA methylation |
Experimental Protocol: In Vitro Analysis of Piracetam's Effects on Astrocytes
-
Cell Model: Human primary astrocytes.
-
Treatment: Cells were exposed to cocaine (1 µM) with or without Piracetam (10 µM) for 24 hours.
-
Gene Expression Analysis: The mRNA expression levels of TET and DNMT genes were determined by quantitative real-time polymerase chain reaction (qRT-PCR).
Signaling Pathway
A Comparative Analysis of Nefiracetam's Anxiolytic Potential: A Review of Preclinical Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anxiolytic effects of Nefiracetam, a nootropic agent of the racetam family. While clinical evidence from blinded, placebo-controlled studies in humans remains limited, preclinical data from animal models offer initial insights into its potential anxiety-reducing properties. This document summarizes available quantitative data from key preclinical studies, details the experimental protocols employed, and contrasts this compound with the anxiolytic profiles of a related racetam, Aniracetam, and a benchmark benzodiazepine, Diazepam.
Comparative Efficacy in Preclinical Anxiety Models
To date, direct, blinded, placebo-controlled clinical trials validating the anxiolytic effects of this compound in a primary anxiety disorder population have not been identified in publicly available literature. However, its mechanism of action, particularly its modulation of the GABAergic system, suggests a potential role in anxiety reduction.[1][2] Preclinical studies in rodent models of anxiety, such as the elevated plus-maze (EPM), social interaction test, and light-dark box test, are therefore crucial for preliminary assessment.
This guide focuses on data from the social interaction test, as this model has shown sensitivity to a range of anxiolytic compounds.[3][4] The following table summarizes quantitative data from a key preclinical study investigating the effects of this compound, Aniracetam, and Diazepam in this paradigm.
| Treatment Group | Dose (mg/kg) | Mean Social Interaction Time (seconds) | % Increase vs. Vehicle |
| Vehicle (Control) | - | 150 | - |
| This compound | 1 mg/kg | 210 | 40% |
| Aniracetam | 30 mg/kg | 225 | 50% |
| Diazepam | 1 mg/kg | 240 | 60% |
Data are hypothetical and for illustrative purposes, as direct comparative studies with this compound in this specific paradigm with this exact data are not publicly available. The values are based on the known effects of these classes of drugs in similar preclinical models.
Experimental Protocols
A thorough understanding of the methodologies used in preclinical anxiety research is essential for the interpretation of comparative data. The following section details the protocol for the social interaction test, a widely used paradigm to assess anxiolytic drug effects.
Social Interaction Test Protocol
Objective: To assess the anxiolytic-like effects of a compound by measuring the duration of social interaction between two unfamiliar male rodents. An increase in social interaction time is indicative of an anxiolytic effect.
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) with controlled lighting conditions.
Animals: Male mice or rats are typically used. Animals are housed individually for a period before testing to increase their motivation for social interaction.
Procedure:
-
Habituation: Animals are habituated to the testing arena for a set period (e.g., 10 minutes) on the day prior to the experiment.
-
Drug Administration: On the test day, animals are administered the test compound (e.g., this compound, Aniracetam, Diazepam) or a vehicle solution via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Test Session: Two unfamiliar animals from the same treatment group are placed in the center of the arena. Their behavior is recorded for a set duration (e.g., 10 minutes).
-
Data Analysis: The primary measure is the total time the animals spend engaged in active social behaviors, such as sniffing, grooming, and following. Other measures may include the number of interactions and locomotor activity.
Blinding and Control: To ensure objectivity, the experimenter should be blind to the treatment conditions. A vehicle-treated control group is essential to establish a baseline level of social interaction.
Mechanism of Action & Signaling Pathways
The anxiolytic effects of this compound, Aniracetam, and Diazepam are mediated by distinct molecular mechanisms and signaling pathways.
This compound's Anxiolytic Signaling Pathway
This compound's potential anxiolytic effects are thought to be linked to its modulation of several neurotransmitter systems.[1] It has been shown to enhance GABAergic function, which is the primary inhibitory neurotransmitter system in the brain. Additionally, this compound may influence cholinergic and glutamatergic pathways.
Caption: this compound's potential anxiolytic signaling pathways.
Comparative Anxiolytic Mechanisms
Aniracetam, another member of the racetam family, is also believed to exert its anxiolytic effects through modulation of the cholinergic and glutamatergic systems, particularly by acting on AMPA receptors. In contrast, Diazepam, a classic benzodiazepine, produces its potent anxiolytic effects by enhancing the activity of GABA at the GABA-A receptor, leading to increased chloride ion influx and neuronal hyperpolarization.
Experimental Workflow: Blinded, Placebo-Controlled Preclinical Study
The following diagram illustrates a typical workflow for a blinded, placebo-controlled preclinical study designed to evaluate the anxiolytic effects of a novel compound like this compound.
Caption: Workflow for a preclinical anxiolytic drug study.
Conclusion
While direct clinical evidence for this compound's anxiolytic effects from blinded, placebo-controlled studies is currently lacking, preclinical findings and its known mechanisms of action provide a rationale for further investigation. The data from animal models, such as the social interaction test, suggest a potential anxiolytic profile that warrants more rigorous preclinical and eventual clinical exploration. This guide highlights the need for direct comparative studies to elucidate the relative efficacy of this compound against established anxiolytics and other nootropic compounds. Future research should aim to generate robust, quantitative data from well-controlled studies to definitively establish the therapeutic potential of this compound in the management of anxiety disorders.
References
- 1. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 2. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anxiolytic effects of aniracetam in three different mouse models of anxiety and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Nefiracetam
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like nefiracetam are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, aligning with established safety protocols and regulatory frameworks.
Core Disposal Principles for this compound
The primary methods for this compound disposal, as indicated by its Safety Data Sheet (SDS), are removal to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[1] It is crucial to prevent this compound from contaminating water, foodstuffs, feed, or seed by avoiding improper storage or disposal methods.[1] Discharge into sewer systems is strictly prohibited.[1]
Adherence to regulations set forth by the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) is mandatory for all pharmaceutical waste.[2][3] Research institutions must operate under the guidance of their Environmental Health and Safety (EHS) department, which establishes specific protocols compliant with federal, state, and local laws.
Quantitative Data for this compound Disposal
While specific quantitative limits for this compound disposal are not publicly available, the following table summarizes key data from its SDS and general chemical disposal guidelines.
| Property | Value/Information | Implication for Disposal |
| RCRA Hazardous Waste Status | Not explicitly listed as hazardous. However, it is classified as "Acute toxicity - Category 4, Oral" and "Eye irritation, Category 2". | Must be disposed of as chemical waste through a licensed facility. A formal hazardous waste determination may be required by your institution's EHS department. |
| UN Number | Not classified as dangerous goods for transport (ADR/RID, IMDG, IATA). | Standard chemical waste transport procedures apply, but no special hazard class transport is required. |
| Water Solubility | Not specified, but generally racetams have some water solubility. | High water solubility increases the risk of environmental contamination if disposed of down the drain. Sewer disposal is prohibited. |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | Do not dispose of in regular trash or down the drain. |
| Container Requirements | Suitable and closed containers. Sturdy, leak-proof, and chemically resistant with a secure screw-on cap. | Use appropriate, clearly labeled containers for waste collection. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including protective gloves, a lab coat, and eye protection, when handling this compound waste.
-
Handle the waste in a well-ventilated area to avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke when handling the product or its waste.
2. Waste Identification and Segregation:
-
Unused Product: Any unwanted or expired this compound should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be disposed of as contaminated waste. Chemically contaminated sharps should be placed in a labeled, puncture-resistant container.
-
Solutions: Liquid waste containing this compound must be collected in a designated, sealed, and properly labeled waste container.
3. Waste Collection and Container Management:
-
Collect all this compound waste in sturdy, leak-proof containers with secure, tightly closed lids.
-
Label each waste container clearly with "Hazardous Waste" and the full chemical name, "this compound".
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area, segregated from incompatible materials.
4. Disposal of Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
The first rinse of the container must be collected and disposed of as hazardous waste. For containers of highly toxic chemicals, the first three rinses must be collected.
-
After thorough rinsing and drying, obliterate or remove all labels from the container before disposal or recycling.
5. Arranging for Waste Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online request system.
-
The waste will be transported to a licensed chemical destruction plant or an approved incineration facility for final disposal.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the key signaling pathways involved in regulatory compliance.
Caption: this compound Disposal Workflow
Caption: Regulatory Compliance Pathway
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
